Trimethylammonium chloride-d9
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i1D3,2D3,3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYJELPVAFJOGJ-KYRNGWDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746130 | |
| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18856-86-5 | |
| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18856-86-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Research Applications of Trimethylamine-d9 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Trimethylamine-d9 Hydrochloride ((CD₃)₃N·HCl) is a deuterated stable isotope-labeled analog of trimethylamine hydrochloride. Its unique physicochemical properties make it an indispensable tool in modern biomedical and chemical research. The substitution of nine hydrogen atoms with deuterium results in a mass shift of +9 Da, allowing for its clear differentiation from its endogenous, non-labeled counterpart in mass spectrometry-based analyses.[1] This guide provides a comprehensive overview of its primary applications, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Core Research Applications
The utility of Trimethylamine-d9 Hydrochloride in research is primarily centered around two key areas: its use as an internal standard for precise quantification and as a tracer for metabolic studies.
Internal Standard in Quantitative Analytical Assays
Trimethylamine-d9 Hydrochloride is widely employed as an internal standard in isotope dilution mass spectrometry (IDMS), most commonly coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] This technique is considered the gold standard for quantitative analysis due to its high precision and accuracy.[2] By adding a known amount of the deuterated standard to a biological sample, variations that can occur during sample preparation and instrumental analysis can be effectively normalized, leading to highly accurate quantification of the target analyte, trimethylamine (TMA), and its derivatives.
This application is crucial in studies investigating the role of the gut microbiome in health and disease, as TMA is a key metabolite produced by the microbial breakdown of dietary precursors like choline and L-carnitine.
Stable Isotope Tracing in Metabolic Pathway Elucidation
The core utility of Trimethylamine-d9 Hydrochloride is rooted in stable isotope tracing. Researchers introduce the labeled compound into a biological system, such as a cell culture or an animal model, and then monitor the appearance of the deuterium label in downstream metabolites like trimethylamine N-oxide (TMAO). This allows for the unambiguous identification and quantification of metabolic pathways. Such studies are vital for understanding the metabolic fate of TMA and its contribution to various physiological and pathological processes.
Quantitative Data
The following tables summarize key quantitative data related to Trimethylamine-d9 Hydrochloride and its application in research.
Table 1: Physicochemical Properties
| Property | Trimethylamine-d9 Hydrochloride | Trimethylamine Hydrochloride |
| Molecular Formula | (CD₃)₃N · HCl | (CH₃)₃N · HCl |
| Molecular Weight | 104.63 g/mol | 95.57 g/mol |
| CAS Number | 18856-86-5 | 593-81-7 |
| Isotopic Purity | >99 atom % D | N/A |
| Melting Point | 283-284 °C (decomposes) | 277-279 °C (decomposes) |
| Storage Temperature | +4°C | Room Temperature |
Table 2: Mass Spectrometry Parameters for TMA and TMAO Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Trimethylamine (TMA) | 60 | 44 |
| Trimethylamine-d9 (d9-TMA) | 69 | 49 |
| Trimethylamine N-oxide (TMAO) | 76 | 58 |
| Trimethylamine N-oxide-d9 (d9-TMAO) | 85 | 66 |
| Source: |
Experimental Protocols
Protocol 1: Quantification of TMA and TMAO in Human Urine by LC-MS/MS
This protocol outlines a method for the simultaneous measurement of TMA and TMAO in human urine using Trimethylamine-d9 Hydrochloride as an internal standard.
1. Objective: To accurately quantify the concentration of TMA and TMAO in human urine samples.
2. Materials and Reagents:
-
Human urine samples
-
Trimethylamine-d9 Hydrochloride (for d9-TMA internal standard)
-
Trimethylamine N-oxide-d9 (d9-TMAO internal standard)
-
Methanol
-
Hexane
-
Butanol
-
Sodium Hydroxide (NaOH), 0.5 M
-
Formic Acid, 0.2 M
-
LC-MS/MS system (e.g., Thermo Quantiva)
3. Sample Preparation: a. To a urine sample, add internal standards: d9-TMA and d9-TMAO. b. For extraction, add 2 mL of hexane/1 mL of butanol and 1 mL of 0.5 N NaOH. c. Vortex the mixture vigorously. d. Centrifuge to separate the organic and aqueous phases. e. Transfer the organic phase (containing TMA) to a new tube. f. To the organic phase, add 0.2 mL of 0.2 M formic acid to transfer the extracted TMA to the aqueous phase. g. The remaining aqueous phase from the initial extraction contains TMAO. This can be diluted with methanol for analysis.
4. LC-MS/MS Analysis: a. Inject 5 µL of the prepared sample onto a suitable chromatography column (e.g., Silica column). b. Elute the analytes using an appropriate solvent gradient. c. Monitor the eluate using a mass spectrometer in positive-ion mode with multiple reaction monitoring (MRM). d. Use the precursor-to-product transitions specified in Table 2 to detect and quantify TMA, d9-TMA, TMAO, and d9-TMAO.
5. Data Analysis: a. Calculate the peak area ratio of the analyte to its corresponding internal standard. b. Construct a calibration curve using standards of known concentrations. c. Determine the concentration of TMA and TMAO in the urine samples by comparing their peak area ratios to the calibration curve.
Protocol 2: In Vivo Stable Isotope Tracing in a Mouse Model
This protocol describes an oral gavage study in mice to trace the metabolic fate of a deuterated precursor to TMA and TMAO.
1. Objective: To determine the in vivo conversion of a deuterated nutrient precursor to d9-TMA and d9-TMAO.
2. Materials and Reagents:
-
C57BL/6J mice
-
Deuterated precursor (e.g., d9-choline or d9-L-carnitine)
-
Sterile water or saline for vehicle
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries)
-
LC-MS/MS system
3. Experimental Procedure: a. Acclimate mice to the experimental conditions. b. Administer the deuterated precursor (e.g., synthetic d9-trimethyllysine or d9-choline) via oral gavage. c. Collect serial blood samples at specified time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) post-gavage. d. Process blood samples to obtain plasma.
4. Sample Analysis: a. Prepare plasma samples for LC-MS/MS analysis, typically involving protein precipitation with a solvent like methanol, followed by centrifugation. b. Use an LC-MS/MS method optimized for the detection of d9-TMA and d9-TMAO, as described in Protocol 1. c. Quantify the plasma concentrations of the deuterated metabolites at each time point.
5. Data Interpretation: a. Plot the plasma concentrations of d9-TMA and d9-TMAO over time to visualize the pharmacokinetic profile. b. The appearance of d9-TMA and d9-TMAO in the plasma confirms the metabolic conversion of the administered deuterated precursor by the gut microbiota and host enzymes, respectively.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of TMA and a typical experimental workflow for its quantification.
Caption: Metabolic pathway of trimethylamine (TMA) production and its conversion to trimethylamine N-oxide (TMAO).
Caption: A typical experimental workflow for the quantification of trimethylamine using Trimethylamine-d9 Hydrochloride as an internal standard.
References
Trimethylamine-d9 Hydrochloride chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylamine-d9 Hydrochloride ((CD₃)₃N·HCl) is a deuterated isotopologue of trimethylamine hydrochloride. This stable isotope-labeled compound serves as an invaluable tool in various scientific disciplines, particularly in metabolic research and analytical chemistry. Its unique properties, owing to the presence of nine deuterium atoms, make it an ideal internal standard for quantitative analysis and a tracer for elucidating metabolic pathways. This technical guide provides an in-depth overview of the chemical properties, structure, and common applications of Trimethylamine-d9 Hydrochloride.
Chemical Properties and Structure
The fundamental chemical and physical properties of Trimethylamine-d9 Hydrochloride are summarized below. These characteristics are crucial for its application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₃D₉N·HCl | [1][2][3] |
| Molecular Weight | 104.63 g/mol | [1][2] |
| Exact Mass | 104.1066677 Da | |
| CAS Number | 18856-86-5 | |
| Melting Point | 283-284 °C | |
| Appearance | White to pale yellow solid | |
| Solubility | DMSO (Slightly), Methanol (Slightly) | |
| Storage Temperature | +4°C, under inert atmosphere |
Structural Information:
| Identifier | Value | Reference |
| IUPAC Name | 1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine;hydrochloride | |
| SMILES | Cl.[2H]C([2H])([2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| InChI | InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i1D3,2D3,3D3; | |
| InChI Key | SZYJELPVAFJOGJ-KYRNGWDOSA-N |
The structure of Trimethylamine-d9 Hydrochloride consists of a central nitrogen atom bonded to three trideuteriomethyl (-CD₃) groups, forming the trimethylamine-d9 cation. This cation is ionically bonded to a chloride anion. The nine deuterium atoms replace the hydrogen atoms of the methyl groups, resulting in a mass shift of +9 compared to the unlabeled compound. This isotopic enrichment is the basis for its utility in mass spectrometry-based applications.
Experimental Applications and Protocols
The primary application of Trimethylamine-d9 Hydrochloride is as an internal standard in quantitative analytical assays, particularly those employing mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a highly accurate method for quantifying compounds in complex mixtures. Trimethylamine-d9 Hydrochloride is an ideal internal standard for the quantification of endogenous trimethylamine (TMA) and its metabolites.
General Protocol Outline:
-
Sample Preparation: A known amount of Trimethylamine-d9 Hydrochloride is spiked into the biological sample (e.g., plasma, urine) at the beginning of the sample preparation process.
-
Extraction: The analyte of interest (unlabeled TMA) and the internal standard (TMA-d9) are co-extracted from the sample matrix.
-
Analysis by LC-MS/MS: The extracted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The mass spectrometer is set to monitor the specific precursor-to-product ion transitions for both the unlabeled TMA and the deuterated TMA-d9.
-
Quantification: The ratio of the peak area of the endogenous TMA to the peak area of the TMA-d9 internal standard is used to calculate the concentration of TMA in the original sample. This ratio corrects for any sample loss during preparation and variations in instrument response.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the signals from the protons in a molecule can be complex. The substitution of hydrogen with deuterium in Trimethylamine-d9 Hydrochloride eliminates the proton signals from the methyl groups, simplifying the spectrum. This can be particularly useful when studying the interactions of TMA with other molecules, as it allows for a clearer observation of the signals from the non-deuterated binding partner.
Metabolic Pathway Visualization
Trimethylamine-d9 Hydrochloride is a crucial tool for tracing the metabolic fate of dietary trimethylamine-containing compounds. The following diagram illustrates the key metabolic pathway involving TMA.
Caption: Gut microbiota metabolize dietary precursors to TMA, which is absorbed and oxidized in the liver to TMAO.
This pathway highlights the central role of the gut microbiota in producing TMA from dietary sources like choline and L-carnitine. The liver enzyme Flavin-containing monooxygenase 3 (FMO3) then oxidizes TMA to trimethylamine N-oxide (TMAO), which is subsequently excreted. By introducing Trimethylamine-d9 Hydrochloride as a tracer, researchers can follow the deuterium label as it is incorporated into downstream metabolites, allowing for the precise elucidation of this metabolic pathway.
Experimental Workflow Visualization
The use of Trimethylamine-d9 Hydrochloride as an internal standard in a typical quantitative workflow is depicted below.
Caption: Workflow for quantitative analysis using Trimethylamine-d9 HCl as an internal standard.
This workflow illustrates the key steps from sample collection to the final quantification of the target analyte. The introduction of the deuterated standard at an early stage is critical for ensuring the accuracy and reliability of the results.
Conclusion
Trimethylamine-d9 Hydrochloride is a powerful and versatile tool for researchers in the fields of metabolomics, drug development, and clinical diagnostics. Its well-defined chemical and physical properties, coupled with its isotopic purity, make it the standard of choice for the accurate quantification of trimethylamine and for tracing its metabolic pathways. The experimental protocols and workflows outlined in this guide provide a framework for the effective utilization of this essential labeled compound in scientific research.
References
An In-depth Technical Guide to the Synthesis and Purification of Trimethylamine-d9 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and analysis of Trimethylamine-d9 Hydrochloride, a crucial deuterated building block in pharmaceutical research and development. The methodologies detailed herein are compiled to offer a practical framework for the production and quality control of this isotopically labeled compound.
Synthesis of Trimethylamine-d9 Hydrochloride via the Eschweiler-Clarke Reaction
The synthesis of Trimethylamine-d9 Hydrochloride can be effectively achieved through a modified Eschweiler-Clarke reaction, a well-established method for the methylation of amines.[1][2][3] This procedure utilizes deuterated formaldehyde and deuterated formic acid to introduce the nine deuterium atoms, ensuring high isotopic enrichment.
Reaction Principle
The Eschweiler-Clarke reaction is a reductive amination process. In this synthesis, ammonia reacts with deuterated formaldehyde to form an imine intermediate. This intermediate is subsequently reduced by deuterated formic acid, which acts as the hydride donor, to yield deuterated methylamine. The process repeats twice more to afford Trimethylamine-d9. The reaction is driven to completion by the formation of carbon dioxide gas.[3] The resulting free base, Trimethylamine-d9, is then converted to its hydrochloride salt for improved stability and ease of handling.
Experimental Protocol
Materials:
-
Ammonium chloride ((NH₄)Cl)
-
Deuterated formaldehyde (D₂CO, typically as a 20 wt. % solution in D₂O)
-
Deuterated formic acid (DCO₂D)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous diethyl ether
-
Deuterated methanol (CD₃OD) for recrystallization (optional)
-
Absolute ethanol or isopropanol for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of ammonium chloride in water is prepared.
-
Addition of Reagents: Deuterated formaldehyde solution is added dropwise to the ammonium chloride solution with stirring.
-
Reductive Methylation: Deuterated formic acid is then slowly added to the reaction mixture. The mixture is heated to reflux. The reaction progress can be monitored by observing the evolution of carbon dioxide gas.
-
Basification and Isolation of Free Amine: After the reaction is complete (typically after several hours of reflux), the mixture is cooled to room temperature. The solution is then made strongly basic by the addition of a concentrated sodium hydroxide solution. This liberates the free Trimethylamine-d9 gas.
-
Trapping the Amine: The liberated Trimethylamine-d9 gas is distilled from the reaction mixture and passed through a drying tube containing a suitable desiccant (e.g., soda-lime). The dry gas is then bubbled through a cooled solution of concentrated hydrochloric acid in a flask to form Trimethylamine-d9 Hydrochloride.[4]
-
Isolation of the Hydrochloride Salt: The resulting acidic solution is concentrated under reduced pressure to yield the crude Trimethylamine-d9 Hydrochloride as a solid.
Purification of Trimethylamine-d9 Hydrochloride
Purification of the crude product is essential to remove any unreacted starting materials, by-products, and partially deuterated species. Recrystallization is a highly effective method for this purpose.
Recrystallization Protocol
Solvent Selection: Trimethylamine hydrochloride is soluble in ethanol and moderately soluble in chloroform, but insoluble in diethyl ether. Absolute ethanol or isopropanol are suitable solvents for recrystallization. For enhancing isotopic purity, recrystallization from a deuterated solvent such as deuterated methanol (CD₃OD) can be performed.
Procedure:
-
Dissolution: The crude Trimethylamine-d9 Hydrochloride is dissolved in a minimal amount of hot absolute ethanol or isopropanol.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is briefly heated before hot filtration to remove the charcoal.
-
Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent (the same solvent used for recrystallization), and then with anhydrous diethyl ether to facilitate drying. The purified crystals are dried under vacuum to remove any residual solvent.
Quality Control and Analysis
Rigorous analytical testing is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized Trimethylamine-d9 Hydrochloride.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the chemical purity of the final product. Due to the polar and non-UV active nature of trimethylamine, specialized HPLC methods are required.
Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a suitable technique for retaining and separating polar compounds like trimethylamine without the need for derivatization.
| Parameter | Condition |
| Column | HILIC Silica Column (e.g., Waters Atlantis HILIC Silica, 3 µm, 2.1 x 50 mm) |
| Mobile Phase | A: 25 mM Ammonium formate in WaterB: Acetonitrile |
| Gradient | Isocratic or gradient elution depending on the separation needs. A typical starting condition could be 30:70 Water:Acetonitrile. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Detection | Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD) |
| Expected Purity | ≥ 98% |
Method 2: Reversed-Phase HPLC with Derivatization
Derivatization with a UV-active agent allows for detection using a standard UV detector. 9-fluorenylmethyl chloroformate (FMOC) is a common derivatizing agent for amines.
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., LiChrosphere 100 RP-18, 5 µm) |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient | A gradient elution is typically used. |
| Derivatization | Pre-column derivatization with FMOC. |
| Detection | UV at 262 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess isotopic enrichment.
-
¹H NMR: In a fully deuterated sample, the proton signals corresponding to the methyl groups should be absent or significantly reduced. The presence of any residual proton signals can be used to quantify the level of isotopic enrichment.
-
¹³C NMR: The carbon spectrum will show a signal for the methyl carbons, and the coupling pattern with deuterium can provide further information about the deuteration.
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | Residual signal expected at ~2.9 ppm (in D₂O) | Singlet |
| ¹³C | ~47 ppm | Multiplet (due to C-D coupling) |
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming the molecular weight and determining the isotopic purity of Trimethylamine-d9 Hydrochloride.
| Parameter | Expected Value |
| Molecular Ion (M+) | m/z 68 (for the free base, (CD₃)₃N) |
| Hydrochloride Salt | The mass spectrum will show the peak for the free base. |
| Isotopic Purity | ≥ 98 atom % D |
The mass spectrum should show a dominant peak at m/z 68, with minimal signals at lower masses corresponding to partially deuterated species (d0 to d8). The isotopic purity is calculated by comparing the peak area of the d9 species to the sum of all trimethylamine-related species.
Visualization of Workflows
Synthesis Workflow
Caption: Synthesis workflow for Trimethylamine-d9 Hydrochloride.
Purification and Analysis Workflow
Caption: Purification and analysis workflow for Trimethylamine-d9 HCl.
References
- 1. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and L-carnitine in clinical and food samples using HILIC-LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific deuteromethylation by the Eschweiler-Clarke reaction. Synthesis of differently labelled variants of trimethylamine and their use for the preparation of labelled choline and acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Physical and chemical properties of Trimethylamine-d9 Hydrochloride
An In-depth Technical Guide to Trimethylamine-d9 Hydrochloride: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of Trimethylamine-d9 Hydrochloride, a crucial tool in metabolic research and analytical chemistry. It details its applications, particularly in the study of trimethylamine (TMA) and trimethylamine N-oxide (TMAO) metabolism, and provides established experimental protocols for its use.
Physical and Chemical Properties
Trimethylamine-d9 Hydrochloride is the deuterated form of Trimethylamine Hydrochloride.[1] Its physical and chemical characteristics are fundamental to its application as an internal standard in mass spectrometry-based analyses.[2]
Physical Properties
The key physical properties of Trimethylamine-d9 Hydrochloride are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃HClD₉N | [1] |
| Molecular Weight | 104.63 g/mol | [1][3] |
| Monoisotopic Mass | 104.1066677 Da | |
| Appearance | White to pale yellow solid | |
| Melting Point | 283-284 °C | |
| Solubility | DMSO (Slightly), Methanol (Slightly) | |
| Purity | >95% (HPLC) |
Chemical Properties and Stability
Trimethylamine-d9 Hydrochloride is a stable isotope-labeled compound where the nine hydrogen atoms on the methyl groups of trimethylamine are replaced with deuterium. This isotopic labeling gives it a distinct mass signature, making it an ideal internal standard for quantitative analysis using isotope dilution mass spectrometry.
Stability: Proper storage is critical to maintain the integrity of this compound. It should be stored in a tightly sealed container in a refrigerator at +4°C under an inert atmosphere. While the non-deuterated form is stable at room temperature, the deuterated version requires more stringent conditions to prevent potential degradation or isotopic exchange. For stock solutions, it is recommended to aliquot and store them at -80°C for up to six months or at -20°C for up to one month to avoid degradation from repeated freeze-thaw cycles.
Applications in Research and Drug Development
The primary utility of Trimethylamine-d9 Hydrochloride lies in its application for stable isotope tracing and as an internal standard in analytical methodologies.
Metabolic Pathway Elucidation
This compound is instrumental in studying the metabolic interplay between host organisms and their gut microbiota. Researchers use it to trace the metabolic pathways of TMA, a product of gut microbial metabolism of dietary precursors like choline and L-carnitine. By introducing the deuterated standard, the transformation of TMA to its major metabolite, TMAO, can be accurately monitored and quantified.
Internal Standard for Quantitative Analysis
In metabolomics and clinical research, Trimethylamine-d9 Hydrochloride is a widely used internal standard for the accurate quantification of TMA and TMAO in biological samples such as plasma and urine. Its use in liquid chromatography-mass spectrometry (LC-MS) methods helps to correct for variations in sample preparation and matrix effects, ensuring robust and reliable results.
Experimental Protocols
Detailed methodologies are essential for the effective application of Trimethylamine-d9 Hydrochloride in a research setting.
Synthesis of Trimethylamine-d9 Hydrochloride
The synthesis of Trimethylamine-d9 Hydrochloride typically involves the reaction of deuterated methyl iodide with deuterated ammonia, followed by treatment with hydrochloric acid. A general workflow is outlined below.
Caption: Synthesis and purification workflow for Trimethylamine-d9 Hydrochloride.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
The chemical purity of Trimethylamine-d9 Hydrochloride is typically assessed using HPLC.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer, such as formic acid or ammonium acetate.
-
Detection: UV detection at a wavelength appropriate for the compound, typically around 210 nm.
-
Procedure: A known concentration of the sample is injected into the HPLC system. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Quantification of TMA in Biological Samples via LC-MS/MS
Trimethylamine-d9 Hydrochloride is used as an internal standard for the quantification of TMA in biological matrices like plasma and urine.
-
Sample Preparation:
-
To 25 µL of the sample (e.g., plasma or diluted urine), add 10 µL of a known concentration of Trimethylamine-d9 Hydrochloride internal standard solution.
-
Add derivatizing agents, such as 5 µL of iodoacetonitrile and 2 µL of ammonium hydroxide, to enhance chromatographic retention and detection.
-
Vortex the mixture and centrifuge to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for separation.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
TMA (derivatized): Monitor the specific precursor-to-product ion transition. For the iodoacetonitrile derivative, this would be m/z 99.
-
Trimethylamine-d9 (derivatized): Monitor the corresponding transition for the deuterated internal standard, which would be m/z 108.
-
-
-
Quantification: The concentration of TMA in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of TMA and a fixed concentration of the internal standard.
Caption: Workflow for TMA quantification using a deuterated internal standard.
Metabolic Pathway of Trimethylamine
The following diagram illustrates the metabolic pathway from dietary precursors to the formation of TMA by gut microbiota and its subsequent conversion to TMAO in the liver.
Caption: Formation of TMA and TMAO from dietary sources.
References
Trimethylamine-d9 Hydrochloride: A Technical Guide for Researchers
CAS Number: 18856-86-5
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Trimethylamine-d9 Hydrochloride. This deuterated analog of trimethylamine hydrochloride is a critical tool in metabolic research, particularly in studies involving the gut microbiome and its impact on host physiology. Its primary application lies in its use as a stable isotope-labeled internal standard for the accurate quantification of trimethylamine (TMA) and its metabolites, and as a tracer to elucidate metabolic pathways.
Core Chemical and Physical Properties
Trimethylamine-d9 Hydrochloride is a white solid, highly soluble in methanol. Due to the deuterium substitution, it requires storage under refrigerated and inert atmospheric conditions to maintain its stability and isotopic integrity.
| Property | Value | Source(s) |
| CAS Number | 18856-86-5 | [1] |
| Molecular Formula | C₃D₉HClN | [1] |
| Molecular Weight | 104.63 g/mol | [1] |
| Appearance | White Solid | [1] |
| Storage Temperature | Refrigerator, under inert atmosphere | [1] |
| Solubility | Methanol | |
| Isotopic Purity | ≥98 atom % D | |
| Chemical Purity | ≥95% (by HPLC) |
Synthesis and Quality Control
The synthesis of Trimethylamine-d9 Hydrochloride is not commonly detailed in standard literature. However, a plausible and effective method is the deuterated Eschweiler-Clarke reaction. This reaction methylates an amine using a deuterated formaldehyde source and a reducing agent.
Experimental Protocol: Synthesis via Deuterated Eschweiler-Clarke Reaction
This protocol describes a potential synthesis route for Trimethylamine-d9 Hydrochloride, adapted from established methods for deuterated amine synthesis.
Materials:
-
Ammonium chloride (NH₄Cl)
-
Deuterated paraformaldehyde ((D₂CO)n)
-
Deuterated formic acid (DCOOD)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine ammonium chloride, deuterated paraformaldehyde, and deuterated formic acid.
-
Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After completion, cool the mixture to room temperature and basify with a concentrated solution of sodium hydroxide to liberate the free Trimethylamine-d9.
-
The free amine is then distilled and collected in a flask containing a solution of hydrochloric acid in anhydrous diethyl ether.
-
The resulting precipitate, Trimethylamine-d9 Hydrochloride, is collected by filtration.
-
The crude product is washed with cold anhydrous diethyl ether and dried under vacuum over anhydrous magnesium sulfate.
-
Recrystallization from an appropriate solvent system (e.g., ethanol/ether) can be performed for further purification.
Experimental Protocol: Quality Control
1. Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: A known concentration of Trimethylamine-d9 Hydrochloride is dissolved in the mobile phase.
-
Analysis: The purity is determined by calculating the peak area of the main component relative to the total peak area of all components.
2. Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatograph.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Full scan analysis to determine the mass-to-charge ratio (m/z) of the molecular ion.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol/water with 0.1% formic acid).
-
Data Analysis: The isotopic distribution of the molecular ion peak is analyzed. The isotopic purity is calculated by comparing the intensity of the peak corresponding to the fully deuterated molecule (d9) to the sum of the intensities of all isotopic peaks (d0 to d9).
3. Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer.
-
¹H NMR: The absence of signals in the proton spectrum where methyl protons would typically appear confirms a high level of deuteration.
-
²H (Deuterium) NMR: The presence of a signal in the deuterium spectrum confirms the incorporation of deuterium.
-
¹³C NMR: The carbon spectrum will show a characteristic septet for the carbon atom coupled to three deuterium atoms, providing further structural confirmation.
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O).
Applications in Metabolic Research
The primary utility of Trimethylamine-d9 Hydrochloride is in tracing the metabolic fate of trimethylamine (TMA). TMA is a gut microbial metabolite derived from dietary precursors like choline and L-carnitine. It is absorbed into the bloodstream and transported to the liver, where it is oxidized by flavin-containing monooxygenase 3 (FMO3) to trimethylamine N-oxide (TMAO). Elevated levels of TMAO have been associated with an increased risk of cardiovascular disease.
Trimethylamine Metabolic Pathway
Caption: The metabolic pathway of trimethylamine (TMA) from dietary precursors to trimethylamine N-oxide (TMAO).
By administering Trimethylamine-d9 Hydrochloride, researchers can accurately trace the conversion of TMA-d9 to TMAO-d9, distinguishing it from the endogenous, non-labeled pool. This allows for precise quantification of TMA metabolism and the activity of the FMO3 enzyme.
Experimental Protocols for LC-MS/MS Analysis
Trimethylamine-d9 Hydrochloride is widely used as an internal standard for the quantification of TMA and TMAO in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow for Sample Analysis
Caption: A typical workflow for the quantification of TMA/TMAO using Trimethylamine-d9 Hydrochloride as an internal standard.
Detailed LC-MS/MS Protocol for TMAO Quantification
This protocol is a representative example for the analysis of TMAO in human plasma.
1. Sample Preparation:
-
To 50 µL of plasma, add 10 µL of a working solution of Trimethylamine-d9 Hydrochloride (internal standard).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of TMAO and TMA |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | TMAO: specific precursor > product ion; TMAO-d9: specific precursor > product ion |
3. Data Analysis:
-
The concentrations of TMAO are calculated from a calibration curve constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
Conclusion
Trimethylamine-d9 Hydrochloride is an invaluable tool for researchers studying the metabolic role of the gut microbiome and its influence on host health. Its use as an internal standard and metabolic tracer enables accurate and reliable quantification of TMA and its metabolites, providing crucial insights into pathways linked to cardiovascular and other diseases. The experimental protocols and data presented in this guide are intended to support the effective application of this important research chemical.
References
Unlocking Cellular Secrets: An In-depth Technical Guide to Isotopic Labeling with Deuterium
For Researchers, Scientists, and Drug Development Professionals
Isotopic labeling with deuterium, a stable, non-radioactive isotope of hydrogen, has emerged as a powerhouse technique in modern scientific research, offering unparalleled insights into metabolic pathways, reaction mechanisms, and the pharmacokinetics of novel therapeutics.[1][] By replacing hydrogen atoms with deuterium, researchers can trace the fate of molecules within complex biological systems without significantly altering their chemical properties.[1][3] This in-depth guide explores the core principles of deuterium labeling, its diverse applications, detailed experimental methodologies, and the quantitative analysis of deuterated compounds.
Core Principles of Deuterium Labeling
The utility of deuterium labeling hinges on two fundamental principles: its function as a stable isotope tracer and the kinetic isotope effect (KIE).[1] Deuterium's greater mass compared to protium (¹H) leads to a stronger carbon-deuterium (C-D) bond, which has profound implications for reaction kinetics and metabolic stability.
The Deuterium Kinetic Isotope Effect (KIE): The C-D bond possesses a lower vibrational frequency and zero-point energy than a C-H bond, resulting in a higher activation energy required for its cleavage. Consequently, reactions involving the breaking of a C-D bond proceed at a slower rate than those involving a C-H bond. This phenomenon, known as the deuterium KIE, is particularly significant in drug metabolism, which is often mediated by cytochrome P450 enzymes that catalyze C-H bond cleavage. By strategically placing deuterium at sites of metabolic attack, the rate of drug metabolism can be slowed, potentially improving a drug's pharmacokinetic profile.
Deuterium as a Tracer: Deuterium-labeled compounds serve as ideal internal standards in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). Their chemical behavior is nearly identical to their non-labeled counterparts, allowing them to co-elute during chromatography and experience similar ionization efficiencies and matrix effects in the mass spectrometer. This enables highly accurate and precise quantification of analytes in complex biological matrices.
Key Applications in Drug Discovery and Development
The application of deuterium labeling has evolved from its initial use as a tracer in metabolic studies to a strategic tool for designing improved therapeutics.
-
Improved Pharmacokinetics: Strategic deuteration can slow the metabolic breakdown of a drug, leading to increased plasma exposure, a longer half-life, and potentially a reduced dosing frequency. This "deuterium switch" approach has been successfully employed to develop deuterated analogues of existing drugs, with deutetrabenazine being the first FDA-approved deuterated drug.
-
Reduced Toxic Metabolites: By slowing metabolism at a specific site, deuterium substitution can reduce the formation of potentially toxic metabolites, thereby improving the safety profile of a drug.
-
Metabolic Pathway Elucidation: Deuterated compounds are invaluable tools for tracing the metabolic fate of molecules in biological systems. By tracking the incorporation of deuterium into various metabolites, researchers can map complex metabolic pathways and gain a deeper understanding of cellular physiology.
-
Quantitative Proteomics: Metabolic labeling with deuterium oxide (D₂O), or "heavy water," allows for the study of protein turnover on a proteome-wide scale. Cells or organisms are cultured in a medium containing D₂O, and the incorporation of deuterium into newly synthesized proteins is measured by mass spectrometry to determine their synthesis and degradation rates.
Quantitative Data Summary
The following tables summarize key quantitative data related to deuterium labeling, including the kinetic isotope effect on drug metabolism and protein turnover rates determined by D₂O labeling.
| Drug/Substrate | Metabolic Reaction | Enzyme | KIE (Vmax H/Vmax D) | Reference |
| Morphine | N-demethylation | Cytochrome P450 | >1 | |
| Nifedipine metabolite | Oxidative demethylation | Cytochrome P450 | High | |
| Flurbiprofen-d3 | 4'-hydroxylation | Fungal biotransformation | Slower than non-deuterated |
Table 1: Examples of Kinetic Isotope Effects in Drug Metabolism. The kinetic isotope effect (KIE) is the ratio of the reaction rate of the non-deuterated compound to the deuterated compound. A KIE greater than 1 indicates that C-H bond cleavage is at least partially rate-limiting.
| Cell Line | Labeling Duration (hours) | Number of Proteins Quantified | Range of Apparent Turnover Rates (k_app, day⁻¹) | Reference |
| Human AC16 cells | Single time point | Proteome-scale | Variable |
Table 2: Protein Turnover Analysis using D₂O Labeling. This table illustrates the application of D₂O labeling to measure proteome-wide protein turnover rates in cell culture. The apparent turnover rate constant (k_app) reflects the combined rates of protein synthesis and degradation.
Experimental Protocols
Detailed methodologies for key deuterium labeling experiments are provided below.
Protocol 1: Protein Turnover Analysis in Cultured Cells using D₂O Labeling
This protocol outlines a method for measuring protein synthesis rates in cultured cells.
-
Cell Culture and Labeling:
-
Culture cells (e.g., human iPSCs) under standard conditions.
-
Prepare a labeling medium by enriching the normal culture medium with a final concentration of 4-6% D₂O.
-
To initiate labeling, replace the normal medium with the D₂O-containing medium.
-
Harvest cells at various time points (e.g., 0, 2, 4, 8, 16, 24 hours) to create a time-course.
-
-
Protein Extraction and Digestion:
-
Lyse the harvested cells in a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration in the lysates.
-
Digest the proteins into peptides using an appropriate protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures using a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Employ a standard data-dependent acquisition (DDA) method to acquire both MS1 survey scans and MS2 fragmentation scans for peptide identification and quantification of deuterium incorporation.
-
-
Data Analysis:
-
Identify peptides and proteins using a suitable database search engine.
-
Calculate the rate of deuterium incorporation for each peptide over the time course to determine the protein turnover rate.
-
Protocol 2: Synthesis of Deuterated Compounds via Catalytic Hydrogen-Deuterium (H/D) Exchange
This protocol describes a common method for introducing deuterium into organic molecules.
-
Reaction Setup:
-
In a reaction flask under an inert atmosphere (e.g., nitrogen or argon), combine the hydrocarbon substrate and a transition metal catalyst (e.g., Pd/C).
-
Add a deuterated solvent (e.g., benzene-d₆) to the flask to dissolve the reactants.
-
-
Reaction Execution:
-
Seal the flask and remove it from the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by ¹H NMR or GC-MS to determine the extent of deuterium incorporation.
-
-
Work-up and Purification:
-
Once the desired level of deuteration is achieved, cool the reaction mixture.
-
Remove the catalyst by filtration.
-
Purify the deuterated product using standard techniques such as chromatography or distillation.
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in deuterium labeling.
References
The Role of Deuterated Trimethylamine (TMA) Precursors in Metabolic Pathway Tracing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of stable isotope-labeled compounds, specifically deuterated (d9) trimethylamine (TMA) precursors, in tracing the metabolic pathway of trimethylamine-N-oxide (TMAO) formation. Understanding this pathway is of paramount importance due to the mounting evidence linking elevated TMAO levels to cardiovascular and other chronic diseases. The use of d9-labeled tracers, such as Trimethylamine-d9 Hydrochloride (HCl), d9-choline, d9-carnitine, and d9-trimethyllysine (TML), allows for the precise tracking of the transformation of dietary nutrients by the gut microbiota and subsequent host metabolism. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, quantitative data representation, and visual diagrams of the key processes involved.
Introduction to TMAO and the Need for Metabolic Tracing
Trimethylamine-N-oxide (TMAO) is a small amine oxide generated in a multi-step process involving both the gut microbiome and host enzymes.[1] Dietary precursors rich in a trimethylamine moiety, such as choline, phosphatidylcholine, and L-carnitine, are first metabolized by specific gut bacteria to produce trimethylamine (TMA).[2] This TMA is then absorbed into the bloodstream and transported to the liver, where it is oxidized by flavin-containing monooxygenase 3 (FMO3) to form TMAO.[2][3] Elevated circulating levels of TMAO have been associated with an increased risk of atherosclerosis, thrombosis, and other adverse cardiovascular events.[1]
Static measurements of TMAO levels, however, only provide a snapshot of a highly dynamic process. To fully understand the contribution of different dietary precursors, the activity of the gut microbiota, and the efficiency of host enzymatic conversion, metabolic tracing with stable isotope-labeled compounds is essential. By introducing a deuterated precursor, researchers can distinguish the newly synthesized TMA and TMAO from the pre-existing unlabeled pool, thereby quantifying the flux through this critical metabolic pathway. Trimethylamine-d9 HCl and other d9-labeled precursors serve as powerful tools in this endeavor, offering high sensitivity and specificity when analyzed by mass spectrometry.
The TMAO Metabolic Pathway
The formation of TMAO from dietary precursors is a well-defined meta-organismal pathway. The key steps are outlined below and visualized in the accompanying diagram.
Key Steps in TMAO Formation:
-
Dietary Intake: Consumption of foods rich in trimethylamine-containing compounds like choline, phosphatidylcholine, and L-carnitine.
-
Microbial Metabolism: Gut bacteria possessing the TMA-lyase enzyme (encoded by the cutC/D gene cluster) cleave the C-N bond in these precursors to release TMA.
-
Intestinal Absorption: The gaseous TMA produced by the microbiota is absorbed from the intestine into the portal circulation.
-
Hepatic Oxidation: In the liver, the FMO3 enzyme catalyzes the oxidation of TMA to TMAO.
-
Systemic Circulation and Excretion: TMAO enters the systemic circulation and is eventually excreted in the urine.
Experimental Design and Protocols
A typical metabolic tracing study using d9-labeled precursors involves the administration of the tracer to a subject (animal model or human), followed by the collection of biological samples at various time points and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In Vivo Tracer Administration
The administration route and dosage of the deuterated tracer are critical for a successful study. Oral gavage is commonly used in animal models to mimic dietary intake. In human studies, the tracer can be incorporated into a beverage or food matrix.
Protocol for Oral Administration in Mice:
-
Acclimatization: Acclimate mice to the experimental conditions for at least one week, providing standard chow and water ad libitum.
-
Tracer Preparation: Prepare a solution of the d9-labeled precursor (e.g., d9-choline chloride) in sterile water at a concentration suitable for the desired dosage.
-
Administration: Administer the tracer solution to the mice via oral gavage. A typical dose might be in the range of 20-50 mg/kg body weight.
-
Sample Collection: Collect blood samples via tail vein or cardiac puncture at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) post-administration. Urine and fecal samples can also be collected using metabolic cages. Immediately process blood to plasma and snap-freeze all samples in liquid nitrogen, storing them at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
Proper sample preparation is crucial for accurate quantification of d9-TMA and d9-TMAO. The methods differ slightly for plasma and urine due to the different sample matrices.
Plasma Sample Preparation:
-
Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 20 µL of plasma, add 80 µL of an internal standard solution containing d9-TMAO (if a different labeled standard is used) in methanol to precipitate proteins.
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube for LC-MS/MS analysis.
Urine Sample Preparation:
-
Thawing and Centrifugation: Thaw frozen urine samples and centrifuge at 6,000 rpm for 5 minutes to remove any particulate matter.
-
Dilution and Internal Standard Spiking: Dilute 25 µL of the urine sample with 950 µL of the mobile phase (e.g., 50:50 acetonitrile/water with 0.025% formic acid). Add 25 µL of the deuterated internal standard solution.
-
Vortexing: Vortex the mixture thoroughly before analysis.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry is the gold standard for the sensitive and specific quantification of d9-labeled metabolites.
Typical LC-MS/MS Parameters:
-
Chromatography: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of these polar compounds.
-
Mobile Phase: A common mobile phase consists of a gradient of acetonitrile and an aqueous buffer such as ammonium formate.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| d9-TMA | 69 | 49 |
| d9-TMAO | 85 | 66 |
| TMA (unlabeled) | 60 | 44 |
| TMAO (unlabeled) | 76 | 58 |
| Table 1: Representative MRM transitions for the detection of labeled and unlabeled TMA and TMAO. |
Data Presentation and Interpretation
The data obtained from the LC-MS/MS analysis will provide the concentrations of d9-TMA and d9-TMAO in the biological samples at different time points. This allows for the calculation of pharmacokinetic parameters and the assessment of the rate of conversion of the precursor to TMAO.
Quantitative Data Summary
The following table presents representative data from a hypothetical in vivo study in mice following oral administration of d9-choline.
| Time (hours) | Plasma d9-Choline (µM) | Plasma d9-TMA (µM) | Plasma d9-TMAO (µM) |
| 0 | 0.5 ± 0.1 | 0.1 ± 0.05 | 0.2 ± 0.1 |
| 1 | 25.6 ± 4.2 | 2.8 ± 0.7 | 8.5 ± 1.9 |
| 2 | 15.3 ± 3.1 | 4.1 ± 0.9 | 15.2 ± 3.5 |
| 4 | 8.7 ± 2.5 | 3.5 ± 0.6 | 22.8 ± 4.1 |
| 6 | 4.1 ± 1.5 | 2.1 ± 0.4 | 18.6 ± 3.8 |
| 8 | 2.3 ± 0.9 | 1.2 ± 0.3 | 14.3 ± 2.9 |
| 24 | 0.8 ± 0.3 | 0.3 ± 0.1 | 5.7 ± 1.5 |
| Table 2: Hypothetical time-course of plasma concentrations of d9-choline and its metabolites following oral administration in mice. Data are presented as mean ± standard deviation. |
Experimental Workflow Visualization
The entire experimental process, from tracer administration to data analysis, can be visualized in a workflow diagram.
Conclusion
Metabolic tracing with deuterated trimethylamine precursors is an indispensable technique for elucidating the dynamics of the TMAO pathway. This guide has provided a comprehensive framework for researchers, scientists, and drug development professionals to design and execute such studies. By employing the detailed protocols and understanding the principles of data interpretation outlined herein, it is possible to gain valuable insights into the complex interplay between diet, the gut microbiome, and host metabolism in both health and disease. These insights are crucial for the development of novel therapeutic strategies aimed at modulating TMAO production and mitigating its associated health risks.
References
- 1. Gut-Derived Metabolite, Trimethylamine-N-oxide (TMAO) in Cardio-Metabolic Diseases: Detection, Mechanism, and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabolic fate of isotopically labeled trimethylamine-N-oxide (TMAO) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
Trimethylamine-d9 Hydrochloride: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties and Applications of Trimethylamine-d9 Hydrochloride for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of Trimethylamine-d9 Hydrochloride, a deuterated analog of trimethylamine hydrochloride. It is a crucial tool in various research fields, particularly in metabolic studies and analytical chemistry. This document details its fundamental properties, experimental applications, and the biochemical pathways it helps to elucidate.
Core Molecular and Physical Properties
Trimethylamine-d9 Hydrochloride is a labeled form of trimethylamine hydrochloride where the nine hydrogen atoms on the methyl groups are replaced with deuterium. This isotopic labeling makes it an invaluable internal standard for mass spectrometry-based quantification and a tracer for metabolic studies.
Summary of Physicochemical Data
The following tables summarize the key quantitative data for Trimethylamine-d9 Hydrochloride.
| Identifier | Value | Citation |
| IUPAC Name | 1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine;hydrochloride | [1][2] |
| CAS Number | 18856-86-5 | [3][4][5] |
| Molecular Formula | C₃D₉HClN | |
| Linear Formula | (CD₃)₃N · HCl | |
| Molecular Weight | 104.63 g/mol | |
| Accurate Mass | 104.1066677 Da |
| Property | Value | Citation |
| Appearance | White to pale yellow solid | |
| Melting Point | 283-284 °C | |
| Solubility | Methanol, DMSO (Slightly) | |
| Purity | ≥99 atom % D | |
| Storage | Refrigerator, under inert atmosphere |
Key Applications in Research and Development
The primary utility of Trimethylamine-d9 Hydrochloride lies in its application as a stable isotope-labeled standard and tracer.
-
Metabolic Pathway Elucidation : It is instrumental in tracing the metabolic fate of trimethylamine (TMA), a key gut microbial metabolite. Studies investigating the conversion of dietary precursors like choline and L-carnitine to TMA and subsequently to trimethylamine N-oxide (TMAO) heavily rely on this labeled compound.
-
Isotope Dilution Mass Spectrometry (IDMS) : As an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), it allows for the precise and accurate quantification of endogenous TMA in biological samples. Its near-identical physicochemical properties to the unlabeled analyte, but distinct mass, enable correction for variations in sample preparation and instrument response.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : In NMR-based metabolomics, the deuterium labeling can simplify complex spectra, aiding in the identification and quantification of metabolites.
Experimental Protocols
This section provides detailed methodologies for key experiments involving Trimethylamine-d9 Hydrochloride.
Quantification of Trimethylamine (TMA) in Plasma using LC-MS/MS
This protocol outlines the use of Trimethylamine-d9 Hydrochloride as an internal standard for the quantification of TMA in plasma samples.
a. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of a 500 ng/mL solution of Trimethylamine-d9 Hydrochloride (Internal Standard, IS).
-
Add 200 µL of acetonitrile (ACN) to precipitate proteins.
-
Vortex the mixture for 10 minutes at room temperature.
-
Centrifuge at 14,000 rpm for 5 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a new tube.
-
Add 100 µL of 30% ACN in water to the supernatant.
-
Transfer 100 µL of the final mixture to an HPLC vial for analysis.
b. LC-MS/MS Instrumental Conditions
-
Chromatography : Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly used for the separation of these polar compounds.
-
Mobile Phase A : 25 mmol/L ammonium formate in 30:70 water:acetonitrile.
-
Mobile Phase B : Water with 50 mM ammonium formate and 2.5% formic acid.
-
A gradient elution is typically employed to achieve optimal separation.
-
-
Mass Spectrometry :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Analysis Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions : Specific precursor-to-product ion transitions for both TMA and Trimethylamine-d9 (d9-TMA) are monitored. For example, for d9-TMA, a transition of m/z 69 → 49 might be used.
-
In-Vivo Metabolic Tracing in a Mouse Model
This protocol describes a general procedure for an in-vivo study to trace the metabolism of TMA to TMAO.
a. Animal Preparation and Tracer Administration
-
House mice under controlled conditions and provide a standard diet. For specific studies, a choline-rich diet may be administered.
-
Administer a known dose of Trimethylamine-d9 Hydrochloride to the mice, typically via oral gavage or tail vein infusion.
-
The dosage and administration route will depend on the specific research question.
b. Sample Collection
-
At predetermined time points following administration, collect blood samples via standard procedures (e.g., tail vein or cardiac puncture).
-
Collect urine and fecal samples in metabolic cages.
-
At the end of the study, euthanize the mice and harvest tissues of interest (e.g., liver, cecum).
c. Sample Processing and Analysis
-
Process plasma and urine as described in the LC-MS/MS protocol.
-
Homogenize tissue samples and perform metabolite extraction, for example, using a methanol/acetonitrile/water solvent system.
-
Analyze the extracts by LC-MS/MS to measure the levels of d9-TMA and its metabolites, such as d9-TMAO.
NMR-Based Metabolomic Analysis
This protocol outlines the preparation of cell extracts for NMR analysis to study metabolic changes.
a. Metabolite Extraction
-
Quench the metabolism of cell pellets or tissue samples rapidly, often using liquid nitrogen.
-
Extract metabolites using a suitable solvent system, such as a mixture of methanol, chloroform, and water.
-
Separate the polar (methanolic) and non-polar (chloroform) phases by centrifugation.
-
Dry the polar extract containing the water-soluble metabolites under vacuum.
b. NMR Sample Preparation and Measurement
-
Reconstitute the dried metabolite extract in a D₂O-based NMR buffer (e.g., 50 mM phosphate buffer, pH 7.4) containing a known concentration of a reference standard like TSP (sodium 3-(trimethylsilyl) propionate-2,2,3,3-d4).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire 1D and 2D NMR spectra (e.g., ¹H-¹³C HSQC, ¹H-¹H TOCSY) on a high-field NMR spectrometer. The 2D spectra are crucial for unambiguous metabolite identification.
Signaling Pathways and Experimental Workflows
Visual representations of key metabolic pathways and experimental workflows are provided below using Graphviz (DOT language).
Metabolic Pathway of Dietary Choline to TMAO
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety and Handling of Deuterated Amine Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects of safety, handling, metabolism, and analysis of deuterated amine compounds. Deuteration, the selective replacement of hydrogen with its stable isotope deuterium, is a powerful strategy in drug discovery to enhance pharmacokinetic profiles and mitigate toxicity. Understanding the nuances of these compounds is paramount for ensuring laboratory safety and the success of research and development endeavors.
General Safety and Handling Precautions
While deuterated compounds are not radioactive, they still require careful handling due to the inherent chemical properties of the parent amine and the potential for hydrogen-deuterium (H-D) exchange, which can compromise isotopic purity.
1.1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Ventilation: Always handle deuterated amine compounds in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.
-
Gloves: Wear appropriate chemical-resistant gloves. The choice of glove material should be based on the specific amine and solvent being used.
-
Lab Coat: A lab coat should be worn to protect from skin contact.
1.2. Storage and Stability:
-
Hygroscopicity: Many amine salts are hygroscopic and readily absorb moisture from the air. This can lead to H-D exchange and compromise the isotopic purity of the compound. Store these compounds in tightly sealed containers in a desiccator or a dry, inert atmosphere.
-
Light and Temperature: Protect from light and store at temperatures recommended by the manufacturer, often in a refrigerator or freezer, to prevent degradation.
-
Inert Atmosphere: For highly sensitive compounds or long-term storage, handling under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent H-D exchange with atmospheric moisture.
1.3. Spill and Waste Disposal:
-
Spill Management: In case of a spill, follow standard laboratory procedures for chemical spills. Absorb liquids with an inert material and dispose of it as chemical waste.
-
Waste Disposal: Dispose of deuterated amine compounds and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Toxicological Profile of Deuterated Amines
A primary motivation for deuterating drugs is to alter their metabolic profiles, which can, in turn, affect their toxicity. The general consensus is that deuteration does not inherently increase the toxicity of a compound and can often lead to a better safety profile.
2.1. The Kinetic Isotope Effect (KIE) and Reduced Toxicity:
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength leads to a slower rate of cleavage of C-D bonds by metabolic enzymes, a phenomenon known as the kinetic isotope effect (KIE).[1][2][3] This can result in:
-
Slower Metabolism: A reduced rate of metabolism can lead to a longer drug half-life and may allow for lower or less frequent dosing.[1]
-
Reduced Formation of Toxic Metabolites: If a toxic metabolite is formed through the cleavage of a C-H bond, deuteration at that position can significantly slow down its formation, leading to an improved safety profile.[3]
-
Metabolic Switching: Deuteration can alter the primary site of metabolism, redirecting it away from pathways that produce toxic metabolites.
2.2. Quantitative Toxicity Data:
Table 1: Acute Toxicity of Select Non-Deuterated Amines
| Compound | CAS Number | LD50 (Oral, Rat) | LD50 (Dermal, Rabbit) | Reference |
| Methylamine | 74-89-5 | 100 mg/kg | - | |
| Ethylamine | 75-04-7 | 400 mg/kg | 265 mg/kg |
Note: This table provides data for the non-deuterated parent compounds as a reference. Specific toxicity studies should be conducted for any new deuterated compound.
Metabolism of Deuterated Amines
The metabolism of amines is a critical determinant of their pharmacokinetic and pharmacodynamic properties. Cytochrome P450 (CYP) enzymes are central to the metabolism of many amine-containing drugs.
3.1. Cytochrome P450-Mediated Metabolism:
Primary, secondary, and tertiary amines are metabolized by CYP enzymes through various oxidative reactions, including:
-
N-dealkylation: The removal of an alkyl group from the nitrogen atom.
-
N-oxidation: The addition of an oxygen atom to the nitrogen, forming hydroxylamines or N-oxides.
-
α-carbon hydroxylation: The hydroxylation of the carbon atom adjacent to the nitrogen, which can lead to deamination.
Deuteration at a metabolically active site can significantly slow down these processes due to the KIE.
Table 2: Comparative In Vitro Metabolism of Deuterated vs. Non-Deuterated Enzalutamide
| Compound | Microsomes | Vmax (pmol/min/mg protein) | Km (µM) | Intrinsic Clearance (CLint) (Vmax/Km) | K H /K D (CLint Ratio) | Reference |
| Enzalutamide | Rat Liver | - | 79.6 | - | 2.0 | |
| d3-Enzalutamide | Rat Liver | - | 71.5 | - | ||
| Enzalutamide | Human Liver | 32.8 | 36.7 | 0.89 | 3.7 | |
| d3-Enzalutamide | Human Liver | 6.51 | 12.6 | 0.24 |
This data demonstrates that N-methyl deuteration of enzalutamide significantly reduces its intrinsic clearance in both rat and human liver microsomes, indicating a slower rate of metabolism.
Experimental Protocols
4.1. Synthesis of Deuterated Amines via Reductive Amination:
This protocol describes a general procedure for the synthesis of a deuterated secondary amine from a primary amine and an aldehyde using a deuterated reducing agent.
Materials:
-
Primary amine
-
Aldehyde
-
Sodium borodeuteride (NaBD₄)
-
Anhydrous solvent (e.g., methanol, tetrahydrofuran)
-
Glacial acetic acid (optional, as a catalyst)
Procedure:
-
Dissolve the primary amine (1.0 eq) and the aldehyde (1.0 eq) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
If necessary, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borodeuteride (1.5 eq) portion-wise to the reaction mixture. Caution: Hydrogen gas may be evolved.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
4.2. Purification by Flash Column Chromatography:
Amines can be challenging to purify by standard silica gel chromatography due to their basicity, which can lead to tailing and poor separation.
Standard Silica Gel with Amine Additive:
-
Stationary Phase: Silica gel
-
Mobile Phase: A non-polar/polar solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol). Add a small amount of a volatile amine, such as triethylamine (0.1-1%), to the mobile phase to suppress the interaction between the basic amine product and the acidic silica.
Amine-Functionalized Silica:
-
Stationary Phase: Amine-functionalized silica gel.
-
Mobile Phase: A standard non-polar/polar solvent system without the need for an amine additive. This often provides better separation and peak shape for basic amines.
Procedure:
-
Choose the appropriate stationary and mobile phase based on the polarity of the target compound.
-
Develop the separation method using Thin Layer Chromatography (TLC).
-
Pack the flash chromatography column with the selected stationary phase.
-
Equilibrate the column with the mobile phase.
-
Load the crude sample onto the column (either directly or pre-adsorbed onto silica gel).
-
Elute the column with the mobile phase, collecting fractions.
-
Analyze the fractions by TLC or LC-MS to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
4.3. Analysis of Deuterium Incorporation by NMR and Mass Spectrometry:
4.3.1. Quantitative NMR (qNMR) for Isotopic Enrichment:
¹H and ²H NMR spectroscopy are powerful tools for determining the degree and position of deuterium incorporation.
Procedure:
-
Sample Preparation: Accurately weigh the deuterated amine and a suitable internal standard of known concentration. Dissolve them in a deuterated NMR solvent in a volumetric flask to ensure a precise concentration.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
The disappearance or reduction in the integral of a signal corresponding to a specific proton indicates deuterium incorporation at that site.
-
By comparing the integral of the residual proton signal to the integral of a signal from a non-deuterated part of the molecule or the internal standard, the percentage of deuterium incorporation can be calculated.
-
-
²H NMR Acquisition:
-
Acquire a ²H NMR spectrum. This directly observes the deuterium nuclei.
-
The presence of a signal at a specific chemical shift confirms the position of deuteration.
-
Quantitative ²H NMR can also be used to determine isotopic enrichment by comparing the integral of the deuterium signal to that of a known standard.
-
4.3.2. Mass Spectrometry for Isotopic Purity:
Mass spectrometry is used to confirm the mass shift due to deuterium incorporation and to assess the isotopic purity of the sample.
Procedure:
-
Prepare a dilute solution of the deuterated amine in a suitable solvent for the chosen ionization technique (e.g., electrospray ionization - ESI).
-
Infuse the sample into the mass spectrometer or inject it onto an LC-MS system.
-
Acquire the mass spectrum in the appropriate mass range to observe the molecular ion.
-
Compare the mass spectrum of the deuterated compound to that of its non-deuterated analog. The mass of the molecular ion should increase by the number of deuterium atoms incorporated.
-
Analyze the isotopic distribution of the molecular ion peak. The relative intensities of the M, M+1, M+2, etc. peaks can be used to calculate the percentage of isotopic enrichment.
Visualizations
Signaling Pathways and Workflows
Caption: Cytochrome P450-mediated metabolism of amine compounds.
Caption: General workflow for preclinical safety assessment of a deuterated drug candidate.
Caption: Experimental workflow for quantitative NMR (qNMR) analysis.
References
A Technical Guide to Trimethylamine-d9 Hydrochloride for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Trimethylamine-d9 Hydrochloride, a critical reagent in metabolic and analytical research. This document outlines its commercial availability, key technical specifications, and detailed protocols for its application in quantifying trimethylamine N-oxide (TMAO), a metabolite of significant interest in cardiovascular and metabolic disease research.
Commercial Availability and Specifications
Trimethylamine-d9 Hydrochloride is available from several reputable commercial suppliers. While specifications may vary, typical product offerings are summarized below. Researchers are advised to consult the suppliers' certificates of analysis for lot-specific details.
| Supplier | CAS Number | Molecular Weight ( g/mol ) | Purity (Typical) | Isotopic Enrichment (Typical) |
| Sigma-Aldrich | 18856-86-5 | 104.63 | ≥98% | 99 atom % D |
| Cambridge Isotope Laboratories, Inc. | 18856-86-5 | 104.63 | ≥98% | 99 atom % D |
| Toronto Research Chemicals | 18856-86-5 | 104.63 | >95% (HPLC) | Not specified |
| Cayman Chemical | 18856-86-5 | 104.63 | ≥98% | Not specified |
| Santa Cruz Biotechnology | 18856-86-5 | 104.63 | Not specified | Not specified |
Table 1: Commercial Suppliers and Typical Specifications of Trimethylamine-d9 Hydrochloride. This table provides a summary of key specifications from various commercial suppliers.
Physicochemical Properties
Understanding the physical and chemical properties of Trimethylamine-d9 Hydrochloride is crucial for its proper handling, storage, and use in experimental settings.
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | 283-284 °C[1] |
| Solubility | Soluble in methanol[2] and water. |
| Storage | Recommended storage at 4°C.[3][4] |
Table 2: Physicochemical Properties of Trimethylamine-d9 Hydrochloride. This table outlines the key physical and chemical characteristics of the compound.
Application in Metabolic Research: The TMA to TMAO Pathway
Trimethylamine-d9 Hydrochloride is an invaluable tool for tracing the metabolic pathway from trimethylamine (TMA) to trimethylamine N-oxide (TMAO). This conversion is primarily catalyzed by the flavin-containing monooxygenase 3 (FMO3) enzyme in the liver.[5] Elevated levels of TMAO have been associated with an increased risk of cardiovascular diseases. The use of the deuterated standard allows for precise tracking and quantification of this metabolic conversion.
Figure 1: Metabolic Pathway of TMA to TMAO. This diagram illustrates the conversion of dietary precursors to TMA by gut microbiota, followed by the FMO3-catalyzed oxidation of TMA to TMAO in the liver, a pathway often studied using Trimethylamine-d9 Hydrochloride as a tracer.
Experimental Protocol: Quantification of TMAO in Plasma by LC-MS/MS
The following protocol is a widely accepted method for the quantification of TMAO in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Trimethylamine-d9 Hydrochloride as an internal standard.
Materials and Reagents
-
Plasma samples
-
Trimethylamine-d9 Hydrochloride (Internal Standard, IS)
-
Acetonitrile (ACN)
-
Methanol
-
Formic acid
-
Ultrapure water
-
Microcentrifuge tubes
-
HPLC vials
Sample Preparation
-
Aliquoting: Aliquot 50 µL of plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a 500 ng/mL solution of Trimethylamine-d9 Hydrochloride (IS) in methanol to each plasma sample.
-
Protein Precipitation: Add 200 µL of acetonitrile (ACN) to the sample mixture to precipitate proteins.
-
Vortexing: Vortex the mixture for 10 minutes at room temperature.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a new microcentrifuge tube.
-
Dilution: Add 100 µL of 30% ACN in water to the supernatant.
-
Transfer to Vial: Transfer 100 µL of the final mixture into an HPLC vial for analysis.
Figure 2: Sample Preparation Workflow. This diagram outlines the key steps for preparing plasma samples for TMAO quantification using LC-MS/MS.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II HPLC or equivalent.
-
Column: Waters BEH HILIC column (2.1 × 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: AB Sciex QTrap 6500+ or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitored Transitions:
-
TMAO: m/z 76.2 → 58.2
-
Trimethylamine-d9 (IS): m/z 85.3 → 66.2
-
-
Collision Energy: Optimized for the specific instrument, typically around 20-30 eV.
Conclusion
Trimethylamine-d9 Hydrochloride is an essential tool for researchers investigating the role of the gut microbiome and its metabolites in health and disease. Its use as an internal standard ensures accurate and reliable quantification of TMAO, a key biomarker in cardiovascular and metabolic research. The protocols and data presented in this guide are intended to facilitate the effective use of this important compound in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. bevital.no [bevital.no]
- 3. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simplified LC-MS/MS method for the quantification of the cardiovascular disease biomarker trimethylamine-N-oxide and its precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
The Cornerstone of Quantitative Analysis: A Technical Guide to Isotope Dilution Mass Spectrometry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive analytical technique, providing highly accurate and precise quantification of analytes within complex matrices. Revered as a primary ratio method by metrological institutes, its application is crucial in fields demanding the highest quality of quantitative data, including drug development, clinical chemistry, and proteomics.[1][2] This technical guide delves into the core principles of IDMS, offering detailed experimental protocols and presenting quantitative data to illustrate its superior performance.
Core Principles of Isotope Dilution Mass Spectrometry
The foundational principle of IDMS lies in the addition of a known quantity of an isotopically labeled version of the analyte, known as the internal standard (IS) or "spike," to a sample.[3][4] This isotopically enriched standard is chemically identical to the analyte of interest but possesses a different mass due to the incorporation of stable isotopes such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H).[3]
Upon introduction, the spike is allowed to equilibrate with the sample, creating a homogenous mixture of the native analyte and the labeled internal standard. The sample then undergoes preparation and analysis by a mass spectrometer. The mass spectrometer differentiates and measures the native analyte and the isotopically labeled internal standard based on their mass-to-charge ratios. The concentration of the analyte is then calculated from the measured isotope ratio of the spiked sample. A significant advantage of this method is that the accuracy of the measurement is dependent on the ratio of the two isotopic forms, not on the absolute signal intensity, which can be influenced by matrix effects and incomplete sample recovery.
The use of an internal standard is critical in mass spectrometry to correct for variability introduced during sample preparation, which can significantly impact results. An ideal internal standard, particularly a stable isotope-labeled (SIL) one, co-elutes and co-ionizes with the analyte, effectively compensating for variations in sample preparation, chromatographic separation, and mass spectrometric detection.
The General Workflow of Isotope Dilution Mass Spectrometry
The experimental workflow for IDMS can be generalized into several key stages, from sample preparation to data analysis. This process ensures the accurate and precise quantification of the target analyte.
Caption: A generalized workflow for Isotope Dilution Mass Spectrometry.
Quantitative Performance of IDMS
IDMS is renowned for its exceptional quantitative performance, characterized by high accuracy, precision, and low limits of detection. The use of a chemically identical internal standard that co-elutes and co-ionizes with the analyte of interest effectively compensates for variations in sample preparation, chromatographic separation, and mass spectrometric detection.
| Analyte Type | Matrix | Technique | Accuracy (% Recovery) | Precision (% CV) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Human Transferrin (hTRF) | Human Serum | IDMS with TMT | 97% - 105% | 3.9% | 1.71 x 10⁻⁵ g/g | 5.69 x 10⁻⁵ g/g | |
| Human Growth Hormone (hGH) | Sample Solution | LC/IDMS | - | < 1.5% (for amino acids) | - | - |
Table 1: Accuracy and Precision of IDMS in Biomolecule Analysis. This table summarizes the quantitative performance of IDMS for the analysis of proteins, demonstrating the high accuracy and precision of the method.
Experimental Protocols
General Sample Preparation for IDMS
A critical aspect of IDMS is the sample preparation, which must ensure the complete equilibration of the isotopically labeled internal standard with the native analyte in the sample.
-
Sample Weighing and Spike Addition : Accurately weigh a known amount of the sample. A precisely known amount of the isotopically labeled internal standard (spike) is then added. The spike should be added at the beginning of the sample work-up.
-
Equilibration : The sample and spike are thoroughly mixed to ensure isotopic equilibration. This may involve heating or dissolution in appropriate solvents.
-
Decomposition/Dissolution : For complex matrices, wet acid digestion using a combination of acids like HNO₃ and HClO₄ may be necessary to dissolve the sample and ensure the analyte and spike are in the same chemical form.
-
Chemical Separation : In many cases, especially with complex matrices, the analyte of interest needs to be separated from other sample components to reduce interferences during mass spectrometric analysis.
-
Final Preparation : The purified analyte fraction is then prepared in a suitable solvent for introduction into the mass spectrometer.
Quantification of Tacrolimus in Whole Blood by LC-IDMS/MS
This protocol outlines a validated method for quantifying the immunosuppressant drug tacrolimus in human whole blood, a common application in therapeutic drug monitoring.
Materials and Reagents:
-
Tacrolimus certified reference material
-
¹³C, ²H₂-Tacrolimus (isotopically labeled internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Sample Preparation : A known volume of whole blood is aliquoted.
-
Spiking : A precise amount of the ¹³C, ²H₂-Tacrolimus internal standard solution is added to the blood sample.
-
Protein Precipitation : Proteins in the blood are precipitated by adding a solvent like methanol or acetonitrile. This step also serves to extract the drug and internal standard.
-
Centrifugation : The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer : The supernatant containing the analyte and internal standard is transferred to a clean tube.
-
Evaporation and Reconstitution : The supernatant is evaporated to dryness under a stream of nitrogen and then reconstituted in a mobile phase-compatible solvent.
-
LC-MS/MS Analysis : The reconstituted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for analysis. The system is set up to monitor specific precursor-to-product ion transitions for both native tacrolimus and the labeled internal standard.
Targeted Proteomics with IDMS
Isotope dilution mass spectrometry, when coupled with targeted proteomics, enables the precise and accurate quantification of specific proteins and their post-translational modifications. This is particularly valuable for studying signaling pathways, such as the mTOR pathway, which is a key regulator of cell growth and is often dysregulated in diseases like cancer.
Caption: Workflow for targeted protein quantification using IDMS.
Mathematical Foundation of IDMS
The calculation of the analyte concentration in IDMS is based on a fundamental equation that relates the measured isotope ratio of the mixture to the known quantities of the sample and the spike.
The general equation for single isotope dilution is as follows:
Cx = Cs * (ms / mx) * (Rs - Rb) / (Rb - Rx) * (Ax / As)
Where:
-
Cx is the concentration of the analyte in the sample.
-
Cs is the concentration of the spike solution.
-
ms is the mass of the spike solution added.
-
mx is the mass of the sample.
-
Rs is the isotope ratio of the spike.
-
Rb is the isotope ratio of the sample-spike blend.
-
Rx is the isotope ratio of the analyte in the sample.
-
Ax is the atomic/molecular weight of the analyte.
-
As is the atomic/molecular weight of the spike.
More complex mathematical models and equations have been developed to account for various scenarios, such as multiple spikes and interconverting analytes.
Conclusion
Isotope Dilution Mass Spectrometry is an indispensable tool in modern analytical science, offering unparalleled accuracy and precision in quantification. Its ability to mitigate errors arising from sample preparation and matrix effects makes it the gold standard for a wide range of applications, from therapeutic drug monitoring to the validation of biomarkers and the elucidation of complex biological pathways. The principles and protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively implement IDMS in their work, ensuring the generation of reliable and high-quality quantitative data.
References
- 1. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 2. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]
- 3. benchchem.com [benchchem.com]
- 4. Isotope dilution - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Quantitative Analysis of Trimethylamine in Human Plasma by LC-MS/MS Using Trimethylamine-d9 Hydrochloride as an Internal Standard
Introduction
Trimethylamine (TMA) is a volatile tertiary amine produced by the gut microbiota from dietary precursors such as choline and carnitine. It is subsequently absorbed and metabolized in the liver to trimethylamine N-oxide (TMAO). Elevated levels of TMA and TMAO have been associated with various pathological conditions, including cardiovascular diseases and chronic kidney disease. Accurate and reliable quantification of TMA in biological matrices is crucial for clinical research and diagnostic applications. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of TMA in human plasma, utilizing Trimethylamine-d9 Hydrochloride as an internal standard to ensure high accuracy and precision.[1][2] The use of a stable isotope-labeled internal standard like Trimethylamine-d9 is critical for correcting for matrix effects and variations during sample preparation and analysis.[3][4]
Principle
This method employs a simple protein precipitation step for sample preparation. The analyte (TMA) and the internal standard (Trimethylamine-d9) are separated from other plasma components using hydrophilic interaction liquid chromatography (HILIC). Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. The concentration of TMA in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
Trimethylamine hydrochloride (Sigma-Aldrich)
-
Trimethylamine-d9 hydrochloride (Benchchem)[5]
-
Acetonitrile (HPLC grade, J.T. Baker)
-
Methanol (HPLC grade, J.T. Baker)
-
Water (HPLC grade, J.T. Baker)
-
Formic acid (LC-MS grade, Sigma-Aldrich)
-
Ammonium formate (LC-MS grade, Sigma-Aldrich)
-
-
Biological Matrix:
-
Human plasma (K3 EDTA as anticoagulant)
-
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Trimethylamine hydrochloride and Trimethylamine-d9 hydrochloride in HPLC grade water to a final concentration of 1 mg/mL each.
-
-
Working Standard Solutions:
-
Prepare working standard solutions of TMA by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
-
-
Internal Standard Working Solution (500 ng/mL):
-
Dilute the Trimethylamine-d9 hydrochloride stock solution with HPLC grade water to a final concentration of 500 ng/mL.
-
Sample Preparation
-
Thaw frozen human plasma samples on ice.
-
To 50 µL of plasma sample, add 10 µL of the 500 ng/mL Trimethylamine-d9 hydrochloride internal standard working solution.
-
Vortex the mixture for 10 seconds.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 10 minutes at room temperature.
-
Centrifuge the samples at 14,000 rpm for 5 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new tube.
-
Add 100 µL of 30% acetonitrile in water to the supernatant.
-
Transfer the final mixture to an HPLC vial for analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography: Agilent 1290 Infinity II HPLC System
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC)
-
Mobile Phase:
-
A: 25 mmol/L ammonium formate in water
-
B: Acetonitrile
-
-
Gradient: Isocratic elution with 30:70 (A:B)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometry: AB Sciex QTrap 6500+ Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: +3000 V
-
Nozzle Voltage: +1500 V
-
Gas Temperature: 200°C
-
Gas Flow: 14 L/min
-
Nebulizer Pressure: 20 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 10 L/min
-
MRM Transitions:
-
TMA: m/z 60 → 44
-
TMA-d9: m/z 69 → 49
-
Data Presentation
The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of Trimethylamine.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Linearity Range | 0.1 - 100 µmol/L |
| Correlation Coefficient (R²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 µmol/L |
Table 2: Accuracy and Precision
| QC Level | Concentration (µmol/L) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC | 0.3 | < 9% | 91 - 107% | < 9% | 91 - 107% |
| Mid QC | 50 | < 9% | 91 - 107% | < 9% | 91 - 107% |
| High QC | 80 | < 9% | 91 - 107% | < 9% | 91 - 107% |
Data adapted from similar studies on methylamine quantification.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of TMA in human plasma.
References
- 1. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and L-carnitine in clinical and food samples using HILIC-LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of trimethylamine N-oxide, choline, betaine by UPLC-MS/MS in human plasma: An application in acute stroke patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trimethylamine-d9 Hydrochloride | 18856-86-5 | Benchchem [benchchem.com]
Application of Trimethylamine-d9 HCl in Gut Microbiome Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gut microbiome, the complex community of microorganisms residing in the digestive tract, plays a pivotal role in human health and disease. Metabolites produced by these microbes can significantly influence host physiology. One such critical metabolic pathway involves the conversion of dietary nutrients like choline and L-carnitine into trimethylamine (TMA) by the gut microbiota.[1][2][3][4][5] TMA is then absorbed and oxidized in the liver to trimethylamine N-oxide (TMAO), a metabolite strongly linked to the development of cardiovascular diseases (CVD), including atherosclerosis, myocardial infarction, and stroke. Consequently, accurate quantification of TMA and TMAO in biological samples is crucial for understanding the gut microbiome's role in health and for the development of novel therapeutic strategies.
Trimethylamine-d9 hydrochloride (Trimethylamine-d9 HCl) is a deuterated stable isotope-labeled internal standard essential for the precise and accurate quantification of TMA and TMAO by stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use corrects for variations in sample preparation and instrument response, ensuring reliable and reproducible results. This document provides detailed application notes and experimental protocols for the use of Trimethylamine-d9 HCl in gut microbiome research.
The Role of Gut Microbiota in TMA and TMAO Production
The formation of TMAO is a multi-step process involving both the gut microbiota and the host.
-
Dietary Precursors : Nutrients rich in choline (e.g., eggs, red meat) and L-carnitine (e.g., red meat) are ingested.
-
Microbial Metabolism : Specific gut bacteria possessing the enzyme choline TMA-lyase (encoded by the cutC/D gene cluster) metabolize choline into TMA. Similarly, other microbial enzymes process L-carnitine to produce TMA.
-
Hepatic Oxidation : TMA is absorbed into the bloodstream and transported to the liver, where flavin-containing monooxygenase 3 (FMO3) enzymes oxidize it to TMAO.
-
Systemic Effects : Elevated levels of TMAO in circulation are associated with an increased risk of cardiovascular events.
Figure 1: Biosynthesis pathway of TMAO from dietary precursors.
Application: Quantification of TMA and TMAO using Trimethylamine-d9 HCl
The primary application of Trimethylamine-d9 HCl is as an internal standard in stable isotope dilution LC-MS/MS methods for the quantification of TMA and its metabolite, TMAO, in various biological matrices such as plasma, serum, and urine.
Experimental Workflow
The general workflow for the analysis of TMA and TMAO involves sample preparation, LC separation, and MS/MS detection.
Figure 2: General experimental workflow for TMA/TMAO quantification.
Detailed Experimental Protocols
Protocol 1: Quantification of TMAO in Plasma/Serum
This protocol is adapted from established methods for the analysis of TMAO in human plasma or serum.
Materials:
-
Plasma or serum samples
-
Trimethylamine-d9 HCl (Internal Standard)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Internal Standard Preparation: Prepare a 10 µM stock solution of Trimethylamine-d9 HCl in methanol.
-
Sample Preparation: a. Aliquot 20 µL of plasma or serum into a 1.5 mL microcentrifuge tube. b. Add 80 µL of the 10 µM Trimethylamine-d9 HCl internal standard solution to each sample. c. Vortex the mixture for 1 minute to precipitate proteins. d. Centrifuge at 20,000 x g for 10 minutes at 4°C. e. Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Inject the sample onto a suitable LC column (e.g., silica-based). b. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. c. Perform detection using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
Quantitative Data Summary: Plasma/Serum TMAO Analysis
| Parameter | Value | Reference |
| Sample Volume | 20 µL | |
| Internal Standard | Trimethylamine-d9 HCl | |
| IS Concentration | 10 µM | |
| IS Volume | 80 µL | |
| Precipitation Solvent | Methanol | |
| Centrifugation | 20,000 x g, 10 min, 4°C | |
| MS/MS Transitions | ||
| TMAO (m/z) | 76 → 58 | |
| d9-TMAO (m/z) | 85 → 66 |
Protocol 2: Simultaneous Quantification of TMA and TMAO in Urine
This protocol is adapted for the analysis of both TMA and TMAO in urine samples.
Materials:
-
Urine samples
-
Trimethylamine-d9 HCl (Internal Standard for TMA)
-
Trimethylamine N-oxide-d9 (Internal Standard for TMAO)
-
Hexane
-
Butanol
-
Sodium Hydroxide (NaOH)
-
Formic Acid
-
LC-MS/MS system
Procedure:
-
Internal Standard Preparation: Prepare a 1 mM stock solution of Trimethylamine-d9 HCl and a 1 mM stock solution of Trimethylamine N-oxide-d9.
-
Sample Preparation: a. To 500 µL of urine in a microcentrifuge tube, add 20 µL of the 1 mM internal standard mixture (d9-TMA and d9-TMAO). b. Add 1 mL of 0.5 N NaOH, 2 mL of hexane, and 1 mL of butanol. c. Vortex thoroughly and centrifuge to separate the phases. d. Transfer the organic (upper) phase to a new tube. e. Add 0.2 mL of 0.2 N formic acid to the organic phase to back-extract the analytes into the aqueous phase. f. Vortex and centrifuge. g. Collect the lower aqueous phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Inject the aqueous extract onto the LC-MS/MS system. b. Use appropriate LC conditions to separate TMA and TMAO. c. Detect using MRM in positive ion mode.
Quantitative Data Summary: Urine TMA and TMAO Analysis
| Parameter | Value | Reference |
| Sample Volume | 500 µL | |
| Internal Standards | Trimethylamine-d9 HCl, Trimethylamine N-oxide-d9 | |
| IS Concentration | 1 mM | |
| IS Volume | 20 µL | |
| Extraction Solvents | Hexane, Butanol | |
| MS/MS Transitions | ||
| TMA (m/z) | 60 → 44 | |
| d9-TMA (m/z) | 69 → 49 | |
| TMAO (m/z) | 76 → 58 | |
| d9-TMAO (m/z) | 85 → 66 |
Data Analysis and Interpretation
The concentration of TMA and TMAO in the samples is determined by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard. A calibration curve is generated using known concentrations of unlabeled TMA and TMAO spiked into a similar matrix.
Conclusion
The use of Trimethylamine-d9 HCl as an internal standard is indispensable for the reliable quantification of TMA and TMAO in gut microbiome research. The detailed protocols and data presented here provide a robust framework for researchers and drug development professionals to accurately assess the role of these microbial metabolites in health and disease. This enables a deeper understanding of the gut-liver axis and provides a basis for the development of targeted interventions to modulate the gut microbiome and mitigate the risks associated with elevated TMAO levels.
References
- 1. Frontiers | The gut microbial metabolite trimethylamine N-oxide and cardiovascular diseases [frontiersin.org]
- 2. Choline Metabolism to the Proatherogenic Metabolite Trimethylamine Occurs Primarily in the Distal Colon Microbiome In Vitro [mdpi.com]
- 3. Trimethylamine N-Oxide as a Potential Biomarker for Cardiovascular Disease: Its Association with Dietary Sources of Trimethylamine N-Oxide and Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gut commensals make choline too - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Trimethylamine-d9 Hydrochloride: Application Notes and Protocols for NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylamine-d9 Hydrochloride ((CD₃)₃N·HCl) is a deuterated analog of trimethylamine hydrochloride. Its application in Nuclear Magnetic Resonance (NMR) spectroscopy is primarily as an internal standard for quantitative NMR (qNMR) and as a tracer in metabolic studies. The nine deuterium atoms render the methyl protons invisible in ¹H NMR spectra, providing a clean baseline for the quantification of analytes without signal overlap. This document provides detailed application notes and protocols for the use of Trimethylamine-d9 Hydrochloride in NMR sample preparation.
Physicochemical Properties
A summary of the key physicochemical properties of Trimethylamine-d9 Hydrochloride is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃HD₉NCl | [1] |
| Molecular Weight | 104.63 g/mol | [1] |
| Form | Solid | [1] |
| Melting Point | 283-284 °C (decomposes) | [1] |
| Isotopic Purity | Typically ≥98 atom % D | |
| Chemical Purity | Typically ≥98% |
Solubility Data
The solubility of Trimethylamine-d9 Hydrochloride in various deuterated solvents is crucial for its effective use in NMR sample preparation. As a hydrochloride salt, it exhibits good solubility in polar solvents.
| Deuterated Solvent | Common Abbreviation | Solubility |
| Deuterium Oxide | D₂O | High |
| Methanol-d4 | CD₃OD | Soluble |
| Dimethyl Sulfoxide-d6 | DMSO-d₆ | Soluble |
| Chloroform-d | CDCl₃ | Sparingly Soluble to Insoluble |
| Acetone-d6 | (CD₃)₂CO | Sparingly Soluble to Insoluble |
Note: The exact solubility can vary with temperature and the specific batch of the compound and solvent.
Applications in NMR Spectroscopy
Internal Standard for Quantitative NMR (qNMR)
Trimethylamine-d9 Hydrochloride is an excellent internal standard for qNMR for several reasons:
-
Chemical and Magnetic Equivalence: The nine deuterium atoms are chemically and magnetically equivalent, resulting in a single, sharp signal in ²H NMR, and more importantly, no interfering signals in ¹H NMR.
-
Chemical Inertness: It is chemically inert and does not typically react with a wide range of analytes.
-
Solubility: Its solubility in polar deuterated solvents makes it suitable for the analysis of a variety of polar analytes, including many active pharmaceutical ingredients (APIs) and metabolites.
Tracer in Metabolic Studies
Deuterium-labeled compounds are valuable tools for tracing metabolic pathways. Trimethylamine-d9 (TMA-d9) can be administered to biological systems to study its conversion to Trimethylamine-N-oxide-d9 (TMAO-d9) by flavin-containing monooxygenase 3 (FMO3) in the liver. This pathway is of significant interest in cardiovascular and metabolic disease research. ²H NMR spectroscopy can be used to detect and quantify both TMA-d9 and TMAO-d9 in biological samples.
Experimental Protocols
Protocol 1: Purity Determination of a Small Molecule API by ¹H qNMR
This protocol describes the use of Trimethylamine-d9 Hydrochloride as an internal standard for determining the purity of a water-soluble active pharmaceutical ingredient (API).
Materials:
-
Small molecule API
-
Trimethylamine-d9 Hydrochloride (high purity, >99%)
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
High-precision analytical balance (readable to at least 0.01 mg)
-
Volumetric flasks and pipettes
-
Vortex mixer
-
High-quality 5 mm NMR tubes
Procedure:
-
Preparation of the Internal Standard (IS) Stock Solution:
-
Accurately weigh approximately 20 mg of Trimethylamine-d9 Hydrochloride into a 10 mL volumetric flask.
-
Dissolve the IS in D₂O and make up the volume to the mark.
-
Calculate the exact concentration of the IS stock solution in mg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the API into a clean, dry vial.
-
Accurately transfer 500 µL of the IS stock solution to the vial containing the API.
-
Add an additional 100 µL of D₂O to the vial to ensure a final volume of approximately 0.6 mL, suitable for a standard 5 mm NMR tube.
-
Vortex the vial until both the API and the IS are completely dissolved.
-
Carefully transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Key Acquisition Parameters for qNMR:
-
Pulse Angle: Use a 90° pulse for maximum signal, or a smaller flip angle (e.g., 30°) with a shorter relaxation delay.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both analyte and internal standard). A d1 of 30-60 seconds is often sufficient for many small molecules, but should be determined experimentally for accurate quantification.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).
-
Data Processing and Purity Calculation:
-
Process the acquired spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal from the analyte and the signal from the internal standard (if a ¹H-containing version were used for calibration, which is not the case here. For a deuterated standard, quantification relies on the known concentration of the standard and comparison of the analyte signal to a reference signal from a known quantity of a non-deuterated compound, or by using a pre-calibrated instrument).
-
The purity of the API can be calculated using the following formula when comparing to a non-deuterated internal standard. In the case of using a deuterated standard like Trimethylamine-d9 Hydrochloride, its purpose is to provide a clean spectrum and potentially a lock signal, while quantification would typically be performed relative to another, proton-containing certified reference material (CRM) co-dissolved in the sample, or by using a certified concentration of the analyte itself.
For a scenario where a proton-containing CRM is used alongside the deuterated compound for spectral cleanliness, the purity calculation would be as follows:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_CRM / I_CRM) * (MW_analyte / MW_CRM) * (m_CRM / m_analyte) * Purity_CRM (%)
Where:
-
I_analyte : Integral of the analyte signal
-
N_analyte : Number of protons giving rise to the analyte signal
-
I_CRM : Integral of the CRM signal
-
N_CRM : Number of protons giving rise to the CRM signal
-
MW_analyte : Molecular weight of the analyte
-
MW_CRM : Molecular weight of the CRM
-
m_analyte : Mass of the analyte
-
m_CRM : Mass of the CRM
-
Purity_CRM : Certified purity of the CRM
Protocol 2: Monitoring TMA to TMAO Conversion in a Biological Sample by ²H NMR
This protocol provides a general workflow for tracing the metabolism of Trimethylamine-d9 in a biological system.
Materials:
-
Trimethylamine-d9 Hydrochloride
-
Biological sample (e.g., cell culture supernatant, plasma, urine)
-
Deuterium Oxide (D₂O)
-
Phosphate buffer (in D₂O, e.g., 1 M, pH 7.4)
-
Centrifuge and appropriate tubes
-
5 mm NMR tubes
Procedure:
-
Sample Collection: Collect the biological sample after administration of Trimethylamine-d9 Hydrochloride.
-
Sample Preparation:
-
For protein-containing samples (e.g., plasma, cell culture media), perform a protein precipitation step (e.g., with cold methanol or acetonitrile) and centrifuge to pellet the protein.
-
Transfer a known volume of the supernatant (e.g., 540 µL) to a new tube.
-
Add a known volume of a D₂O-based phosphate buffer (e.g., 60 µL) to control the pH.
-
Vortex the mixture gently.
-
Transfer the final solution to a 5 mm NMR tube.
-
NMR Data Acquisition:
-
Acquire a ²H NMR spectrum of the sample.
-
The chemical shifts for TMA-d9 and TMAO-d9 are distinct (e.g., approximately 2.7 ppm and 3.1 ppm, respectively), allowing for their simultaneous detection and quantification.
Data Analysis:
-
Process the ²H NMR spectrum.
-
Integrate the signals corresponding to TMA-d9 and TMAO-d9.
-
The relative integral values can be used to determine the ratio of the two metabolites and thus monitor the conversion process.
Visualizations
Signaling Pathway: TMA to TMAO Metabolism
The following diagram illustrates the metabolic pathway of Trimethylamine (TMA) to Trimethylamine-N-oxide (TMAO).
Caption: Metabolic conversion of dietary precursors to TMAO.
Experimental Workflow: NMR-Based Metabolomics Study
This diagram outlines a typical workflow for an NMR-based metabolomics study.
Caption: General workflow for NMR-based metabolomics.
References
Application Notes & Protocols: A Guide to Using Trimethylamine-d9 HCl in Metabolic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Trimethylamine-d9 hydrochloride (d9-TMA HCl) is a deuterated analog of trimethylamine hydrochloride. It serves as an invaluable tool in metabolic research, primarily for the accurate quantification of trimethylamine (TMA) and its major metabolite, trimethylamine N-oxide (TMAO), in biological samples.[1] Due to its isotopic labeling, d9-TMA is an ideal internal standard for mass spectrometry-based analyses, allowing for precise measurement by correcting for variations in sample preparation and instrument response.[1][2] This guide provides detailed protocols for the use of d9-TMA HCl in metabolic studies, focusing on its application as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis and as a tracer in metabolic fate studies.
The gut microbiota metabolizes dietary compounds rich in choline, L-carnitine, and betaine into TMA.[3][4] TMA is then absorbed and subsequently oxidized in the liver by flavin-containing monooxygenase 3 (FMO3) to form TMAO. Elevated levels of TMAO have been associated with an increased risk of cardiovascular diseases. Therefore, accurate quantification of TMA and TMAO is crucial for understanding the role of the gut microbiome in health and disease.
Section 1: Quantification of TMA and TMAO in Biological Samples using d9-TMA as an Internal Standard
This protocol outlines the use of d9-TMA HCl as an internal standard for the simultaneous quantification of TMA and TMAO in plasma and urine samples by LC-MS/MS.
Experimental Workflow
The following diagram illustrates the general workflow for sample preparation and analysis.
Materials and Reagents
-
Trimethylamine-d9 hydrochloride (d9-TMA HCl)
-
Trimethylamine N-oxide-d9 (d9-TMAO)
-
Trimethylamine HCl (TMA)
-
Trimethylamine N-oxide (TMAO)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Biological samples (e.g., plasma, urine)
Protocol 1: Sample Preparation for Plasma and Urine
-
Preparation of Internal Standard (IS) Working Solution:
-
Prepare stock solutions of d9-TMA HCl and d9-TMAO in methanol at a concentration of 1 mg/mL.
-
Prepare a mixed internal standard working solution by diluting the stock solutions in methanol to a final concentration of 10 µM for both d9-TMA and d9-TMAO.
-
-
Sample Spiking:
-
Thaw biological samples (plasma or urine) on ice.
-
For each 20 µL of sample, add 80 µL of the 10 µM d9-TMAO internal standard solution in methanol. For TMA quantification, a similar spiking procedure with d9-TMA is performed. Some protocols use a combined d9-TMA and d9-TMAO internal standard solution.
-
-
Protein Precipitation:
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 20,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new microcentrifuge tube or an LC-MS vial for analysis.
-
Protocol 2: LC-MS/MS Analysis
The following parameters provide a general guideline and should be optimized for the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Conditions |
| Column | Gemini-NX C18 (100 x 3 mm, 3 µm) or equivalent |
| Mobile Phase A | 5 mM Ammonium acetate in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 70% A, linearly decrease to 20% A over 1.5 min, return to 70% A at 2.7 min, and hold until 6 min. |
| Flow Rate | 0.4 - 0.65 mL/min |
| Injection Volume | 2 - 10 µL |
| Column Temperature | 25 - 40°C |
Table 2: Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| TMA | 60 | 44 |
| d9-TMA | 69 | 49 |
| TMAO | 76 | 58 |
| d9-TMAO | 85 | 66 |
These transitions should be optimized on the specific mass spectrometer being used.
Data Analysis and Quantification
-
Calibration Curve:
-
Prepare a series of calibration standards by spiking known concentrations of TMA and TMAO into a surrogate matrix (e.g., artificial plasma or water).
-
Process the calibration standards using the same procedure as the biological samples, including the addition of the internal standard.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
-
Quantification:
-
Determine the peak area ratio of the endogenous TMA and TMAO to their respective deuterated internal standards in the biological samples.
-
Calculate the concentration of TMA and TMAO in the samples by interpolating from the calibration curve.
-
Section 2: Metabolic Fate Studies using d9-TMAO as a Tracer
This section describes a protocol for an in vivo study to trace the metabolic fate of orally administered d9-TMAO in humans.
Study Design Workflow
The following diagram outlines the key steps in a human metabolic fate study using a d9-TMAO tracer.
References
Application Note: Quantification of Trimethylamine N-Oxide (TMAO) in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Abstract
Trimethylamine N-oxide (TMAO) is a gut microbiota-derived metabolite linked to various human diseases, including cardiovascular and chronic kidney disease.[1] Accurate and sensitive quantification of TMAO in biological matrices is crucial for clinical research and diagnostics. This application note presents a detailed protocol for the development and validation of a simple and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of TMAO in human plasma. The method utilizes a stable isotope-labeled internal standard, deuterated TMAO (TMAO-d9), to ensure high accuracy and precision. The protocol covers sample preparation by protein precipitation, chromatographic separation, and mass spectrometric detection. Validation data, including linearity, precision, and accuracy, are presented to demonstrate the method's reliability for clinical research applications.
Introduction
Trimethylamine N-oxide (TMAO) is an amine oxide generated from the metabolism of dietary precursors like choline and L-carnitine by the gut microbiota and subsequent oxidation in the liver.[2][3][4] Elevated plasma levels of TMAO have been positively associated with an increased risk of cardiovascular diseases, making it a significant biomarker in clinical studies.[1] Consequently, the development of reliable and accurate analytical methods for TMAO quantification is of great interest.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for TMAO analysis due to its high sensitivity, specificity, and ability to handle complex biological matrices. The use of a stable isotope-labeled internal standard, such as deuterated TMAO (TMAO-d9), is critical for correcting matrix effects and variabilities in sample preparation and instrument response, thereby ensuring the highest quality quantitative data.
This application note provides a comprehensive protocol for the analysis of TMAO in human plasma using LC-MS/MS with TMAO-d9 as an internal standard. The described method is simple, fast, and suitable for high-throughput clinical research.
Biochemical Pathway of TMAO Formation
The formation of TMAO is a multi-step process involving both the gut microbiota and host metabolism. Dietary nutrients rich in trimethylamine (TMA) precursors, such as choline, phosphatidylcholine, and L-carnitine, are first metabolized by specific enzymes in the gut bacteria to produce TMA. This TMA is then absorbed into the bloodstream and transported to the liver. In the liver, the flavin-containing monooxygenase 3 (FMO3) enzyme catalyzes the oxidation of TMA to TMAO. TMAO then circulates in the bloodstream and is primarily excreted by the kidneys.
References
- 1. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimethylamine-N-Oxide (TMAO) as a Rising-Star Metabolite: Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trimethylamine N-Oxide: The Good, the Bad and the Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
Application Note: Preparation of Trimethylamine-d9 Hydrochloride Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction Trimethylamine-d9 Hydrochloride (TMA-d9 HCl) is a deuterated stable isotope-labeled form of Trimethylamine Hydrochloride. It is a critical reagent in various analytical and research applications, primarily serving as an internal standard for the accurate quantification of trimethylamine in biological samples using mass spectrometry (MS) techniques like GC-MS or LC-MS.[1] Its use in stable isotope tracing also allows researchers to meticulously track metabolic pathways involving trimethylamine.[2] Proper preparation of stock solutions is paramount to ensure the accuracy, reproducibility, and reliability of experimental results. This document provides a detailed protocol for the preparation, handling, and storage of TMA-d9 HCl stock solutions.
Material Properties and Solubility
Understanding the physicochemical properties of Trimethylamine-d9 Hydrochloride is the first step toward proper handling and solution preparation. It is a white, crystalline solid that is very hygroscopic.[3][4] Therefore, it must be handled in a controlled environment to prevent moisture absorption, which can affect weighing accuracy and sample integrity.
Table 1: Chemical and Physical Properties of Trimethylamine-d9 Hydrochloride
| Property | Value |
|---|---|
| CAS Number | 18856-86-5[5] |
| Molecular Formula | C₃D₉N·HCl |
| Molecular Weight | 104.63 g/mol |
| Appearance | White Solid / Colorless Crystalline Needles |
| Purity | Typically >95% (HPLC) |
| Key Characteristic | Very hygroscopic |
The choice of solvent is critical for complete dissolution and stability. TMA-d9 HCl exhibits good solubility in polar protic solvents.
Table 2: Solubility Data for Trimethylamine-d9 Hydrochloride
| Solvent | Solubility Profile |
|---|---|
| Water | Very Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Chloroform | Sparingly Soluble |
| Diethyl Ether | Insoluble |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps for preparing a 1 mg/mL stock solution. The concentration can be adjusted based on specific experimental needs by modifying the mass of the solute.
2.1. Materials and Equipment
-
Trimethylamine-d9 Hydrochloride (solid)
-
High-purity solvent (e.g., Methanol, HPLC-grade)
-
Analytical balance (readable to 0.01 mg)
-
Class A volumetric flasks (e.g., 10 mL)
-
Calibrated micropipettes
-
Vortex mixer and/or sonicator
-
Laboratory fume hood
-
Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat
-
Amber glass or polypropylene cryovials for aliquoting
2.2. Safety Precautions
-
Handle Trimethylamine-d9 Hydrochloride solid and its solutions inside a laboratory fume hood to avoid inhalation of dust or aerosols.
-
Wear appropriate PPE, including safety glasses, gloves, and a lab coat, to prevent skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for the specific product before handling.
-
Dispose of contaminated gloves and waste in accordance with institutional and local regulations.
2.3. Step-by-Step Preparation Procedure
-
Equilibrate Reagent: Before opening, allow the Trimethylamine-d9 Hydrochloride container to warm to ambient temperature for at least 20-30 minutes. This crucial step prevents atmospheric moisture from condensing on the hygroscopic solid.
-
Weighing: Tare a clean weighing vessel on the analytical balance. Carefully weigh the desired amount of TMA-d9 HCl (e.g., 10.0 mg) inside a fume hood. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed solid into a 10 mL Class A volumetric flask. Add approximately 5-7 mL of the selected solvent (e.g., methanol).
-
Mixing: Cap the flask and mix thoroughly using a vortex mixer until the solid is completely dissolved. A brief sonication can aid in dissolving any remaining particles.
-
Bringing to Volume: Once dissolved, carefully add the solvent to the flask until the bottom of the meniscus aligns with the calibration mark.
-
Homogenization: Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.
-
Aliquoting: Immediately dispense the stock solution into clearly labeled, single-use aliquots in appropriate storage vials (e.g., 100 µL per vial). This practice is critical to prevent degradation from repeated freeze-thaw cycles and to avoid potential deuterium-proton exchange.
Storage and Stability
The stability of both the neat compound and the prepared stock solutions is vital for maintaining isotopic integrity and concentration accuracy.
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Recommended Duration | Key Considerations |
|---|---|---|---|
| Neat Solid | +4°C | As per manufacturer's expiration date | Keep container tightly sealed in a dry, well-ventilated area to protect from moisture. |
| Stock Solution | -20°C | Up to 1 month | Ideal for short-term storage. Aliquoting is mandatory to prevent freeze-thaw cycles. |
| Stock Solution | -80°C | Up to 6 months | Recommended for long-term storage to ensure maximum stability and prevent degradation. |
Workflow Visualization
The following diagrams illustrate the logical flow of the preparation protocol and the decision-making process for solvent selection.
Caption: Experimental workflow for preparing Trimethylamine-d9 HCl stock solution.
Caption: Decision logic for selecting an appropriate solvent for the stock solution.
References
Application Notes and Protocols: The Role of Trimethylamine-d9 Hydrochloride in Elucidating Choline Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylamine-d9 (TMA-d9) Hydrochloride is a deuterated stable isotope-labeled analog of trimethylamine. This application note provides detailed protocols and data on its use in studying choline metabolism, a critical area of research given the central role of choline and its metabolites in cellular function, signaling, and various disease states, including cardiovascular and neurological disorders. The primary applications of Trimethylamine-d9 Hydrochloride in this context are as an internal standard for the accurate quantification of trimethylamine (TMA) and as a tracer to investigate the metabolic conversion of TMA to trimethylamine N-oxide (TMAO).
Core Applications
-
Internal Standard for Accurate Quantification: Due to its chemical similarity to endogenous TMA and its distinct mass, TMA-d9 is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. It allows for the precise quantification of TMA in complex biological matrices such as plasma, urine, and tissue homogenates by correcting for variations in sample preparation and instrument response.
-
Metabolic Tracer for TMA to TMAO Conversion: Trimethylamine-d9 can be administered in vivo to trace the metabolic activity of hepatic flavin-containing monooxygenases (FMOs), the enzymes responsible for converting TMA to TMAO.[1] This application is crucial for understanding the host's contribution to the production of TMAO, a metabolite linked to various pathologies.
Signaling and Metabolic Pathways
The metabolism of dietary choline to TMAO is a multi-step process involving both the gut microbiota and host enzymes. Dietary choline is first metabolized by the gut microbiota to produce TMA. This TMA is then absorbed into the bloodstream and transported to the liver, where it is oxidized by FMO enzymes to form TMAO.
Experimental Protocols
Protocol 1: Quantification of TMA in Biological Samples using TMA-d9 as an Internal Standard
This protocol describes the use of Trimethylamine-d9 Hydrochloride as an internal standard for the quantification of TMA in plasma by LC-MS/MS.
Materials:
-
Plasma samples
-
Trimethylamine-d9 Hydrochloride
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes
-
Autosampler vials
Procedure:
-
Preparation of Internal Standard (IS) Working Solution: Prepare a 1 µg/mL stock solution of Trimethylamine-d9 Hydrochloride in 50% methanol.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the TMA-d9 internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis Workflow:
Protocol 2: In Vivo Tracing of TMA to TMAO Conversion using Trimethylamine-d9
This protocol outlines an in vivo study in mice to trace the metabolic conversion of TMA to TMAO using oral administration of Trimethylamine-d9.
Materials:
-
C57BL/6J mice
-
Trimethylamine-d9 Hydrochloride
-
Sterile water for injection
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Centrifuge
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.
-
Tracer Administration:
-
Prepare a solution of Trimethylamine-d9 Hydrochloride in sterile water at a concentration suitable for oral gavage (e.g., 10 mg/mL).
-
Administer the d9-TMA solution to mice via oral gavage at a dose of 100 mg/kg.[2]
-
-
Sample Collection:
-
Collect blood samples at various time points post-gavage (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours).[3]
-
Collect blood into heparinized tubes and centrifuge to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze plasma samples for d9-TMA and d9-TMAO concentrations using a validated LC-MS/MS method as described in Protocol 1, with the inclusion of d9-TMAO in the analysis.
-
Data Presentation
Table 1: LC-MS/MS Parameters for Quantification of TMA and Related Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard |
| Trimethylamine (TMA) | 60.1 | 44.1 | TMA-d9 |
| Trimethylamine-d9 (TMA-d9) | 69.1 | 52.1 | - |
| Trimethylamine N-oxide (TMAO) | 76.1 | 58.1 | TMAO-d9 |
| Trimethylamine N-oxide-d9 (TMAO-d9) | 85.1 | 66.1 | - |
| Choline | 104.1 | 60.1 | Choline-d9 |
| Choline-d9 | 113.1 | 69.1 | - |
Note: Specific m/z transitions can vary slightly depending on the instrument and adduct formation. The values presented are commonly reported.
Table 2: Pharmacokinetic Parameters of Trimethylamine in Rats following a 20 mg/kg Oral Dose
| Parameter | Value | Unit |
| Tmax (TMA) | 1 | hour |
| Tmax (TMAO) | 1 | hour |
| Bioavailability (TMA) | 81 | % |
| Half-life (TMA) | 2.03 - 2.48 | hours |
| Volume of Distribution (Vd) | 3.2 - 4.39 | L/kg |
| Clearance | 18.78 - 23.92 | mL/min/kg |
Data adapted from a study on the pharmacokinetics of TMA in rats.[4]
Conclusion
Trimethylamine-d9 Hydrochloride is an indispensable tool for researchers studying choline metabolism. Its application as an internal standard ensures the accuracy and reliability of TMA quantification, while its use as a metabolic tracer provides valuable insights into the in vivo dynamics of the TMA to TMAO conversion pathway. The protocols and data presented here offer a comprehensive guide for the effective implementation of Trimethylamine-d9 Hydrochloride in metabolic research.
References
Application Notes and Protocols for the Quantitative Analysis of Trimethylamine (TMA) in Urine by Isotope Dilution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Trimethylamine (TMA) is a volatile tertiary amine that is derived from the gut microbial metabolism of dietary precursors rich in choline, lecithin, and carnitine. Elevated levels of TMA in urine are associated with the inherited metabolic disorder trimethylaminuria (fish odor syndrome) and have been linked to cardiovascular disease. The accurate quantification of urinary TMA is therefore crucial for both clinical diagnosis and research. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high sensitivity, specificity, and accuracy. This document provides detailed application notes and protocols for the quantitative analysis of TMA in urine using this methodology.
Biochemical Pathway of TMA Formation and Metabolism
Dietary components such as choline, betaine, and carnitine are metabolized by gut microbiota into TMA. This TMA is then absorbed into the bloodstream and transported to the liver, where it is primarily oxidized by flavin-containing monooxygenase 3 (FMO3) into the non-odorous trimethylamine N-oxide (TMAO), which is then excreted in the urine along with smaller amounts of unmetabolized TMA. Genetic defects in the FMO3 enzyme can lead to an accumulation of TMA, resulting in trimethylaminuria.
Application Notes & Protocols for Preclinical Studies in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
These application notes provide an overview of the utility of mouse models in preclinical research, with a focus on oncology and neurodegenerative disease. Detailed protocols for common experimental procedures are also included to facilitate study design and execution.
Application Note 1: Humanized Mouse Models in Immuno-Oncology
Humanized mouse models are invaluable tools for evaluating the efficacy and safety of novel immunotherapies in a preclinical setting.[1] These models are created by engrafting human immune cells or tissues into immunodeficient mice, thereby allowing for the study of human-specific immune responses to cancer therapies.[2]
Key Applications:
-
Efficacy testing of immune checkpoint inhibitors (ICIs): Humanized mice enable the in vivo assessment of monoclonal antibodies targeting immune checkpoints like PD-1, PD-L1, and CTLA-4.[1]
-
Evaluation of adoptive cell therapies (ACT): The activity of CAR-T cells and other engineered T-cell therapies can be investigated in the context of a human tumor microenvironment.
-
Assessment of cancer vaccines and oncolytic viruses: These models provide a platform to study the immune response elicited by novel vaccination and viral therapy strategies.[1]
-
Drug safety and toxicity profiling: The presence of a human immune system allows for the identification of potential immune-related adverse events before moving to human clinical trials.[1]
Types of Humanized Mouse Models:
-
PBMC-Engrafted Mice: These models are generated by injecting peripheral blood mononuclear cells into immunodeficient mice. They are useful for short-term studies but can be limited by graft-versus-host disease (GvHD).
-
CD34+ Hematopoietic Stem Cell (HSC) Engrafted Mice: These mice are engrafted with human HSCs, leading to the development of a stable, long-term human immune system, making them suitable for a wider range of immuno-oncology studies.
Experimental Workflow: Efficacy Study of an Anti-PD-1 Antibody
The following diagram outlines a typical experimental workflow for assessing the efficacy of an anti-PD-1 antibody in a humanized mouse model of cancer.
Application Note 2: Genetically Engineered Mouse Models (GEMMs) in Targeted Therapy Development
Genetically Engineered Mouse Models (GEMMs) are designed to carry specific genetic mutations that are known to drive human cancers. These models are instrumental in validating novel drug targets and for the preclinical evaluation of targeted therapeutics.
Key Applications:
-
Target Validation: GEMMs can be used to confirm that a specific gene or signaling pathway is essential for tumor initiation or progression.
-
Preclinical Efficacy Studies: These models are used to assess the anti-tumor activity of drugs that target the specific genetic alterations present in the model.
-
Pharmacodynamic (PD) Marker Identification: GEMMs facilitate the identification of biomarkers that indicate target engagement and biological response to a drug.
-
Investigation of Drug Resistance Mechanisms: By studying tumors that develop resistance to a targeted therapy in GEMMs, researchers can uncover the underlying molecular mechanisms.
Signaling Pathway: PI3K/Akt/mTOR in Prostate Cancer
The PI3K/Akt/mTOR pathway is frequently activated in prostate cancer and represents a key target for therapeutic intervention. Preclinical studies in GEMMs with mutations in this pathway, such as Pten loss, have been crucial in evaluating the efficacy of pathway inhibitors.
Protocols
Protocol 1: In Vivo Efficacy Study of a Targeted Agent in a Xenograft Model
This protocol describes a typical in vivo efficacy study of a targeted therapeutic in a subcutaneous xenograft mouse model.
1. Cell Culture and Implantation:
- Culture human cancer cells with the desired genetic profile (e.g., harboring a specific mutation) under standard conditions.
- Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
- Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NOD-scid or NSG).
2. Tumor Growth Monitoring:
- Monitor tumor growth by caliper measurements at regular intervals (e.g., twice weekly).
- Calculate tumor volume using the formula: (Length x Width²) / 2.
- Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
3. Treatment Administration:
- Prepare the therapeutic agent and vehicle control according to the manufacturer's instructions.
- Administer the treatment via the appropriate route (e.g., oral gavage, intraperitoneal injection) and schedule.
4. Data Collection and Analysis:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamics, histology).
- Analyze the data to determine the effect of the treatment on tumor growth.
Table 1: Example Data from a Xenograft Efficacy Study
| Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1500 ± 150 | - |
| Compound X (10 mg/kg) | 10 | 500 ± 75 | 66.7 |
Protocol 2: Human Peripheral Blood Mononuclear Cell (PBMC) Isolation and Engraftment
This protocol outlines the isolation of human PBMCs and their engraftment into immunodeficient mice to create a humanized mouse model.
1. PBMC Isolation:
- Obtain fresh human whole blood from healthy donors.
- Dilute the blood with an equal volume of phosphate-buffered saline (PBS).
- Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Carefully collect the buffy coat layer containing the PBMCs.
- Wash the PBMCs with PBS and perform a cell count.
2. Engraftment:
- Resuspend the isolated PBMCs in sterile PBS.
- Inject the PBMC suspension intravenously or intraperitoneally into immunodeficient mice.
- Monitor the mice for signs of GvHD.
Application Note 3: Mouse Models in Neurodegenerative Disease Research
Mouse models are critical for understanding the pathology of neurodegenerative diseases and for testing the efficacy of potential therapeutics.
Key Applications:
-
Modeling Disease Progression: Transgenic mouse models that express disease-causing mutant proteins (e.g., SOD1 or TDP-43 in ALS) are used to study the onset and progression of neurodegeneration.
-
Evaluating Neuroprotective Compounds: These models are essential for preclinical testing of drugs aimed at slowing disease progression and improving motor function.
-
Biomarker Discovery: Analysis of tissues and biofluids from these models can lead to the identification of biomarkers for disease diagnosis and monitoring.
Signaling Pathway: NRF2 and HSF1 in ALS
The NRF2 and HSF1 signaling pathways are involved in cellular stress responses and have been identified as potential therapeutic targets in Amyotrophic Lateral Sclerosis (ALS). Activators of these pathways have shown neuroprotective effects in preclinical mouse models of ALS.
Protocol 3: Assessment of Motor Function in an ALS Mouse Model
This protocol describes common methods for assessing motor function in mouse models of ALS.
1. Rotarod Test:
- Place the mouse on a rotating rod with gradually increasing speed.
- Record the latency to fall from the rod.
- Perform multiple trials and average the results.
2. Grip Strength Test:
- Allow the mouse to grasp a wire grid connected to a force meter.
- Gently pull the mouse away from the grid until it releases its grip.
- Record the peak force generated.
3. Gait Analysis:
- Allow the mouse to walk across a transparent platform.
- Record the paw prints using a high-speed camera and specialized software.
- Analyze various gait parameters such as stride length, stance width, and paw print area.
Table 2: Example Data from a Motor Function Study in an ALS Mouse Model
| Treatment Group | N | Rotarod Latency (s) at 120 days (± SEM) | Grip Strength (g) at 120 days (± SEM) |
| Vehicle Control | 12 | 35 ± 5 | 80 ± 10 |
| Compound Y (20 mg/kg) | 12 | 70 ± 8 | 110 ± 12 |
References
- 1. Emerging Preclinical Applications of Humanized Mouse Models in the Discovery and Validation of Novel Immunotherapeutics and Their Mechanisms of Action for Improved Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Humanized mouse model: a review on preclinical applications for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Stable Isotope Tracing with Trimethylamine-d9 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique used to elucidate metabolic pathways and quantify the flux of metabolites in vivo.[1] Trimethylamine-d9 (d9-TMA) hydrochloride is a deuterated analog of trimethylamine (TMA) that serves as an excellent tracer for studying the metabolic fate of TMA. TMA is a key gut microbial metabolite derived from dietary precursors such as choline, phosphatidylcholine, and L-carnitine. In the liver, TMA is oxidized by flavin-containing monooxygenases (FMOs), primarily FMO3, to form trimethylamine N-oxide (TMAO). Elevated levels of TMAO have been associated with an increased risk of cardiovascular diseases. The use of Trimethylamine-d9 Hydrochloride allows for the precise tracking of its conversion to d9-TMAO, providing valuable insights into the activity of gut microbiota and host metabolism. These studies are crucial for understanding the role of the gut-liver axis in health and disease and for the development of novel therapeutic strategies targeting this pathway.
Applications
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of trimethylamine.
-
Metabolic Flux Analysis: Quantifying the rate of conversion of TMA to TMAO, providing an in vivo measure of FMO enzyme activity.
-
Gut Microbiome Research: Assessing the capacity of the gut microbiota to produce TMA from dietary precursors.
-
Drug Development: Evaluating the effect of therapeutic interventions on TMA and TMAO metabolism.
-
Toxicology Studies: Investigating the metabolic pathways and potential toxicity of trimethylamine.[2]
Signaling and Metabolic Pathways
The metabolic journey of trimethylamine involves a complex interplay between the gut microbiota and host enzymes. Dietary nutrients rich in choline, lecithin, and carnitine are metabolized by the gut microbiota to produce TMA. This TMA is then absorbed into the portal circulation and transported to the liver. In hepatocytes, the FMO3 enzyme catalyzes the oxidation of TMA to TMAO. TMAO is then released into the systemic circulation and is eventually cleared by the kidneys.
Experimental Protocols
In Vivo Administration of Trimethylamine-d9 Hydrochloride in Rodents
This protocol describes the oral administration of Trimethylamine-d9 Hydrochloride to mice or rats for pharmacokinetic and metabolic studies.
Materials:
-
Trimethylamine-d9 Hydrochloride (d9-TMA HCl)
-
Vehicle (e.g., sterile water or saline)
-
Animal balance
-
Gavage needles (appropriate size for the animal)[3]
-
Syringes
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Metabolic cages for urine and feces collection
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Dose Preparation: Prepare a stock solution of Trimethylamine-d9 Hydrochloride in the chosen vehicle. A typical oral dose for pharmacokinetic studies in rats is 20 mg/kg.[4] For mice, a common oral gavage volume is 10 ml/kg.[5]
-
Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Administration: Administer the prepared d9-TMA HCl solution via oral gavage. A control group should receive the vehicle alone.
-
Sample Collection:
-
Blood: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration. Plasma should be separated by centrifugation and stored at -80°C.
-
Urine and Feces: House animals in metabolic cages to collect urine and feces over a 24 or 48-hour period. Store samples at -80°C until analysis.
-
Tissues: At the end of the study, tissues of interest (e.g., liver, kidney, cecum) can be collected, flash-frozen in liquid nitrogen, and stored at -80°C.
-
Sample Preparation and LC-MS/MS Analysis
This protocol outlines the extraction and quantification of d9-TMA and d9-TMAO from plasma samples.
Materials:
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Internal standards (e.g., d9-TMAO, or a different isotopologue like 13C3,15N-TMA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Protein Precipitation: To 50 µL of plasma, add 10 µL of the internal standard solution and 200 µL of cold acetonitrile.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
LC-MS/MS Analysis: Inject an aliquot of the supernatant into the LC-MS/MS system.
-
Chromatography: Use a HILIC column for separation.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The MRM transitions for d9-TMA and d9-TMAO should be optimized. For example, the transition for d9-TMAO is m/z 85.3 → 66.2.
-
-
Quantification: Create a standard curve using known concentrations of d9-TMA and d9-TMAO to quantify the analytes in the samples.
Data Presentation
The following tables summarize representative pharmacokinetic data for TMA and TMAO from rodent studies.
Table 1: Pharmacokinetic Parameters of Trimethylamine (TMA) in Male Wistar Rats after a 20 mg/kg Oral Dose
| Parameter | Value |
| Tmax (h) | 1 |
| Cmax (µg/mL) | Not Reported |
| Half-life (h) | 2.03 - 2.48 |
| Vd (L/kg) | 3.2 - 4.39 |
| Clearance (mL/min/kg) | 18.78 - 23.92 |
| Bioavailability (%) | 81 |
Table 2: Peak Concentration Time of Trimethylamine N-oxide (TMAO) in Male Wistar Rats after a 20 mg/kg Oral Dose of TMA
| Parameter | Time (h) |
| Tmax of TMAO | 1 |
Table 3: Dosing Regimen for Chronic Oral TMAO Administration in Wistar Rats
| Group | Daily Dose | Duration |
| Low Dose | 20 mg/day | 90 days |
| High Dose | 40 mg/day | 90 days |
Conclusion
The use of Trimethylamine-d9 Hydrochloride as a stable isotope tracer provides a robust method for investigating the in vivo metabolism of TMA to TMAO. The detailed protocols and application notes presented here offer a framework for researchers to design and execute studies aimed at understanding the complex interplay between diet, the gut microbiome, and host metabolism in health and disease. The quantitative data and analytical methods described are essential for obtaining high-quality, reproducible results in this critical area of research.
References
- 1. Short-term pharmacokinetics and brain distribution of mecamylamine as a preliminary to carbon-11 labeling for nicotinic receptor investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. Pharmacokinetics of trimethylamine in rats, including the effects of a synthetic diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Flux Analysis Using Trimethylamine-d9 Tracers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis is a powerful technique used to elucidate the rates of metabolic pathways within a biological system. The use of stable isotope-labeled compounds, such as deuterium-labeled molecules, allows researchers to trace the fate of atoms through metabolic reactions, providing a quantitative understanding of cellular metabolism. Trimethylamine-d9 (d9-TMA) and its precursors, particularly d9-choline, are valuable tools for studying the metabolic flux of one-carbon metabolism and the gut microbiota-host axis. This document provides detailed application notes and protocols for employing Trimethylamine-d9 labeled compounds in metabolic flux analysis, with a focus on the pathway from choline to trimethylamine (TMA) and trimethylamine-N-oxide (TMAO).
The gut microbiota metabolizes dietary choline into TMA, which is then absorbed and oxidized in the liver to TMAO.[1][2][3] Elevated levels of TMAO have been associated with an increased risk of cardiovascular disease.[2] By using d9-labeled choline, researchers can trace this pathway and quantify the conversion rates, offering insights into the activity of the gut microbiota and host enzymes involved in this process.[4] Trimethylamine-d9 HCl is most commonly utilized as an internal standard for the accurate quantification of TMA in biological samples using mass spectrometry.
Key Applications
-
Quantifying Gut Microbiota Metabolic Activity: Tracing the conversion of d9-choline to d9-TMA provides a direct measure of the metabolic activity of the gut microbiota.
-
Investigating Host-Microbe Co-metabolism: Following the appearance of d9-TMAO in the circulation after administration of d9-choline allows for the study of both microbial TMA production and subsequent host oxidation.
-
Elucidating the Impact of Interventions: Assessing how dietary changes, prebiotics, probiotics, or therapeutic agents alter the flux through the choline-TMA-TMAO pathway.
-
Biomarker Research: Understanding the kinetics of TMA and TMAO formation can aid in the development and validation of biomarkers for diseases linked to gut dysbiosis.
Data Presentation
Table 1: Plasma Pharmacokinetics of d9-Choline and its d9-Metabolites in Mice Following Oral Gavage
This table summarizes the plasma concentrations of d9-choline, d9-TMA, and d9-TMAO in C57BL/6J mice at various time points after a single oral gavage of d9-choline. This data is representative of a typical in vivo metabolic flux experiment.
| Time Point (hours) | d9-Choline (µM) | d9-TMA (µM) | d9-TMAO (µM) |
| 0 | 0 | 0 | 0 |
| 1 | ~18 | ~0.5 | ~2 |
| 2 | ~8 | ~1.0 | ~8 |
| 4 | ~2 | ~0.8 | ~15 |
| 8 | ~0.5 | ~0.2 | ~10 |
| 24 | Undetectable | Undetectable | ~2 |
Data are approximate values derived from graphical representations in published studies for illustrative purposes.
Table 2: In Vitro Conversion of d9-Choline to d9-TMA by Human Gut Microbiota
This table presents the area under the curve (AUC) for d9-choline and d9-TMA in an in vitro model of the human colon, demonstrating the regional differences in microbial metabolic activity.
| Gut Region Model | d9-Choline AUC (µMh) | d9-TMA AUC (µMh) |
| Proximal Colon | High | Low |
| Mid Colon | Low | High |
| Distal Colon | Low | High |
This data illustrates that the primary site of microbial choline to TMA conversion is in the mid and distal colon.
Experimental Protocols
Protocol 1: In Vivo Metabolic Flux Analysis of the Choline-TMA-TMAO Pathway in Mice
This protocol describes an in vivo experiment to measure the conversion of orally administered d9-choline to d9-TMA and d9-TMAO.
1. Animal Handling and Dosing:
- House C57BL/6J mice in accordance with institutional guidelines.
- Fast mice overnight (approximately 12-16 hours) with free access to water.
- Prepare a dosing solution of d9-choline chloride in sterile water. A typical dose is around 2.7 mg/kg body weight.
- Administer the d9-choline solution via oral gavage.
2. Sample Collection:
- Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours) post-gavage.
- Collect blood via tail vein or retro-orbital bleeding into EDTA-coated tubes.
- Immediately place the blood samples on ice.
- Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.
- Aspirate the plasma supernatant and store it at -80°C until analysis.
3. Metabolite Extraction from Plasma:
- Thaw plasma samples on ice.
- To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Trimethylamine-d9 HCl for TMA and Trimethylamine-d9 N-oxide for TMAO at a final concentration of 1 µM).
- Vortex the mixture for 1 minute to precipitate proteins.
- Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
- Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for separation.
- Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would start at a high percentage of mobile phase B, gradually increasing the percentage of mobile phase A to elute the polar analytes.
- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
- MRM Transitions:
- d9-Choline: m/z 113 -> 69
- d9-TMA: m/z 69 -> 49
- d9-TMAO: m/z 85 -> 66
- TMA (Internal Standard): m/z 60 -> 44
- TMAO (Internal Standard): m/z 76 -> 58
5. Data Analysis:
- Construct calibration curves for d9-choline, d9-TMA, and d9-TMAO using known concentrations of standards.
- Quantify the concentration of each analyte in the plasma samples by normalizing to the internal standard and using the calibration curve.
- Plot the concentration of each d9-labeled metabolite over time to determine the pharmacokinetic profile.
- Calculate the area under the curve (AUC) to assess the total exposure to each metabolite.
Protocol 2: In Vitro Gut Microbiota Fermentation and Flux Analysis
This protocol outlines an in vitro experiment to measure the conversion of d9-choline to d9-TMA by a fecal microbiota culture.
1. Fecal Slurry Preparation:
- Collect fresh fecal samples from human donors.
- Prepare a 10% (w/v) fecal slurry in an anaerobic buffer (e.g., pre-reduced PBS).
- Homogenize the slurry and filter through sterile gauze to remove large particulate matter.
2. In Vitro Fermentation:
- In an anaerobic chamber, dispense the fecal slurry into sterile culture tubes.
- Add a defined growth medium and the d9-choline tracer (e.g., final concentration of 100 µM).
- Incubate the cultures at 37°C under anaerobic conditions.
- Collect aliquots of the culture at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
3. Sample Quenching and Extraction:
- Quenching: Immediately stop metabolic activity by adding the collected culture aliquot to 4 volumes of ice-cold methanol (-80°C).
- Vortex briefly and incubate at -80°C for at least 1 hour.
- Extraction: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.
- Collect the supernatant for LC-MS/MS analysis.
4. LC-MS/MS Analysis and Data Interpretation:
- Follow the LC-MS/MS analysis steps outlined in Protocol 1 to quantify d9-choline and d9-TMA.
- Plot the concentrations of d9-choline and d9-TMA over time to determine the rate of conversion.
- The disappearance of d9-choline and the appearance of d9-TMA will indicate the metabolic flux through this pathway.
Mandatory Visualization
Caption: Metabolic pathway of d9-choline to d9-TMAO.
Caption: Experimental workflow for flux analysis.
Caption: Principle of stable isotope flux analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Plasma levels of trimethylamine-N-oxide can be increased with ‘healthy’ and ‘unhealthy’ diets and do not correlate with the extent of atherosclerosis but with plaque instability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Untargeted metabolomics identifies trimethyllysine, a TMAO-producing nutrient precursor, as a predictor of incident cardiovascular disease risk [insight.jci.org]
- 4. Choline Metabolism to the Proatherogenic Metabolite Trimethylamine Occurs Primarily in the Distal Colon Microbiome In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low signal intensity of Trimethylamine-d9 Hydrochloride in MS
Welcome to the technical support center for Trimethylamine-d9 Hydrochloride (TMA-d9 HCl). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during mass spectrometry (MS) analysis, particularly focusing on low signal intensity.
Frequently Asked Questions (FAQs)
Issue 1: Weak or No Signal from TMA-d9 HCl Internal Standard
Question: I've spiked my samples with Trimethylamine-d9 Hydrochloride as an internal standard (IS), but I'm observing a very weak or completely absent signal in my LC-MS/MS analysis. What are the potential causes and how can I fix this?
Answer: A weak or absent signal from your deuterated internal standard can invalidate quantitative results.[1] The issue can typically be traced back to problems in sample preparation, instrument settings, or the stability of the standard itself.
Troubleshooting Steps:
-
Verify IS Addition: Confirm that the internal standard was correctly added to all samples, calibrators, and quality controls. Simple workflow errors, such as missing a spiking step, are a common cause.[1]
-
Check Solution Integrity:
-
Concentration: Double-check the calculations and dilutions used to prepare your stock and working solutions. An incorrect concentration is a frequent source of error.[1]
-
Stability: Trimethylamine-d9 and its salts require stringent storage conditions to maintain stability and prevent deuterium-proton exchange.[2] Stock solutions should be aliquoted and stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage to prevent degradation from repeated freeze-thaw cycles.[2]
-
-
Review Mass Spectrometer Parameters:
-
Mass Transitions: Ensure the correct precursor and product ions for TMA-d9 are included in your acquisition method. The mass shift for the fully deuterated form is M+9.
-
Optimization: Confirm that MS parameters like collision energy, declustering potential, and source settings (e.g., gas flows, temperature) are properly optimized for TMA-d9.
-
Issue 2: Inconsistent or Irregular IS Signal Across a Batch
Question: The signal intensity of my TMA-d9 HCl internal standard is highly variable across my analytical batch. Why is this happening and what can I do to improve consistency?
Answer: Signal variability is often symptomatic of matrix effects, inconsistent sample preparation, or issues with the LC-MS system. Matrix effects occur when components in the sample other than the analyte of interest interfere with the ionization process, leading to ion suppression or enhancement.
Troubleshooting Steps:
-
Evaluate Matrix Effects: The most common cause of signal variability is ion suppression, where co-eluting compounds from the sample matrix compete with the analyte for ionization, reducing its signal.
-
Post-Column Infusion Test: Perform a post-column infusion experiment to identify regions in the chromatogram where ion suppression occurs. This involves infusing a constant flow of TMA-d9 HCl post-column while injecting a blank, extracted sample matrix. Dips in the baseline signal indicate retention times where matrix components are causing suppression.
-
Chromatographic Separation: Adjust your LC gradient to better separate TMA-d9 from the interfering matrix components.
-
-
Improve Sample Preparation:
-
Consistency: Ensure precise and consistent pipetting techniques for adding the IS to every sample.
-
Extraction Efficiency: Inconsistent recovery during protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can lead to variability. Ensure the chosen method is robust and reproducible.
-
-
Check for Contamination: Contaminants like polyethylene glycol (PEG) from dosing vehicles or blood collection tubes can cause significant ion suppression. If suspected, analyze blank solvents and matrix to identify potential sources of contamination.
Issue 3: Low Signal Intensity Despite Correct IS Concentration
Question: I have confirmed my TMA-d9 HCl concentration is correct and my instrument settings are optimized, but the signal remains low. What other factors could be at play?
Answer: If the basics are covered, low signal intensity may stem from suboptimal instrument conditions, such as a contaminated ion source, or chemical phenomena like in-source fragmentation or the formation of unexpected adducts.
Troubleshooting Steps:
-
Inspect and Clean the Ion Source: The ion source is a common site for contamination buildup, especially when analyzing complex biological matrices. A dirty source can lead to a general loss of sensitivity for all analytes. A regular cleaning schedule is recommended.
-
Investigate In-Source Fragmentation (ISF): Trimethylamine is a small, volatile molecule. It's possible for the deuterated standard to fragment within the ion source before it reaches the mass analyzer. This can deplete the abundance of the intended precursor ion.
-
Action: Try using "softer" ionization source settings (e.g., lower temperatures, lower cone voltage) to minimize fragmentation.
-
-
Consider Adduct Formation: In electrospray ionization (ESI), analytes can form adducts with various ions present in the mobile phase, such as sodium ([M+Na]+) or potassium ([M+K]+). If your method is only monitoring the protonated molecule ([M+H]+), you may be missing the signal from other adducts.
-
Action: Analyze a pure standard solution in full scan mode to identify the most abundant ionic species for TMA-d9 under your specific conditions. Adjust your MRM transitions to monitor the most intense adduct if necessary.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving low signal intensity issues with Trimethylamine-d9 Hydrochloride.
Caption: A step-by-step decision tree for troubleshooting low TMA-d9 HCl signal.
Experimental Protocols & Data
Protocol 1: Sample Preparation via Protein Precipitation
This protocol is a common starting point for extracting small molecules from plasma or serum.
Methodology:
-
Label microcentrifuge tubes for each sample, standard, and quality control.
-
Pipette 100 µL of the sample (plasma, serum, etc.) into the corresponding tube.
-
Add 200 µL of ice-cold acetonitrile containing the Trimethylamine-d9 Hydrochloride internal standard at the desired concentration (e.g., 50 ng/mL).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Table 1: Example MS Parameters for TMA-d9 HCl
The optimal parameters for an internal standard should be determined empirically during method development. The following table provides a typical starting point for optimization on a triple quadrupole mass spectrometer.
| Parameter | Analyte: Trimethylamine (TMA) | IS: Trimethylamine-d9 HCl |
| Polarity | Positive | Positive |
| Precursor Ion (m/z) | 60.1 | 69.1 |
| Product Ion (m/z) | 44.1 | 49.1 |
| Dwell Time (ms) | 50 | 50 |
| Declustering Potential (V) | 40 | 45 |
| Collision Energy (eV) | 15 | 18 |
| Source Temperature (°C) | 550 | 550 |
| IonSpray Voltage (V) | 5000 | 5000 |
Protocol 2: Ion Source Cleaning Procedure
A contaminated ion source is a primary cause of sensitivity loss. This is a general guide; always consult your instrument manufacturer's manual for specific instructions.
Materials:
-
Nitrile gloves
-
Lint-free cotton swabs
-
Methanol, HPLC-grade
-
Deionized water, HPLC-grade
-
Aluminum oxide abrasive powder (optional, for heavy contamination)
-
Beakers and an ultrasonic bath
Methodology:
-
Venting and Removal: Safely vent the mass spectrometer and allow it to cool. Following the manufacturer's guide, carefully remove the ion source from the instrument housing.
-
Disassembly: Disassemble the source components (e.g., spray shield, orifice plate, lenses) on a clean surface. Take photos at each step to aid in reassembly.
-
Cleaning Metal Parts:
-
Sonication: Place all metal parts in a beaker with methanol and sonicate for 15-20 minutes. Repeat with deionized water.
-
Manual Polishing: For visible deposits, create a slurry of aluminum oxide powder and methanol. Use a cotton swab to gently polish the surfaces of the metal components until they are clean.
-
Final Rinse: After polishing, thoroughly rinse all parts with methanol and deionized water to remove any abrasive residue. Sonicate again in clean methanol.
-
-
Drying and Reassembly: Dry all components completely in a nitrogen stream or a low-temperature oven. Once dry, reassemble the source, handling parts only with clean gloves and tweezers.
-
Installation and Pumpdown: Reinstall the source, close the instrument, and pump down the system. Allow sufficient time for the vacuum to stabilize before use.
Diagram: Ion Suppression in the MS Source
This diagram illustrates how co-eluting matrix components can interfere with the ionization of the target analyte (TMA-d9 HCl).
Caption: Competition between TMA-d9 and matrix impurities for ionization.
References
Technical Support Center: Optimizing LC-MS/MS for Trimethylamine-d9 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their LC-MS/MS parameters for Trimethylamine-d9 Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Trimethylamine-d9 Hydrochloride as an internal standard (IS)?
A1: Trimethylamine-d9 Hydrochloride is a deuterated form of Trimethylamine Hydrochloride. Its primary role is to serve as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS analyses. Because it is chemically almost identical to the endogenous analyte (Trimethylamine), it co-elutes and experiences similar ionization effects and potential sample preparation losses. By adding a known amount of Trimethylamine-d9 Hydrochloride to every sample, calibrator, and quality control sample, it allows for the correction of variations during the analytical process, leading to more accurate and precise quantification of Trimethylamine.
Q2: What are the recommended mass transitions (MRM) for Trimethylamine and Trimethylamine-d9?
A2: The selection of appropriate MRM transitions is critical for sensitivity and specificity. Based on published literature, the following transitions are recommended for monitoring in positive electrospray ionization (ESI+) mode:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Trimethylamine (TMA) | 60 | 44 | [1] |
| Trimethylamine-d9 (d9-TMA) | 69 | 49 | [1] |
Note: Trimethylamine-d9 Hydrochloride will be detected as Trimethylamine-d9 in the mass spectrometer.
Q3: What are typical starting concentrations for Trimethylamine-d9 Hydrochloride as an internal standard?
A3: The optimal concentration of an internal standard is assay-dependent and should be determined during method development. A general guideline is to use a concentration that provides a strong, reproducible signal without saturating the detector. For the analysis of related compounds, internal standard concentrations in the low µM to low ng/mL range are often employed. For instance, in some methods for similar analytes, an IS concentration of 500 ng/mL is used in the final sample extract.[2] It is recommended to test a range of concentrations to find the optimal level for your specific application.
Q4: Can the deuterium labeling in Trimethylamine-d9 affect its chromatographic behavior?
A4: Yes, it is possible for deuterated internal standards to have slightly different chromatographic retention times compared to their non-labeled counterparts. This is known as the "isotope effect." While usually minimal, this can sometimes lead to partial separation from the analyte. If the separation is significant, the analyte and internal standard may experience different degrees of matrix effects, which can compromise the accuracy of quantification. Therefore, it is essential to verify the co-elution of Trimethylamine and Trimethylamine-d9 during method development.
Troubleshooting Guides
Issue 1: High Variability or Poor Precision in Internal Standard Signal
Symptoms:
-
Inconsistent peak areas for Trimethylamine-d9 across the analytical run.
-
High coefficient of variation (%CV) in quality control (QC) samples.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure accurate and consistent pipetting of the internal standard into every sample. Verify the concentration of your stock and working solutions. |
| Matrix Effects | Significant differences in the sample matrix between samples can cause variable ion suppression or enhancement. Evaluate matrix effects by comparing the IS response in a neat solution versus in an extracted blank matrix. Consider additional sample cleanup steps if necessary. |
| Instrument Instability | Check for issues with the autosampler, such as inconsistent injection volumes. A dirty ion source or instability in the mass spectrometer can also lead to fluctuating signals. Perform system suitability tests and routine instrument maintenance. |
Issue 2: Low or No Signal for Trimethylamine-d9
Symptoms:
-
Weak or absent peak for the Trimethylamine-d9 internal standard.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect IS Concentration | Double-check the preparation of your IS stock and working solutions to ensure the concentration is appropriate. |
| Sample Preparation Error | Verify that the internal standard was added to the sample. |
| Incorrect Mass Spectrometer Settings | Confirm that the correct MRM transition (e.g., 69 → 49) for Trimethylamine-d9 is included in your acquisition method. Optimize collision energy and other MS parameters. |
| Severe Ion Suppression | Complex matrices can significantly suppress the IS signal. Try diluting the sample or implementing a more rigorous sample clean-up procedure. |
Issue 3: Isotopic Crosstalk or Contribution of IS to Analyte Signal
Symptoms:
-
A significant signal is observed for the analyte (Trimethylamine) in a blank sample spiked only with the internal standard (Trimethylamine-d9).
-
Inaccurate results at the lower limit of quantification (LLOQ).
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Isotopic Impurity of the IS | The deuterated standard may contain a small amount of the unlabeled analyte. Inject a high concentration of the internal standard solution alone to assess the signal at the analyte's MRM transition. If significant, you may need to subtract this contribution or obtain a higher purity standard. |
| In-source Fragmentation of the IS | The deuterated internal standard may lose a deuterium atom in the ion source, contributing to the analyte's signal. Optimize MS source conditions, such as cone voltage, to minimize in-source fragmentation. |
Experimental Protocols
Protocol 1: Analysis of Trimethylamine in Human Plasma
This protocol is a synthesized example based on common practices for similar analytes and should be optimized for your specific instrumentation and application.
1. Preparation of Stock and Working Solutions:
-
Trimethylamine Stock Solution (1 mg/mL): Accurately weigh and dissolve Trimethylamine Hydrochloride in LC-MS grade water.
-
Trimethylamine-d9 Hydrochloride Stock Solution (1 mg/mL): Accurately weigh and dissolve Trimethylamine-d9 Hydrochloride in LC-MS grade water.
-
Working Solutions: Prepare serial dilutions of the Trimethylamine stock solution in a surrogate matrix (e.g., 40 mg/mL BSA in PBS) to create calibration standards (e.g., 1-5000 ng/mL).[2] Prepare a working internal standard solution (e.g., 500 ng/mL) by diluting the Trimethylamine-d9 stock solution.[2]
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibrator, or QC, add 10 µL of the 500 ng/mL Trimethylamine-d9 working solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new tube.
-
Add 100 µL of 30% acetonitrile in water.
-
Transfer to an autosampler vial for injection.
3. LC-MS/MS Parameters:
LC Parameters (Example):
| Parameter | Value |
| Column | HILIC Column (e.g., for polar compounds) |
| Mobile Phase A | 25 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or a shallow gradient optimized for separation |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 25°C |
MS/MS Parameters (Example):
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Capillary Voltage | +3000 V | |
| Drying Gas Flow | 11.0 L/min | |
| Drying Gas Temperature | 250°C | |
| Nebulizer Pressure | 55 psi | |
| MRM Transitions | TMA: 60 → 44, d9-TMA: 69 → 49 | |
| Collision Energy | Optimize for your instrument (start around 20 V) |
Visualizations
Caption: Workflow for TMA quantification using Trimethylamine-d9 IS.
Caption: Decision tree for troubleshooting inconsistent IS signals.
References
How to prevent H/D exchange in Trimethylamine-d9 Hydrochloride solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Trimethylamine-d9 Hydrochloride to prevent H/D exchange and ensure the isotopic integrity of the compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is H/D exchange and why is it a concern for Trimethylamine-d9 Hydrochloride?
A1: Hydrogen-Deuterium (H/D) exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom (proton) from the surrounding environment, such as from a solvent.[1] For Trimethylamine-d9 Hydrochloride, this is a critical issue as it can compromise the isotopic purity of the standard, leading to inaccurate results in sensitive analytical techniques like mass spectrometry and NMR.
Q2: Are the deuterium atoms on Trimethylamine-d9 Hydrochloride susceptible to exchange?
A2: The nine deuterium atoms in Trimethylamine-d9 Hydrochloride are located on the methyl carbons. These are generally stable to exchange under typical analytical conditions. However, exposure to harsh conditions, particularly acidic or basic environments and protic solvents, can facilitate H/D exchange.
Q3: What are the primary factors that promote H/D exchange in Trimethylamine-d9 Hydrochloride solutions?
A3: The main factors that can induce H/D exchange are:
-
pH: Both highly acidic and basic conditions can catalyze the exchange of deuterium atoms.[2] The minimum exchange rate for many organic molecules is typically observed in the pH range of 2.5 to 7.[1]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including H/D exchange.
-
Solvent: Protic solvents, which contain exchangeable protons (e.g., water, methanol, ethanol), are a direct source for H/D exchange. Aprotic solvents (e.g., acetonitrile, dichloromethane, anhydrous DMSO) are highly recommended.
-
Moisture: Trace amounts of water in solvents or on glassware can be a significant source of protons.[3]
Q4: How should I store solid Trimethylamine-d9 Hydrochloride?
A4: Solid Trimethylamine-d9 Hydrochloride should be stored in a tightly sealed container in a cool, dry place, protected from moisture. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended. Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
Q5: What is the recommended solvent for preparing solutions of Trimethylamine-d9 Hydrochloride?
A5: High-purity, anhydrous aprotic solvents are the best choice to minimize H/D exchange. Suitable solvents include:
-
Acetonitrile
-
Dichloromethane
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous N,N-Dimethylformamide (DMF)
If a protic solvent is absolutely necessary for your experiment, it is crucial to use a deuterated version (e.g., D₂O, Methanol-d₄) to maintain isotopic purity.
Q6: How can I verify the isotopic purity of my Trimethylamine-d9 Hydrochloride solution?
A6: The isotopic purity of your solution can be assessed using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of any residual protons on the methyl groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can determine the isotopic distribution and quantify the extent of any H/D exchange.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of isotopic purity (increase in M+8, M+7, etc. peaks in MS) | H/D exchange with protic solvent or residual water. | • Use high-purity, anhydrous aprotic solvents. • If a protic solvent is required, use its deuterated counterpart (e.g., D₂O, CD₃OD). • Ensure all glassware and equipment are thoroughly dried before use. • Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Use of acidic or basic buffers. | • If buffering is necessary, choose a buffer system with a pH as close to neutral as possible. • Consider using a deuterated buffer system. | |
| Inconsistent analytical results over time | Gradual H/D exchange in stored solutions. | • Store stock solutions at low temperatures (-20°C or -80°C). • Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to the atmosphere. • Re-verify the isotopic purity of the stock solution periodically. |
| Degradation of the compound. | • Store solutions protected from light. • Ensure the chosen solvent is compatible with long-term storage of the compound. | |
| Presence of unexpected peaks in NMR spectrum | Contamination from solvent or glassware. | • Use high-purity solvents from a freshly opened bottle. • Thoroughly clean and dry all glassware. Rinsing with the deuterated solvent before use can help remove residual moisture. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Aprotic Solvent
This protocol describes the preparation of a stock solution of Trimethylamine-d9 Hydrochloride in an anhydrous aprotic solvent to minimize H/D exchange.
Materials:
-
Trimethylamine-d9 Hydrochloride
-
High-purity, anhydrous aprotic solvent (e.g., acetonitrile)
-
Dry, clean glassware (e.g., volumetric flask, vials)
-
Calibrated analytical balance
-
Inert atmosphere (optional, but recommended for highest accuracy)
Procedure:
-
Equilibration: Allow the sealed container of Trimethylamine-d9 Hydrochloride to warm to room temperature before opening to prevent moisture condensation.
-
Weighing: Under an inert atmosphere (e.g., in a glove box or under a stream of dry nitrogen), accurately weigh the desired amount of the solid compound.
-
Dissolution: Transfer the weighed solid to a volumetric flask. Add a portion of the anhydrous aprotic solvent and gently swirl to dissolve the compound completely.
-
Dilution: Once dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Mixing: Cap the flask and mix the solution thoroughly by inversion.
-
Aliquoting and Storage: Immediately aliquot the stock solution into smaller, single-use vials with PTFE-lined caps. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Solution in a Deuterated Protic Solvent (for NMR)
This protocol is intended for preparing an NMR sample where a protic solvent is necessary. Using a deuterated solvent is essential to prevent H/D exchange.
Materials:
-
Trimethylamine-d9 Hydrochloride
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, Methanol-d₄)
-
Dry NMR tube and cap
-
Clean, dry pipette
Procedure:
-
Glassware Preparation: Dry the NMR tube in an oven at a high temperature (e.g., 120°C) for several hours and allow it to cool in a desiccator.
-
Weighing: Weigh the required amount of Trimethylamine-d9 Hydrochloride directly into the dry NMR tube or into a small, dry vial.
-
Solvent Addition: Using a clean, dry pipette, add the appropriate volume of the deuterated solvent to the NMR tube (typically 0.5-0.7 mL).
-
Dissolution: Cap the NMR tube and gently vortex or sonicate until the solid is completely dissolved.
-
Analysis: The sample is now ready for NMR analysis. Analyze the sample as soon as possible after preparation.
Data Presentation
The rate of H/D exchange is influenced by several factors. The following table provides a qualitative summary of the expected stability of Trimethylamine-d9 Hydrochloride solutions under different conditions.
| Solvent System | pH | Temperature | Expected H/D Exchange Rate | Recommendation |
| Anhydrous Acetonitrile | N/A | Room Temperature | Very Low | Highly Recommended for stock solutions and general use. |
| Anhydrous DMSO | N/A | Room Temperature | Very Low | Recommended , especially for compounds with limited solubility in other aprotic solvents. |
| D₂O | Neutral (pD ~7) | Room Temperature | Low | Acceptable for applications requiring an aqueous environment, such as NMR in D₂O. Prepare fresh. |
| D₂O with Deuterated Buffer | Acidic (pD < 5) | Room Temperature | Moderate to High | Use with caution. Prepare immediately before use and keep cold. |
| D₂O with Deuterated Buffer | Basic (pD > 9) | Room Temperature | Moderate to High | Use with caution. Prepare immediately before use and keep cold. |
| H₂O or Methanol | Neutral | Room Temperature | High | Not Recommended for long-term storage or when isotopic purity is critical. |
Visualizations
Caption: Mechanism of H/D exchange in Trimethylamine-d9.
Caption: Workflow for preventing H/D exchange.
References
Technical Support Center: Deuterated Standards in Quantitative Analysis
Welcome to the technical support center for the effective use of deuterated standards in quantitative analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure the accuracy and reliability of their experimental data.
Frequently Asked Questions (FAQs)
Q1: Why are deuterated standards considered the 'gold standard' for internal standards in mass spectrometry?
A1: Deuterated standards are stable isotopically labeled versions of the analyte of interest. They are considered ideal internal standards because their physical and chemical properties are very similar to the unlabeled analyte.[1][2] This similarity ensures that the deuterated standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, which helps to correct for variability in the analytical process.[1][2][3] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity can be normalized, leading to more accurate and precise quantification.
Q2: What are the most critical factors to consider when selecting a deuterated internal standard?
A2: When selecting a deuterated internal standard, several factors are crucial:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize signal contribution at the analyte's mass-to-charge ratio (m/z).
-
Position of Deuterium Labels: Deuterium atoms should be placed in stable, non-exchangeable positions within the molecule to prevent loss of the label. Avoid labeling at positions prone to hydrogen-deuterium exchange, such as on heteroatoms (-OH, -NH, -SH).
-
Mass Shift: A sufficient mass difference (typically ≥3 amu) between the analyte and the standard is necessary to prevent isotopic crosstalk.
-
Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects.
Q3: Can the position of deuterium labeling affect my results?
A3: Absolutely. The location of the deuterium atoms is critical. If deuterium is placed on a site that can easily exchange with hydrogen from the solvent or matrix (e.g., hydroxyl, amine, or acidic protons), the isotopic label can be lost, leading to inaccurate quantification. It is best to choose standards where deuterium is placed on stable positions, such as aromatic rings or aliphatic chains, that are not prone to exchange.
Q4: How many deuterium atoms are ideal for an internal standard?
A4: A deuterated internal standard should typically contain at least three deuterium atoms. This mass difference helps to prevent interference from the natural isotopic abundance of the analyte. The optimal number of deuterium atoms depends on the analyte's molecular weight and the potential for isotopic overlap. The goal is to have a standard that is easily distinguishable from the analyte by the mass spectrometer without significantly altering its chemical or physical properties.
Q5: Can a deuterated internal standard perfectly correct for matrix effects?
A5: While deuterated internal standards are highly effective at compensating for matrix effects, they may not always provide perfect correction. Differences in physical properties due to deuterium substitution can sometimes lead to slight chromatographic retention time shifts between the analyte and the internal standard. If this shift occurs in a region of variable ion suppression or enhancement, the analyte and the internal standard may experience different matrix effects, leading to inaccurate quantification. This phenomenon is known as differential matrix effects.
Troubleshooting Guides
Issue 1: Poor Linearity of the Calibration Curve (r² < 0.99)
Symptoms:
-
The calibration curve is visibly non-linear.
-
The coefficient of determination (r²) is below the acceptable limit (typically >0.99).
-
Back-calculated concentrations of the calibrants deviate significantly from their nominal values.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Analyte and IS Competition for Ionization | Assess the response ratio across the calibration curve. A decreasing IS signal with increasing analyte concentration suggests competition. Optimize the IS concentration; sometimes a higher concentration can improve linearity. |
| Detector Saturation | Dilute the highest concentration standards and re-analyze. If the IS concentration is very high, it could also contribute to saturation. |
| Interference from Analyte's Naturally Occurring Isotopes | This is more common with internal standards having low deuterium incorporation (e.g., D2). At high analyte concentrations, the M+2 isotope of the analyte can contribute to the signal of the D2-IS. Use an internal standard with a higher mass offset (e.g., D4 or greater) or a ¹³C or ¹⁵N labeled standard. |
| Inconsistent Sample Preparation | Review and optimize the sample preparation workflow to ensure consistency in extraction recovery. Ensure complete and consistent evaporation and reconstitution steps. |
Issue 2: Chromatographic Shift Between Analyte and Deuterated Standard
Symptoms:
-
The deuterated internal standard consistently elutes earlier than the unlabeled analyte in reversed-phase chromatography.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Isotope Effect | The C-D bond is slightly shorter and stronger than the C-H bond, leading to a small difference in polarity and retention time. This is a known phenomenon. |
| Differential Matrix Effects | If the chromatographic shift causes the analyte and IS to elute in regions with different levels of ion suppression, it can lead to inaccurate quantification. |
| Mitigation Strategies | Adjust chromatographic conditions (e.g., modify the gradient, change the mobile phase composition) to minimize the separation. While complete co-elution is ideal, a small, consistent shift may be acceptable if it does not result in differential matrix effects. |
Issue 3: Inaccurate or Biased Quantification Results
Symptoms:
-
Quality control samples consistently fail acceptance criteria.
-
Results show a consistent positive or negative bias.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Isotopic Purity of the Standard | The presence of unlabeled analyte as an impurity in the internal standard solution can lead to a constant positive bias. Verify the isotopic purity of the standard using techniques like high-resolution mass spectrometry or NMR. |
| Isotopic Exchange (H/D Exchange) | Deuterium atoms at labile positions can exchange with protons from the solvent or matrix, leading to a decrease in the IS signal and an artificial increase in the analyte signal. |
| Isotopic Crosstalk | The analyte's naturally occurring heavy isotopes can contribute to the mass spectrometric signal of the deuterated IS, especially with a small mass difference. This can lead to an underestimation of the analyte concentration. |
| Differential Extraction Recoveries | In some cases, the extraction efficiency of the deuterated standard may differ from the analyte. Optimize the sample extraction procedure to ensure consistent recovery for both. |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic purity of a deuterated internal standard.
Methodology:
-
Sample Preparation: Prepare a solution of the deuterated internal standard at a concentration suitable for HRMS analysis.
-
HRMS Analysis: Infuse the solution directly into the mass spectrometer. Acquire a high-resolution mass spectrum.
-
Data Analysis:
-
Determine the relative intensities of the isotopic peaks (M, M+1, M+2, etc.).
-
Calculate the percentage of each isotopic species to determine the isotopic purity.
-
Protocol 2: Evaluation of Isotopic Exchange (H/D Exchange)
Objective: To determine if the deuterated internal standard is stable under the experimental conditions.
Methodology:
-
Sample Preparation: Spike the deuterated internal standard into the blank matrix (e.g., plasma, urine) at the working concentration.
-
Incubation: Incubate the sample under the same conditions (e.g., temperature, pH, time) as a typical sample preparation.
-
Analysis: Analyze the sample by LC-MS/MS, monitoring for the appearance of the unlabeled analyte's mass transition.
-
Data Evaluation: A significant increase in the signal for the unlabeled analyte over time indicates deuterium exchange.
Protocol 3: Evaluation of Matrix Effects
Objective: To determine if the sample matrix is causing ion suppression or enhancement and to assess if the deuterated internal standard adequately compensates for these effects.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare standards at low, medium, and high concentrations in the final mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix samples using the established sample preparation method. Spike the extracted matrix with the standards at the same low, medium, and high concentrations.
-
Set C (Internal Standard in Post-Extraction Spike): To the samples from Set B, add the deuterated internal standard at the working concentration.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Data Evaluation:
-
Calculate Matrix Effect (ME): ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100.
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
-
Calculate Internal Standard Normalized Matrix Effect: IS Normalized ME (%) = ((Analyte Peak Area in Set C / IS Peak Area in Set C) / (Analyte Peak Area in Set A / IS Peak Area in a neat solution of IS)) * 100. A value close to 100% indicates effective compensation by the internal standard.
-
Visualizations
References
Technical Support Center: Chromatography of Trimethylamine-d9 Hydrochloride
Welcome to the technical support center for the chromatographic analysis of Trimethylamine-d9 Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to resolve common issues encountered during their experiments, with a primary focus on improving peak shape.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape (tailing) for Trimethylamine-d9 Hydrochloride?
Peak tailing for Trimethylamine-d9 Hydrochloride, a basic compound, is most commonly caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the surface of silica-based stationary phases (e.g., C18 columns).[1][2] This interaction is a form of ion-exchange that delays the elution of a portion of the analyte, resulting in an asymmetric peak shape.
Q2: How does the mobile phase pH affect the peak shape of my analyte?
The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like Trimethylamine-d9 Hydrochloride.[3] At a low pH (typically ≤ 3), the acidic silanol groups on the stationary phase are protonated and therefore neutral.[1] This minimizes the undesirable ionic interactions with the positively charged trimethylamine, leading to a more symmetrical peak shape. Conversely, at mid-range to higher pH, the silanol groups are deprotonated and negatively charged, which promotes peak tailing.
Q3: What are mobile phase additives and how can they improve my peak shape?
Mobile phase additives are small amounts of chemical reagents added to the mobile phase to improve chromatographic performance. For basic analytes like Trimethylamine-d9 Hydrochloride, additives can be used to mask the effects of residual silanol groups. Common strategies include:
-
Competitive Bases: Additives like triethylamine (TEA) act as "silanol suppressors." TEA is a small basic molecule that competes with the analyte for interaction with the active silanol sites, thereby reducing peak tailing for the analyte of interest.
-
Ion-Pairing Agents: Reagents like trifluoroacetic acid (TFA) can be added to the mobile phase. TFA serves two purposes: it lowers the mobile phase pH and can also form an ion pair with the positively charged analyte, which can improve peak shape and retention on a reversed-phase column.
Q4: When should I consider using a different type of chromatography column?
If you continue to experience significant peak tailing despite optimizing your mobile phase, you may need to consider a different column chemistry. For a very polar and basic compound like trimethylamine, alternatives to traditional reversed-phase chromatography include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention and separation of highly polar compounds.
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics and can provide excellent retention and peak shape for polar amines.
-
Modern, Well-Endcapped Columns: Using a high-purity silica (Type B) column that has been thoroughly end-capped will have fewer active silanol sites available for secondary interactions.
Troubleshooting Guides
Initial Assessment: Chemical vs. Physical Problem
The first step in troubleshooting is to determine whether the peak shape issue is chemical (related to interactions between your analyte and the column/mobile phase) or physical (related to the HPLC system itself).
-
Chemical Issues: Typically, only the peak for your basic analyte (Trimethylamine-d9 Hydrochloride) will show tailing, while other neutral or acidic compounds in the same run may have good peak shape.
-
Physical Issues: If all peaks in your chromatogram are broad or tailing, the problem is likely physical. This could be due to a void in the column, a blocked frit, or issues with tubing connections.
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for troubleshooting poor peak shape.
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Tailing
| Mobile Phase pH | Expected Silanol State | Interaction with Trimethylamine-d9 | Expected Peak Shape |
| < 3 | Neutral (Protonated) | Minimal Ionic Interaction | Symmetrical |
| 3 - 7 | Partially Ionized | Moderate Ionic Interaction | Moderate Tailing |
| > 7 | Ionized (Deprotonated) | Strong Ionic Interaction | Severe Tailing |
Table 2: Comparison of Common Mobile Phase Additives
| Additive | Typical Concentration | Mechanism of Action | Advantages | Disadvantages |
| Triethylamine (TEA) | 0.1-0.5% (v/v) | Competitive base, masks silanol groups. | Effective for improving peak shape on older columns. | Can shorten column life; not ideal for MS detection. |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% (v/v) | Lowers mobile phase pH, acts as an ion-pairing agent. | Volatile and compatible with MS detection. | Can cause ion suppression in MS; may be difficult to remove from the column. |
| Formic Acid | 0.1% (v/v) | Lowers mobile phase pH. | Volatile and MS-friendly. | May not be as effective as TFA for ion-pairing. |
| Ammonium Formate | 10-20 mM | Buffers the mobile phase at a low pH. | Provides good buffering capacity; MS-compatible. | Preparation of the buffer is an additional step. |
Experimental Protocols
Protocol 1: Evaluating the Effect of Mobile Phase pH
This protocol provides a systematic approach to assess the impact of mobile phase pH on the peak shape of Trimethylamine-d9 Hydrochloride.
-
Initial Conditions:
-
Column: Standard C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic 95% A, 5% B
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Analyte: 10 µg/mL Trimethylamine-d9 Hydrochloride in water
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase for at least 15 minutes.
-
Inject the sample and record the chromatogram.
-
Calculate the USP tailing factor for the analyte peak.
-
-
Low pH Condition:
-
Prepare a new Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
All other conditions remain the same.
-
-
Procedure:
-
Equilibrate the column with the new, low pH mobile phase for at least 20 column volumes.
-
Inject the sample and record the chromatogram.
-
Calculate the new tailing factor and compare it to the result from the initial conditions.
-
Caption: Workflow for evaluating the effect of mobile phase pH.
Protocol 2: Using a Competitive Base (Triethylamine)
This protocol details the use of triethylamine (TEA) as a mobile phase additive to improve peak shape.
-
Initial Conditions:
-
Use the same column and analyte concentration as in Protocol 1.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer in Water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic, adjust as needed for retention.
-
-
Procedure:
-
Perform an initial injection without TEA and record the tailing factor.
-
-
Modified Mobile Phase:
-
To Mobile Phase A, add triethylamine to a final concentration of 0.1% (v/v). Readjust the pH to 7.0 if necessary.
-
-
Procedure:
-
Equilibrate the column with the TEA-containing mobile phase.
-
Inject the sample and record the chromatogram.
-
Compare the tailing factor with and without TEA.
-
Signaling Pathways and Logical Relationships
Caption: The interaction causing peak tailing and its mitigation.
References
Technical Support Center: Addressing Matrix Effects in Biological Samples with Trimethylamine-d9 HCl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Trimethylamine-d9 HCl to mitigate matrix effects in the analysis of biological samples by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of bioanalysis?
A1: Matrix effects refer to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. This phenomenon, particularly prevalent in complex biological matrices like plasma, serum, and urine, can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal).[1] These effects can significantly compromise the accuracy, precision, and sensitivity of an LC-MS/MS assay.[2]
Q2: What are the common causes of matrix effects in biological samples?
A2: Matrix effects are typically caused by endogenous components of the biological sample that are not completely removed during the sample preparation process. These can include:
-
Phospholipids: Abundant in plasma and serum, these molecules are a major source of ion suppression in electrospray ionization (ESI).
-
Salts and buffers: High concentrations of non-volatile salts can interfere with the ionization process.
-
Endogenous metabolites: A wide range of small molecules naturally present in the sample can co-elute with the analyte of interest.
-
Proteins and peptides: Incomplete protein precipitation can lead to contamination of the analytical column and ion source.[2]
Exogenous substances introduced during sample collection and preparation, such as anticoagulants, can also contribute to matrix effects.[3]
Q3: How does Trimethylamine-d9 HCl help in addressing matrix effects?
A3: Trimethylamine-d9 HCl is a stable isotope-labeled internal standard (SIL-IS) of trimethylamine. The nine deuterium atoms increase its mass, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. Because its physicochemical properties are nearly identical to the endogenous trimethylamine, it co-elutes from the liquid chromatography column and experiences the same degree of ion suppression or enhancement as the analyte. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and reliable quantification.
Q4: What are the key physicochemical properties of Trimethylamine-d9 HCl?
A4: Understanding the properties of Trimethylamine-d9 HCl is crucial for its proper handling and use in experiments.
| Property | Trimethylamine-d9 HCl | Trimethylamine HCl (Unlabeled) |
| Molecular Formula | C₃D₉N·HCl | C₃H₉N·HCl |
| Molecular Weight | 104.63 g/mol | 95.57 g/mol |
| Physical Appearance | White solid | Colorless crystalline solid |
| Storage Conditions | +4°C | Room Temperature |
Experimental Protocols
Protocol: Quantification of Trimethylamine in Human Plasma using LC-MS/MS with Trimethylamine-d9 HCl as an Internal Standard
This protocol outlines a typical workflow for the analysis of trimethylamine in human plasma, employing Trimethylamine-d9 HCl to correct for matrix effects.
1. Materials and Reagents:
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Trimethylamine HCl (analyte standard)
-
Trimethylamine-d9 HCl (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Trimethylamine HCl in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Trimethylamine-d9 HCl in methanol.
-
Analyte Working Solutions: Serially dilute the analyte stock solution with a 50:50 methanol:water mixture to prepare calibration standards at various concentrations.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with a 50:50 methanol:water mixture.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the Internal Standard Working Solution.
-
Vortex the mixture for 10 seconds.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
4. LC-MS/MS Analysis:
-
LC Conditions:
-
Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining the polar trimethylamine.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution should be optimized to ensure good separation of trimethylamine from other matrix components.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions (Positive Ion Mode):
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Trimethylamine: Q1: 60.1 m/z → Q3: 44.1 m/z
-
Trimethylamine-d9: Q1: 69.1 m/z → Q3: 49.1 m/z
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
5. Data Analysis:
-
Integrate the peak areas for both the analyte (trimethylamine) and the internal standard (Trimethylamine-d9).
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of trimethylamine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Troubleshooting Guides
Problem 1: Poor reproducibility of the analyte/internal standard peak area ratio.
-
Possible Cause: Inconsistent sample preparation.
-
Solution: Ensure precise and consistent pipetting of the sample, internal standard, and precipitation solvent. Use a calibrated pipette and vortex all samples for the same duration to ensure uniform protein precipitation.
-
-
Possible Cause: Incomplete protein precipitation.
-
Solution: Optimize the protein precipitation step. Try different organic solvents (e.g., methanol) or a mixture of solvents. Ensure the solvent-to-sample ratio is sufficient for effective precipitation.
-
-
Possible Cause: Analyte or internal standard instability.
-
Solution: Investigate the stability of the analyte and internal standard in the biological matrix and in the final extract under the storage and analysis conditions.
-
Problem 2: The analyte and Trimethylamine-d9 HCl do not co-elute perfectly.
-
Possible Cause: Isotope effect. The presence of deuterium atoms can sometimes lead to a slight difference in retention time compared to the unlabeled analyte, a phenomenon known as the chromatographic isotope effect.
-
Solution: This is a known and generally minor effect. If the separation is significant and impacts quantification, you can try to optimize the chromatographic conditions. Adjusting the mobile phase composition, gradient slope, or column temperature may help to minimize the separation.
-
-
Possible Cause: Column degradation.
-
Solution: A loss of stationary phase or column contamination can affect the separation. Replace the analytical column with a new one of the same type and implement a column washing protocol.
-
Problem 3: Unexpectedly high or low analyte concentrations.
-
Possible Cause: Incorrect concentration of the internal standard working solution.
-
Solution: Carefully re-prepare the internal standard working solution and verify its concentration.
-
-
Possible Cause: Presence of unlabeled analyte in the Trimethylamine-d9 HCl standard.
-
Solution: Analyze the internal standard solution alone to check for the presence of the unlabeled analyte. If significant, obtain a new batch of the internal standard with higher isotopic purity.
-
-
Possible Cause: Carryover from a high-concentration sample.
-
Solution: Optimize the autosampler wash procedure. Use a strong wash solvent and inject a blank sample after high-concentration samples to check for carryover.
-
Visualizations
Caption: Mechanism of matrix effects and correction with a stable isotope-labeled internal standard.
Caption: Experimental workflow for bioanalysis using Trimethylamine-d9 HCl as an internal standard.
References
Technical Support Center: Trimethylamine-d9 Hydrochloride Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and stability of Trimethylamine-d9 Hydrochloride. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid Trimethylamine-d9 Hydrochloride?
A1: For long-term stability, solid Trimethylamine-d9 Hydrochloride should be stored in a tightly sealed container at +4°C.[1][2] To minimize degradation, it is also recommended to protect the compound from light and moisture.[3][4] Storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) can further enhance stability, especially for hygroscopic materials.[3]
Q2: How should I store solutions of Trimethylamine-d9 Hydrochloride?
A2: Solutions are generally less stable than the solid material. If you need to store solutions, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed, light-protecting vials (e.g., amber vials). The choice of solvent is critical; ensure it is dry and of high purity to prevent degradation and isotopic exchange.
Q3: What are the primary concerns regarding the stability of Trimethylamine-d9 Hydrochloride?
A3: The two main concerns are chemical degradation and isotopic exchange. Chemical degradation involves the breakdown of the molecule into impurities, which can be accelerated by factors like temperature, light, and moisture. Isotopic exchange, specifically the exchange of deuterium for hydrogen, can occur in the presence of protic solvents (e.g., water, methanol) and compromise the isotopic enrichment of the compound.
Q4: How can I verify the stability and purity of my Trimethylamine-d9 Hydrochloride sample?
A4: The chemical purity and isotopic enrichment of your sample can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is suitable for determining chemical purity by separating the parent compound from any degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful methods to confirm both chemical purity and the level of deuterium incorporation.
Q5: Is Trimethylamine-d9 Hydrochloride sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of signal intensity. | Degradation of the compound due to improper storage. | - Ensure the compound is stored at the recommended temperature (+4°C for solid, -20°C or -80°C for solutions). - Protect from light and moisture. - For solutions, use single-use aliquots to avoid freeze-thaw cycles. |
| Variability in the concentration of stock solutions over time. | - Re-qualify the concentration of the stock solution periodically using an appropriate analytical method like HPLC or LC-MS. | |
| Observed decrease in isotopic purity (mass shift in MS or changes in NMR). | Deuterium-proton exchange with moisture or protic solvents. | - Handle and prepare solutions in a dry atmosphere, such as under an inert gas (argon or nitrogen). - Use high-purity, anhydrous, or deuterated solvents for solution preparation. - Ensure all glassware and equipment are thoroughly dried before use. |
| Presence of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Chemical degradation of the compound. | - Review storage conditions to ensure they align with recommendations. - Perform a stress test (e.g., exposure to light or elevated temperature) on a small sample to identify potential degradation products, as outlined in ICH Q1B guidelines. - If degradation is confirmed, it may be necessary to use a fresh vial of the compound. |
Stability Data Summary
While specific long-term quantitative stability data for Trimethylamine-d9 Hydrochloride is not extensively published, the general guidelines for stable isotope-labeled compounds suggest high stability when stored correctly. For a related compound, Trimethylamine-d9 N-oxide, a stability of at least 4 years is reported when stored at -20°C. The non-deuterated form, Trimethylamine HCl, is noted to be stable at room temperature. However, the deuterated analog requires more stringent storage to maintain its isotopic integrity.
| Compound | Form | Recommended Storage Temperature | Reported Stability |
| Trimethylamine-d9 Hydrochloride | Solid | +4°C | Stable under recommended conditions. |
| Trimethylamine-d9 Hydrochloride | Solution | -20°C to -80°C | Less stable than solid form; prepare fresh or in aliquots. |
| Trimethylamine-d9 N-oxide | Solid | -20°C | ≥ 4 years |
Experimental Protocols & Workflows
Experimental Workflow for Stability Assessment
This workflow outlines the steps to assess the long-term stability of Trimethylamine-d9 Hydrochloride.
Caption: Workflow for assessing the long-term stability of Trimethylamine-d9 Hydrochloride.
Potential Degradation Pathway
While specific degradation pathways for Trimethylamine-d9 Hydrochloride are not well-documented in the provided search results, a potential pathway could involve hygroscopic uptake of water followed by dealkylation or oxidation, especially if exposed to light or elevated temperatures. Isotopic exchange with ambient moisture is also a primary concern for deuterated compounds.
Caption: Potential degradation pathways for Trimethylamine-d9 Hydrochloride.
References
Technical Support Center: Optimizing Sample Extraction for TMA Analysis with Deuterated Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sample extraction from tissue microarrays (TMAs) for mass spectrometry (MS) analysis, with a specific focus on the use of deuterated internal standards.
Troubleshooting Guides
This section addresses common issues encountered during the sample extraction and analysis workflow.
Issue 1: Low Signal Intensity or High Variability of the Deuterated Internal Standard (IS)
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Matrix Effects | Co-eluting matrix components can suppress or enhance the ionization of the deuterated standard.[1][2] | 1. Assess Matrix Effects: Perform a post-extraction spike experiment to quantify the degree of ion suppression or enhancement.[1] 2. Optimize Chromatography: Adjust the mobile phase gradient, change the column, or alter the flow rate to improve separation of the IS from interfering matrix components.[1] 3. Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering substances before analysis.[3] 4. Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can minimize their impact on ionization. |
| Isotopic Instability (H/D Exchange) | Deuterium atoms on the standard may exchange with hydrogen from the solvent or sample matrix, reducing the concentration of the fully deuterated standard. | 1. Evaluate Labeling Position: Use standards where deuterium atoms are on stable, non-exchangeable positions (e.g., aromatic rings, carbon atoms not adjacent to heteroatoms). Avoid standards with deuterium on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups. 2. Control pH: Avoid highly acidic or basic conditions during sample preparation if the label is in a labile position. 3. Check Solvent Composition: Minimize the use of protic solvents (e.g., water, methanol) where possible if H/D exchange is suspected. |
| Inconsistent Spiking | Variability in the amount of IS added to each sample will lead to inconsistent results. | 1. Review Pipetting Technique: Ensure pipettes are calibrated and that pipetting is performed consistently. 2. Automate Liquid Handling: If possible, use automated liquid handlers for IS spiking to improve precision. |
| Poor IS Recovery During Extraction | The extraction protocol may not be optimal for the deuterated standard, leading to its loss during sample preparation. | 1. Optimize Extraction Parameters: Adjust the pH, solvent polarity, and salt concentration to ensure efficient and consistent extraction of both the analyte and the IS. 2. Spike Early: Add the internal standard as early as possible in the sample preparation workflow to account for losses during all subsequent steps. |
| Suboptimal IS Concentration | The concentration of the IS may be too low for robust detection or outside the linear range of the instrument. | 1. Adjust IS Concentration: The concentration of the deuterated IS should be similar to the expected concentration of the analyte in the samples. This ensures the detector response for both is within the linear range. |
Issue 2: Poor Analyte Recovery or Inaccurate Quantification
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Inefficient Protein Extraction from FFPE Tissue | Formalin fixation creates cross-links between proteins, which can hinder their extraction from the tissue. | 1. Antigen Retrieval: Employ heat-induced antigen retrieval methods to reverse formalin cross-linking and improve protein solubilization. 2. Optimized Lysis Buffers: Use lysis buffers containing detergents and chaotropic agents to effectively solubilize proteins. |
| Chromatographic Separation of Analyte and IS | The "deuterium isotope effect" can cause a slight shift in retention time between the analyte and the deuterated IS. If this occurs in a region of ion suppression, the IS may not accurately compensate for the analyte's signal suppression. | 1. Confirm Co-elution: Carefully examine the chromatograms to verify that the analyte and IS are co-eluting. 2. Adjust Chromatography: Modify the mobile phase composition or gradient to minimize the separation between the analyte and the IS. |
| Presence of Unlabeled Analyte in IS Stock | The deuterated standard may contain a small amount of the unlabeled analyte as an impurity, leading to a positive bias in results. | 1. Analyze IS Solution: Inject the IS solution alone to check for the presence of the unlabeled analyte. 2. Consult Certificate of Analysis: Verify the isotopic and chemical purity of the standard from the manufacturer's certificate of analysis. |
| Analyte Degradation | The target analyte may be unstable under the sample storage or extraction conditions. | 1. Assess Analyte Stability: Perform stability experiments at different temperatures and for varying durations to determine optimal handling conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using deuterated internal standards in TMA analysis?
Deuterated standards are considered the gold standard for quantitative mass spectrometry for several reasons. Their physical and chemical properties are very similar to the unlabeled analyte, ensuring they behave almost identically during sample preparation, chromatography, and ionization. This allows them to effectively compensate for variability introduced during the analytical process, such as analyte loss during extraction, injection volume inconsistencies, and matrix effects.
Q2: When should the deuterated internal standard be added to the sample?
For optimal results, the deuterated internal standard should be added as early as possible in the sample preparation workflow, ideally before any extraction or protein precipitation steps. This ensures that the IS experiences the same potential for loss as the analyte throughout the entire process, leading to more accurate correction and quantification.
Q3: How do I select an appropriate deuterated internal standard?
When selecting a deuterated IS, consider the following:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize signal overlap with the analyte.
-
Position of Deuterium Labels: Deuterium atoms should be in stable, non-exchangeable positions to prevent H/D exchange.
-
Mass Shift: A mass difference of at least 3 amu between the analyte and the standard is generally recommended to prevent isotopic crosstalk.
-
Co-elution: The IS should ideally co-elute with the analyte to experience the same matrix effects.
Q4: Can formalin fixation of TMA tissue affect protein extraction for MS analysis?
Yes, formalin fixation can pose challenges for proteomic analysis. The process creates cross-links between proteins, which can make them insoluble and difficult to extract. To overcome this, methods such as heat-induced antigen retrieval are often employed to reverse the cross-linking and improve protein extraction efficiency. Despite these challenges, robust proteomic data can be obtained from FFPE samples with optimized protocols.
Q5: What is the "deuterium isotope effect" and how can it impact my results?
The deuterium isotope effect refers to the slight difference in physicochemical properties between a deuterated and non-deuterated compound, which can sometimes lead to a small difference in chromatographic retention time. If the analyte and IS separate on the column, they may be exposed to different levels of ion suppression from the matrix, which can compromise the accuracy of quantification. It is important to check for co-elution and optimize chromatography to minimize this effect.
Experimental Protocols
Protocol 1: General Protein Extraction from FFPE TMA Cores with Deuterated Standard Spiking
This protocol provides a general guideline for protein extraction from FFPE tissue cores for subsequent mass spectrometry analysis.
-
Deparaffinization:
-
Place the TMA slide in a xylene-resistant slide mailer.
-
Perform two washes with xylene for 5 minutes each to remove the paraffin.
-
Rehydrate the tissue sections by sequential 5-minute washes in 100%, 95%, 70%, and 50% ethanol.
-
Finally, rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval and Lysis:
-
Immerse the slide in an antigen retrieval buffer (e.g., citrate buffer, pH 6.0).
-
Heat the buffer to 95-100°C for 20-30 minutes.
-
Allow the slide to cool to room temperature.
-
Scrape the tissue from the desired TMA cores into a microcentrifuge tube.
-
Add an appropriate volume of lysis buffer (containing detergents like SDS or Triton X-100).
-
-
Internal Standard Spiking:
-
Add a precise volume of the deuterated internal standard working solution to the lysate.
-
-
Homogenization and Protein Solubilization:
-
Sonicate the sample on ice to further disrupt the tissue and aid in protein solubilization.
-
Incubate at an elevated temperature (e.g., 95°C for 1 hour) to complete the reversal of cross-linking and protein denaturation.
-
-
Protein Quantification:
-
Centrifuge the lysate to pellet any insoluble material.
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration using a compatible protein assay (e.g., BCA assay).
-
-
Protein Digestion:
-
Take a standardized amount of protein from each sample.
-
Perform reduction of disulfide bonds (e.g., with DTT) and alkylation of cysteine residues (e.g., with iodoacetamide).
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Peptide Cleanup:
-
Desalt the peptide mixture using a C18 desalting column or tip to remove salts and detergents that can interfere with MS analysis.
-
Elute the purified peptides and dry them down in a vacuum centrifuge.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried peptides in a solvent compatible with your LC-MS system (e.g., 0.1% formic acid in water).
-
Inject the sample into the LC-MS/MS system for analysis.
-
Visualizations
Caption: TMA Sample Extraction and Analysis Workflow.
Caption: Troubleshooting Low Internal Standard Signal.
References
Technical Support Center: Isotopic Impurities in Trimethylamine-d9 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, quantifying, and correcting for isotopic impurities in Trimethylamine-d9 (TMA-d9) Hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are isotopic impurities in Trimethylamine-d9 Hydrochloride and why are they a concern?
A1: Isotopic impurities in Trimethylamine-d9 (TMA-d9) Hydrochloride are molecules of trimethylamine that contain fewer than nine deuterium atoms. Due to the nature of the chemical synthesis of deuterated compounds, complete deuteration is not always achieved. This results in a population of molecules with varying numbers of deuterium atoms, known as isotopologues (e.g., d0, d1, d2... up to d9). The primary concern with these impurities is their potential to interfere with quantitative analysis, especially when TMA-d9 is used as an internal standard in mass spectrometry-based assays.[1][2] The presence of d0 to d8 isotopologues can contribute to the signal of the unlabeled analyte, leading to inaccurate quantification.
Q2: How is the isotopic purity of Trimethylamine-d9 Hydrochloride typically reported?
A2: The isotopic purity is commonly reported as "atom percent D" (atom % D). This value represents the percentage of all hydrogen positions in the molecule that are occupied by a deuterium atom. For example, a 98 atom % D purity for TMA-d9 means that, on average, 98% of the nine possible hydrogen sites are deuterated across the entire population of molecules. It is important to note that this does not mean that 98% of the molecules are the fully deuterated d9 species.
Q3: How can I determine the distribution of different isotopologues (d0-d9) in my batch of Trimethylamine-d9 Hydrochloride?
A3: The most common and effective methods for determining the isotopologue distribution are high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]
-
Mass Spectrometry (MS): By acquiring a high-resolution mass spectrum of the TMA-d9, you can resolve the signals corresponding to each isotopologue (M, M+1, M+2, etc., where M is the mass of the fully deuterated species). The relative intensities of these peaks directly correlate to the relative abundance of each isotopologue.
-
NMR Spectroscopy: Both proton (¹H) and deuterium (²H) NMR can be used. ¹H NMR can quantify the residual protons, while ²H NMR can directly measure the deuterated positions.
Q4: Can the isotopic impurities in my Trimethylamine-d9 Hydrochloride internal standard affect the accuracy of my quantitative LC-MS/MS assay?
A4: Yes, this is a critical issue. The lower deuterated isotopologues of the internal standard can contribute to the signal of the native (unlabeled) analyte. This "crosstalk" can lead to an overestimation of the analyte's concentration. Therefore, it is essential to correct for these isotopic contributions, especially when high accuracy and precision are required.
Troubleshooting Guides
Guide 1: Assessing Isotopic Purity by Mass Spectrometry
Problem: You need to verify the isotopic purity and distribution of your Trimethylamine-d9 Hydrochloride standard.
Solution:
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a solution of Trimethylamine-d9 Hydrochloride in a suitable solvent (e.g., methanol or acetonitrile) at a concentration appropriate for your mass spectrometer (typically in the low µg/mL range).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) to ensure baseline resolution of the different isotopologue peaks.
-
Acquisition: Infuse the sample directly or use a liquid chromatography (LC) system to introduce the sample into the mass spectrometer. Acquire a full scan mass spectrum in positive ion mode.
-
Data Analysis:
-
Identify the peak corresponding to the fully deuterated molecule (d9).
-
Identify the peaks for the lower isotopologues (d8, d7, etc.) at consecutively lower m/z values.
-
Integrate the peak area for each identified isotopologue.
-
Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas.
-
Expected Quantitative Data:
For a Trimethylamine-d9 Hydrochloride standard with a stated isotopic purity of 98 atom % D, the expected distribution of isotopologues can be calculated using a binomial expansion. The theoretical relative abundances are presented in the table below.
| Isotopologue | Mass Difference from d9 | Expected Relative Abundance (%) |
| d9 | 0 | 83.4 |
| d8 | -1 | 14.9 |
| d7 | -2 | 1.2 |
| d6 | -3 | 0.06 |
| < d6 | < -3 | < 0.01 |
Guide 2: Correcting for Isotopic Impurities in Quantitative Analysis
Problem: Your quantitative LC-MS/MS results for an analyte are inaccurate due to interference from the Trimethylamine-d9 Hydrochloride internal standard.
Solution:
Experimental Protocol: Mathematical Correction
This protocol assumes you are using an LC-MS/MS method with selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
-
Characterize the Analyte Standard:
-
Prepare a solution of the unlabeled analyte standard.
-
Analyze it using your LC-MS/MS method.
-
Measure the signal intensity in the mass transition for the analyte (Analyte_Signal_in_Analyte_Std).
-
Measure any signal intensity in the mass transition for the internal standard (IS_Signal_in_Analyte_Std). This accounts for the natural isotopic abundance of the analyte contributing to the IS channel.
-
-
Characterize the Internal Standard:
-
Prepare a solution of the Trimethylamine-d9 Hydrochloride internal standard.
-
Analyze it using your LC-MS/MS method.
-
Measure any signal intensity in the mass transition for the analyte (Analyte_Signal_in_IS_Std). This is the contribution of the isotopic impurities of the IS to the analyte channel.
-
Measure the signal intensity in the mass transition for the internal standard (IS_Signal_in_IS_Std).
-
-
Calculate Correction Factors:
-
Correction Factor 1 (CF1): Contribution of the analyte to the IS channel. CF1 = IS_Signal_in_Analyte_Std / Analyte_Signal_in_Analyte_Std
-
Correction Factor 2 (CF2): Contribution of the IS to the analyte channel. CF2 = Analyte_Signal_in_IS_Std / IS_Signal_in_IS_Std
-
-
Analyze Samples and Apply Correction:
-
For each sample, measure the raw signal intensities for the analyte (Measured_Analyte_Signal) and the internal standard (Measured_IS_Signal).
-
Calculate the corrected signals: Corrected_Analyte_Signal = Measured_Analyte_Signal - (Measured_IS_Signal * CF2) Corrected_IS_Signal = Measured_IS_Signal - (Measured_Analyte_Signal * CF1)
-
-
Quantify:
-
Use the ratio of Corrected_Analyte_Signal to Corrected_IS_Signal to determine the concentration of the analyte from your calibration curve.
-
Guide 3: Assessing Isotopic Purity by NMR Spectroscopy
Problem: You want to use NMR to confirm the isotopic purity and identify the positions of any residual protons in your Trimethylamine-d9 Hydrochloride.
Solution:
Experimental Protocol: ¹H and ²H NMR
-
¹H NMR Spectroscopy:
-
Sample Preparation: Accurately weigh a known amount of Trimethylamine-d9 Hydrochloride and a certified quantitative NMR standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent that does not have signals overlapping with your analyte or standard (e.g., D₂O).
-
Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (at least 5 times the T1 of the slowest relaxing proton) to allow for accurate integration.
-
Data Analysis: Integrate the signal from the certified standard and any residual proton signals from the TMA-d9. The ratio of the integrals, corrected for the number of protons, will give you the amount of residual protons and thus the isotopic purity. For TMA-d9, you would expect to see a very small singlet for the residual methyl protons.
-
-
²H NMR Spectroscopy:
-
Sample Preparation: Prepare a solution of Trimethylamine-d9 Hydrochloride in a non-deuterated solvent (e.g., H₂O or a protonated organic solvent).[4]
-
Acquisition: Acquire a ²H NMR spectrum. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR.[5]
-
Data Analysis: You should observe a single, strong signal corresponding to the deuterons of the methyl groups. The presence of other signals could indicate deuterium at other positions or the presence of deuterated impurities.
-
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. en-trust.at [en-trust.at]
- 3. researchgate.net [researchgate.net]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Deuterium NMR - Wikipedia [en.wikipedia.org]
Technical Support Center: Refinement of Quantification Methods for Low-Concentration Analytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of low-concentration analytes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when quantifying low-concentration analytes?
Quantifying analytes at low concentrations presents several key challenges that can impact the accuracy and precision of results. These include:
-
High Background Noise: A noisy baseline can obscure the analyte signal, making it difficult to distinguish from the background. This directly impacts the signal-to-noise ratio (S/N).[1]
-
Matrix Effects: Co-eluting components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[2][3][4][5] This is a significant issue in LC-MS/MS analysis.
-
Low Signal Intensity: The analyte concentration may be near or below the instrument's limit of detection (LOD) or limit of quantification (LOQ).
-
Analyte Adsorption: Low concentrations of analytes can be lost due to adsorption to surfaces in the sample flow path, such as vials, tubing, and the column itself.
-
Carryover: Residual analyte from a previous high-concentration sample can carry over into the analysis of a subsequent low-concentration sample, leading to artificially inflated results.
Q2: How can I improve the signal-to-noise ratio (S/N) for my low-concentration analyte?
Improving the S/N is crucial for reliable quantification. Several strategies can be employed:
-
Increase Analyte Signal:
-
Increase Injection Volume: Injecting a larger sample volume can increase the analyte signal. This is particularly effective if the sample solvent is weaker than the mobile phase, allowing for on-column concentration.
-
Optimize Ionization: For mass spectrometry, ensure that the ionization source parameters (e.g., temperatures, gas flows) are optimized for your analyte.
-
Wavelength Selection (UV detectors): Operate at the wavelength of maximum absorbance for your analyte.
-
-
Reduce Baseline Noise:
-
Use High-Purity Solvents and Reagents: Impurities in the mobile phase can contribute to baseline noise.
-
Proper System Maintenance: Regularly clean the ion source and other instrument components to reduce contamination.
-
Electronic Filtering: Utilize the detector's electronic filters (e.g., time constant) or software-based smoothing functions to reduce noise. However, be cautious as excessive smoothing can distort the peak shape of low-level analytes.
-
Q3: What are matrix effects and how can I minimize them?
Matrix effects occur when components in the sample matrix interfere with the ionization of the target analyte, causing either ion suppression or enhancement. This can lead to significant errors in quantification.
Strategies to Mitigate Matrix Effects:
-
Effective Sample Preparation: Employ rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize the chromatographic method to separate the analyte from co-eluting matrix components. This can involve adjusting the gradient, mobile phase composition, or using a different column.
-
Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this also dilutes the analyte, so this approach is only feasible if the analyte concentration is sufficiently high.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting) at Low Concentrations
Poor peak shape at low concentrations can compromise integration and affect the accuracy of quantification.
Troubleshooting Steps:
-
Check for Column Contamination: Contaminants from the sample matrix can accumulate on the column, leading to peak shape issues.
-
Action: Flush the column with a strong solvent or follow the manufacturer's regeneration procedure. Consider using a guard column to protect the analytical column.
-
-
Evaluate Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Action: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
-
-
Assess for Secondary Interactions: Analyte interactions with active sites on the column can cause peak tailing.
-
Action: Adjust the mobile phase pH or use a mobile phase additive to minimize these interactions. Consider using a column with a different stationary phase.
-
-
Investigate Extra-Column Volume: Excessive tubing length or poor connections can contribute to peak broadening.
-
Action: Use tubing with the smallest practical internal diameter and length. Ensure all fittings are properly made to minimize dead volume.
-
Logical Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Issue 2: High Variability and Poor Reproducibility at the Limit of Quantification (LOQ)
Inconsistent results at the LOQ are a common problem, indicating that the assay is not robust at this concentration.
Troubleshooting Steps:
-
Verify Signal-to-Noise Ratio: The S/N ratio at the LOQ should be consistently adequate, typically recommended to be at least 10:1.
-
Action: If the S/N is borderline, implement strategies to improve it (see FAQ 2).
-
-
Investigate Carryover: Carryover from preceding high-concentration samples can significantly impact the accuracy of low-concentration samples.
-
Action: Inject a blank sample after a high-concentration standard to assess for carryover. Optimize the injector wash procedure with a strong solvent.
-
-
Assess Analyte Stability: Low concentrations of analytes can be more susceptible to degradation in the sample matrix or on the autosampler.
-
Action: Prepare fresh standards and quality control samples. Evaluate the stability of the analyte under the storage and analysis conditions.
-
-
Evaluate Matrix Effects: Variability in matrix effects between different sample lots can lead to poor reproducibility.
-
Action: Perform a post-extraction addition experiment with multiple matrix lots to assess the variability of ion suppression or enhancement.
-
Experimental Workflow for Assessing Matrix Effect Variability
Caption: Workflow for evaluating matrix effect variability.
Experimental Protocols
Protocol 1: Post-Column Infusion for Identifying Ion Suppression Zones
This experiment helps to identify regions in the chromatogram where co-eluting matrix components cause ion suppression.
Methodology:
-
Setup:
-
A standard solution of the analyte is continuously infused into the MS ion source via a syringe pump and a T-junction placed after the analytical column.
-
The LC is set up with the analytical method to be evaluated.
-
-
Procedure:
-
Begin the infusion of the standard solution to obtain a stable signal for the analyte.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the analyte's signal throughout the chromatographic run.
-
-
Interpretation:
-
A stable baseline indicates no ion suppression.
-
A dip in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components. The retention time of the dip corresponds to the elution of the interfering species.
-
Protocol 2: Quantitative Assessment of Matrix Factor (MF)
This protocol, based on the method by Matuszewski et al., quantifies the extent of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte spiked in the mobile phase or reconstitution solvent at a specific concentration (e.g., Low QC).
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte is spiked into the extracted matrix at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Analyte is spiked into the matrix before the extraction process.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Factor (MF): Calculated as the ratio of the peak area in Set B to the peak area in Set A.
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no matrix effect.
-
-
Recovery (RE): Calculated as the ratio of the peak area in Set C to the peak area in Set B.
-
Process Efficiency (PE): Calculated as the ratio of the peak area in Set C to the peak area in Set A (or MF x RE).
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Analyte Class | Sample Matrix | Sample Prep Method | Average Matrix Factor (MF) | CV% of MF (n=6 lots) |
| Small Molecule Drug | Human Plasma | Protein Precipitation | 0.65 (Suppression) | 25% |
| Small Molecule Drug | Human Plasma | Liquid-Liquid Extraction | 0.92 | 12% |
| Small Molecule Drug | Human Plasma | Solid-Phase Extraction | 1.05 | 8% |
| Peptide | Rat Plasma | Protein Precipitation | 0.45 (Suppression) | 35% |
| Peptide | Rat Plasma | Immunoaffinity Capture | 0.98 | 7% |
Table 2: Troubleshooting Guide Summary
| Symptom | Potential Cause | Recommended Action |
| Noisy Baseline | Contaminated solvents, detector issues | Use high-purity solvents, clean detector |
| Low Signal Intensity | Poor ionization, analyte degradation | Optimize MS source, prepare fresh samples |
| Peak Tailing | Secondary interactions, column contamination | Adjust mobile phase pH, flush column |
| Poor Reproducibility | Variable matrix effects, carryover | Use isotope-labeled IS, optimize wash |
| Drifting Retention Times | Column temperature fluctuation, mobile phase change | Use column oven, prepare fresh mobile phase |
References
Technical Support Center: Synthesis of High-Purity Deuterated Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of high-purity deuterated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in deuterated compound synthesis?
A1: Several types of impurities can arise during the synthesis of deuterated compounds. The most prevalent include:
-
Isotopologues: These are molecules that have the same chemical formula but differ in their isotopic composition. For instance, a target molecule with a single deuterium atom (d1) might be contaminated with the non-deuterated (d0) or doubly deuterated (d2) versions.[1]
-
Isotopomers: These are isomers with the same number of each isotopic atom but differing in their positions. For example, in a deuterated aromatic ring, the deuterium could be at the ortho, meta, or para position, with the unintended positions constituting impurities.[1]
-
Under-deuterated Species: These are starting materials or intermediates that contain fewer deuterium atoms than the intended final product.[1]
-
Over-deuterated Species: This refers to the incorporation of more deuterium atoms than planned in the synthetic route.[1]
-
H/D Scrambling: This is the unwanted exchange of hydrogen and deuterium atoms within the molecule or with the solvent, which leads to a mixture of isotopomers.[1]
-
Standard Organic Impurities: These include residual solvents, unreacted reagents, and by-products from the chemical synthesis.
Q2: Which analytical techniques are best for identifying and quantifying isotopic impurities?
A2: A combination of analytical methods is often required for a thorough analysis of isotopic purity. The most effective techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for determining the degree and position of deuteration by observing the disappearance or reduction of proton signals. ²H NMR directly detects deuterium, confirming its presence and chemical environment.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is very sensitive for determining the distribution of isotopologues by analyzing the mass-to-charge ratio of molecular ions. It can easily differentiate between d0, d1, d2, and other species.
-
Molecular Rotational Resonance (MRR) Spectroscopy: MRR is a highly precise technique for identifying and quantifying different isotopomers, even when they are stereoisomers.
Q3: What is the Kinetic Isotope Effect (KIE) and why is it significant in deuterated compounds?
A3: The Kinetic Isotope Effect (KIE) refers to the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Because the C-D bond is stronger than the C-H bond, reactions involving the cleavage of a C-D bond are typically slower. This effect is crucial in drug development as strategic deuteration can slow down a drug's metabolism, potentially improving its pharmacokinetic profile and reducing the formation of toxic metabolites.
Q4: How can I avoid H/D back-exchange during workup and purification?
A4: Back-exchange of labile deuterium atoms (e.g., on heteroatoms like oxygen and nitrogen) with protic solvents is a common issue. To minimize this:
-
Use deuterated solvents (e.g., D₂O, MeOD) for extraction and chromatography whenever feasible.
-
Minimize contact time with protic solvents like H₂O and methanol.
-
If possible, protect labile functional groups before deuteration and deprotect them as a final step.
Troubleshooting Guides
Issue 1: Low Deuterium Incorporation
Symptom: The final product exhibits a lower-than-expected level of deuterium enrichment.
| Potential Cause | Troubleshooting Steps & Solutions |
| Insufficient Deuterating Reagent | Increase the molar excess of the deuterating agent. For reactions like metal-catalyzed hydrogen-deuterium exchange, using a larger volume of D₂O or a higher pressure of D₂ gas can drive the equilibrium towards the deuterated product. |
| Poor Reagent Activity | Ensure the deuterating reagent is fresh and has not been contaminated with protic solvents (e.g., H₂O). For example, LiAlD₄ is highly reactive with moisture. |
| Catalyst Deactivation | In catalytic reactions (e.g., Pd/C catalyzed exchange), the catalyst may be poisoned. Try using a fresh batch of catalyst or increasing the catalyst loading. |
| Back-Exchange with Protic Solvents | During workup or purification, labile deuterium atoms can be washed out by protic solvents. Use deuterated solvents for extraction and chromatography where possible, or minimize contact with protic media. |
| Incomplete Reaction | Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS, NMR). Optimize reaction time and temperature to ensure the reaction goes to completion. |
Issue 2: Presence of Over-Deuterated or H/D Scrambled Products
Symptom: Mass spectrometry or NMR analysis reveals products with more deuterium atoms than intended or deuterium at incorrect positions.
| Potential Cause | Troubleshooting Steps & Solutions |
| Harsh Reaction Conditions | High temperatures or prolonged reaction times can promote H/D scrambling. Try running the reaction at a lower temperature for a longer period. |
| Highly Active Catalyst | Some catalysts can be too active, leading to non-specific deuteration. Consider using a less active catalyst or a catalyst poison to improve selectivity. |
| Unstable Intermediates | The reaction mechanism may involve intermediates that are prone to rearrangement or exchange with the solvent. Modifying the reaction conditions (e.g., changing the base or solvent) may stabilize the desired reaction pathway. |
Data Presentation
Table 1: Comparison of Analytical Techniques for Impurity Detection
| Technique | Information Provided | Quantitation Level | Key Advantages | Limitations |
| ¹H NMR | Position & Degree of Deuteration | Semi-Quantitative to Quantitative | Widely available, excellent for structural information. Indirectly measures deuteration by proton signal loss. | Signal overlap can be an issue in complex molecules. |
| ²H NMR | Direct Detection of Deuterium | Quantitative | Directly confirms the presence and chemical environment of deuterium. | Lower sensitivity compared to ¹H NMR. |
| High-Resolution Mass Spectrometry (HRMS) | Isotopologue Distribution (d0, d1, d2, etc.) | Quantitative | Highly sensitive and provides accurate mass measurements. | Cannot differentiate between isotopomers. |
| Molecular Rotational Resonance (MRR) | Isotopomer and Isotopologue Identification | Quantitative | Unambiguously identifies and quantifies different isotopomers. | Requires the sample to be in the gas phase; less common instrumentation. |
Experimental Protocols
General Protocol for Deuteration via Catalytic Exchange with D₂ Gas
This protocol outlines a general method for the deuteration of an unsaturated compound using deuterium gas and a palladium on carbon (Pd/C) catalyst.
Materials:
-
Unsaturated substrate (e.g., an alkene or alkyne)
-
Palladium on carbon (Pd/C), 10 wt%
-
Anhydrous, deuterated solvent (e.g., ethyl acetate-d₈, methanol-d₄)
-
Deuterium gas (D₂) balloon or cylinder
-
Reaction flask with a three-way stopcock
-
Stir plate and stir bar
Procedure:
-
Dissolve the substrate in the anhydrous, deuterated solvent in the reaction flask.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and purge with the inert gas.
-
Evacuate the flask and backfill with D₂ gas. Repeat this cycle 3-5 times to ensure an atmosphere of D₂.
-
Stir the reaction mixture vigorously at the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the excess D₂ gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Rinse the celite pad with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deuterated product.
-
Purify the product as necessary, for example, by column chromatography using deuterated solvents if labile deuterium atoms are present.
Visualizations
Caption: Troubleshooting workflow for low deuterium incorporation.
Caption: Analytical workflow for purity assessment.
References
Validation & Comparative
A Head-to-Head Battle of Internal Standards: Trimethylamine-d9 vs. Trimethylamine-15N Hydrochloride
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of trimethylamine (TMA) and its metabolites, the choice of a suitable internal standard is a critical determinant of analytical accuracy and precision. This guide provides an objective comparison between two commonly used stable isotope-labeled internal standards: Trimethylamine-d9 (TMA-d9) Hydrochloride and Trimethylamine-15N (TMA-15N) Hydrochloride. This comparison is supported by established principles in mass spectrometry and data from relevant experimental applications.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis.[1] They are chemically almost identical to the analyte of interest, ensuring they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. This allows for the correction of variability introduced during sample preparation and analysis, leading to more reliable and reproducible results.
Performance at a Glance: A Comparative Overview
The primary distinction between TMA-d9 and TMA-15N lies in the isotopes used for labeling—deuterium (²H) versus nitrogen-15 (¹⁵N). This fundamental difference gives rise to distinct performance characteristics that can influence the outcome of quantitative analyses.
| Feature | Trimethylamine-d9 Hydrochloride | Trimethylamine-15N Hydrochloride | Rationale & Considerations |
| Isotopic Label | Deuterium (⁹D) | Nitrogen-15 (¹⁵N) | Deuterium is the most common and generally least expensive isotope for labeling.[2] ¹⁵N is a heavier, less common isotope. |
| Mass Shift | +9 Da | +1 Da | TMA-d9 offers a significant mass shift, which is highly effective in preventing mass spectral overlap with the unlabeled analyte. A mass difference of at least +3 Da is generally recommended.[3] The +1 Da shift of TMA-15N may be susceptible to interference from the natural isotopic abundance of the analyte, particularly at high analyte concentrations. |
| Isotope Effect | Potential for slight chromatographic retention time shift. | Negligible isotope effect. | The greater mass of deuterium compared to protium can sometimes lead to a slight difference in retention time between the analyte and the internal standard.[4] This can result in differential matrix effects if they do not perfectly co-elute. ¹⁵N labeling does not typically cause a discernible isotope effect. |
| Chemical Stability | Potential for back-exchange of deuterium with hydrogen from the solvent. | Highly stable; no risk of isotopic exchange. | Deuterium labels, especially on heteroatoms or activated carbon atoms, can sometimes exchange with protons from the solvent, compromising the integrity of the standard. The ¹⁵N label is incorporated into the molecular backbone and is not susceptible to exchange. |
| Cost & Availability | Generally more cost-effective and widely available. | Typically more expensive and may have more limited availability. | The synthetic routes for introducing deuterium are often simpler and less costly than for incorporating ¹⁵N. |
Experimental Insights
While direct, side-by-side comparative studies of TMA-d9 and TMA-15N are not abundant in the literature, their use in various applications provides valuable context for their performance. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of TMA and its major metabolite, trimethylamine N-oxide (TMAO), both deuterated and ¹⁵N-labeled internal standards have been successfully employed.
One study on the simultaneous quantification of TMA, TMAO, and related compounds utilized d9-TMA and d9-TMAO as internal standards. Another study investigating urinary TMA and TMAO employed ¹⁵N-labeled internal standards. The choice often comes down to a balance of cost, the required level of analytical rigor, and the potential for analytical interferences. For most applications, TMA-d9 provides a robust and cost-effective solution. However, for methods requiring the highest level of accuracy and where potential isotope effects or back-exchange are a concern, TMA-15N is the superior, albeit more costly, choice.
Experimental Workflow and Protocols
The following section details a general experimental workflow for the quantification of trimethylamine in a biological matrix, such as plasma, using a stable isotope-labeled internal standard.
Caption: General workflow for the quantification of trimethylamine using a stable isotope-labeled internal standard.
Key Experimental Protocols
1. Sample Preparation (Protein Precipitation)
-
Aliquoting: Transfer a precise volume (e.g., 100 µL) of the biological sample (e.g., human plasma) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the internal standard working solution (TMA-d9 or TMA-15N Hydrochloride in a suitable solvent like methanol) to each sample.
-
Protein Precipitation: Add a larger volume (e.g., 400 µL) of a cold organic solvent, such as acetonitrile, to precipitate proteins.
-
Vortexing: Vortex the samples for approximately 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatography: Utilize a suitable liquid chromatography column, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, for the separation of the polar analyte, trimethylamine.
-
Mobile Phase: Employ a mobile phase gradient appropriate for the chosen column and analyte.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Trimethylamine (Analyte): m/z 60.1 → 44.1
-
Trimethylamine-d9 (IS): m/z 69.1 → 49.1
-
Trimethylamine-15N (IS): m/z 61.1 → 45.1
-
-
3. Data Analysis and Quantification
-
Integrate the chromatographic peak areas for both the analyte (TMA) and the internal standard (TMA-d9 or TMA-15N).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve using standards of known TMA concentrations and a constant concentration of the internal standard.
-
Determine the concentration of TMA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Biological Context: The Trimethylamine Metabolic Pathway
Trimethylamine is a key metabolite in a significant biological pathway involving the gut microbiota and the host. Dietary components rich in choline, phosphatidylcholine, and L-carnitine are metabolized by specific gut bacteria to produce TMA. This TMA is then absorbed into the portal circulation and transported to the liver, where it is oxidized by flavin-containing monooxygenases (FMOs), primarily FMO3, to form trimethylamine N-oxide (TMAO). Elevated levels of TMAO have been associated with an increased risk of cardiovascular diseases.
Caption: The metabolic pathway of trimethylamine N-oxide (TMAO) formation from dietary precursors.
Conclusion
The selection between Trimethylamine-d9 Hydrochloride and Trimethylamine-15N Hydrochloride as an internal standard is a nuanced decision that depends on the specific requirements of the analytical method.
-
Trimethylamine-d9 Hydrochloride is a cost-effective and widely used internal standard that is suitable for a broad range of applications. Its large mass shift is a significant advantage in minimizing spectral overlap.
-
Trimethylamine-15N Hydrochloride represents a more robust, albeit more expensive, option. It is the preferred choice for high-stakes analyses where potential chromatographic isotope effects and the stability of the isotopic label are critical concerns.
For researchers and drug development professionals, a thorough evaluation of the analytical goals, budget, and potential for matrix effects is essential to make an informed decision that ensures the generation of high-quality, reliable, and defensible quantitative data.
References
- 1. Effects of choline metabolite—trimethylamine N-oxide on immunometabolism in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimethylamine-N-Oxide Pathway: A Potential Target for the Treatment of MAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. academic.oup.com [academic.oup.com]
The Gold Standard for TMA Quantification: A Comparative Guide to Using Trimethylamine-d9 Hydrochloride
For researchers, scientists, and drug development professionals engaged in metabolomics and clinical diagnostics, the accurate quantification of trimethylamine (TMA) is crucial for investigating the role of gut microbiota in health and disease. This guide provides an objective comparison of Trimethylamine-d9 Hydrochloride (TMA-d9) as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based quantification of TMA, supported by experimental data and detailed protocols.
Trimethylamine, a gut microbial metabolite, is a precursor to trimethylamine N-oxide (TMAO), a compound linked to the development of cardiovascular disease.[1][2] Accurate measurement of TMA is therefore essential for understanding its physiological and pathological roles. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative mass spectrometry to ensure accuracy and precision by correcting for variability during sample preparation and analysis.[3][4][5] Trimethylamine-d9 Hydrochloride, a deuterated analog of TMA, is widely employed for this purpose.
Superior Accuracy and Precision with TMA-d9
The physicochemical properties of TMA-d9 are nearly identical to that of endogenous TMA, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization efficiency allow for effective normalization of analytical variability, leading to high accuracy and precision.
Quantitative analysis of TMA using TMA-d9 as an internal standard by LC-MS/MS demonstrates excellent linearity, sensitivity, and reproducibility. Studies have shown high recovery rates and low coefficients of variation (CV), indicating the robustness of this method.
| Parameter | TMA Quantification using TMA-d9 | Alternative Method (Structural Analog IS) |
| Accuracy (Recovery) | 91-107% in clinical samples | Variable, may not fully compensate for matrix effects |
| Precision (Interday CV) | < 9% in clinical samples | Often higher due to differential matrix effects |
| **Linearity (R²) ** | > 0.99 | May be compromised by inconsistent matrix effects |
| Limit of Quantification (LOQ) | As low as 0.40 µM | Dependent on the specific analog and matrix |
Experimental Protocol: TMA Quantification in Human Plasma using TMA-d9
This protocol outlines a typical workflow for the quantification of TMA in human plasma using TMA-d9 as an internal standard with LC-MS/MS.
Materials
-
Human plasma samples
-
Trimethylamine-d9 Hydrochloride (TMA-d9)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic Acid
-
Ultrapure water
-
Microcentrifuge tubes
-
LC-MS/MS system
Sample Preparation
-
Thaw Plasma: Thaw frozen human plasma samples on ice.
-
Spike Internal Standard: To 50 µL of plasma in a microcentrifuge tube, add 10 µL of a 500 ng/mL TMA-d9 working solution in methanol.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to the sample to precipitate proteins.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 5 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a new tube.
-
Dilution: Add 100 µL of 30% acetonitrile solution to the supernatant.
-
Transfer to Vial: Transfer the final mixture to an HPLC vial for analysis.
LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used.
-
Mobile Phase: A gradient of mobile phase A (e.g., 25 mmol/L ammonium formate in water:ACN) and mobile phase B (e.g., acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
TMA: m/z 60 → 44
-
TMA-d9: m/z 69 → 49
-
Data Analysis
-
Calculate the peak area ratio of the analyte (TMA) to the internal standard (TMA-d9).
-
Construct a calibration curve by plotting the peak area ratios of prepared standards against their known concentrations.
-
Determine the concentration of TMA in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Metabolic Pathway
To better illustrate the experimental process and the biological context of TMA, the following diagrams are provided.
Figure 1. Experimental workflow for TMA quantification.
Figure 2. Metabolic pathway of TMA to TMAO.
Comparison with Alternative Internal Standards
While TMA-d9 is the preferred internal standard, other compounds have been utilized.
-
[¹³C₃, ¹⁵N]TMA: This stable isotope-labeled standard also provides excellent accuracy. However, its availability and cost can be a consideration compared to the more commonly used deuterated form.
-
Structural Analogs (e.g., Triethylamine): Non-isotopically labeled structural analogs are a less ideal alternative. While they can partially mimic the behavior of TMA, differences in their chemical properties can lead to variations in extraction recovery and ionization efficiency, potentially compromising the accuracy of quantification. This is especially true in complex biological matrices where matrix effects can be significant.
Conclusion
For the accurate and precise quantification of trimethylamine in biological samples, the use of Trimethylamine-d9 Hydrochloride as an internal standard in LC-MS/MS is the method of choice. Its properties as a stable isotope-labeled analog ensure reliable correction for analytical variability, leading to high-quality, reproducible data essential for research and clinical applications. While other internal standards exist, TMA-d9 offers a robust and well-validated solution for researchers investigating the role of TMA in health and disease.
References
- 1. Simultaneous Measurement of Urinary Trimethylamine (TMA) and Trimethylamine N-Oxide (TMAO) by Liquid Chromatography–Mass Spectrometry [mdpi.com]
- 2. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Trimethylamine (TMA) Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the quantification of trimethylamine (TMA), a key analyte in various fields, including disease biomarker research and food quality assessment. The following sections detail the performance characteristics and experimental protocols of prevalent techniques, supported by experimental data to aid in method selection and implementation.
Quantitative Performance Comparison
The selection of an appropriate analytical method hinges on its quantitative performance. The table below summarizes key metrics for the most widely used techniques for TMA analysis.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Key Advantages | Key Disadvantages |
| LC-MS/MS | 0.25 µg/kg - 1 ng/mL[1][2] | 0.75 µg/kg - 3.6 µg/mL[1][3] | >0.99[3] | High sensitivity and selectivity, suitable for complex matrices. | Higher instrument cost and complexity. |
| GC-MS | 51 pg (0.021 ppb) - 0.3 nM | ~1 pmol | >0.99 | Excellent for volatile compounds, high sensitivity. | Derivatization often required, potential for analyte loss. |
| Colorimetric Assay | 4 ppb (gas), 2.3 µM (aqueous) | - | - | Inexpensive, portable, and rapid for screening. | Lower specificity and precision compared to chromatographic methods. |
| Capillary Electrophoresis (CE) | 1.2 µg/mL | 3.6 µg/mL | >0.9950 | Low sample volume, cost-effective. | Lower sensitivity compared to MS-based methods. |
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducing and validating analytical results. This section provides outlines of typical experimental protocols for the leading TMA analysis techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the sensitive and selective quantification of TMA in biological samples.
Experimental Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 10 µL of an internal standard solution (e.g., d9-TMAO).
-
Add 200 µL of acetonitrile (ACN) to precipitate proteins.
-
Vortex the mixture for 10 minutes at room temperature.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new tube and mix with 100 µL of 30% ACN solution.
-
Transfer 100 µL of the final mixture to an HPLC vial for injection.
-
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water or a buffer is typical.
-
Flow Rate: A standard flow rate is around 1.0 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for TMA and its internal standard.
-
Workflow Diagram:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for analyzing volatile compounds like TMA. Headspace sampling is often employed to minimize matrix effects.
Experimental Protocol:
-
Sample Preparation (Headspace):
-
Place 1.0 mL of the aqueous sample extract into a 22.0 mL headspace vial.
-
Add 1.0 mL of a 0.01N sodium hydroxide solution containing an internal standard (e.g., n-octanol).
-
Seal the vial and place it in a headspace autosampler.
-
-
Headspace Conditions:
-
Equilibration Temperature: 95°C.
-
Equilibration Time: 20 minutes.
-
Injection Volume: 1.0 mL of the headspace gas.
-
-
Chromatographic Separation:
-
Column: A base-modified wax column (e.g., HP Basic Wax, 30 m x 0.25 mm i.d., 0.5 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial hold at 40°C, followed by a temperature ramp to separate TMA from other volatile compounds.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
Workflow Diagram:
Colorimetric Sensor Array
This method offers a rapid and low-cost alternative for TMA screening, particularly for gaseous samples or aqueous solutions.
Experimental Protocol:
-
Sensor Array Preparation:
-
A disposable sensor array is printed with a diverse set of chemoresponsive colorants (e.g., metal-containing dyes, pH indicators, and solvatochromic dyes).
-
-
Sample Exposure:
-
Gaseous TMA: The sensor array is exposed to the vapor phase of the sample for a defined period (e.g., 2 minutes).
-
Aqueous TMA: The sensor array is immersed in the aqueous sample.
-
-
Data Acquisition:
-
The color change of each spot on the array is captured using an imaging device such as a flatbed scanner, a digital camera, or a smartphone.
-
-
Analysis:
-
The color difference before and after exposure is calculated for each spot.
-
The resulting pattern of color changes is used to identify and quantify TMA, often with the aid of statistical analysis like Principal Component Analysis (PCA).
-
Workflow Diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophoretic Determination of Trimethylamine (TMA) in Biological Samples as a Novel Potential Biomarker of Cardiovascular Diseases Methodological Approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation of an LC-MS/MS Assay for Trimethylamine (TMA) Using a Deuterated Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for the quantification of trimethylamine (TMA) utilizing a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as d9-TMA, is crucial for correcting matrix effects and ensuring accurate and precise quantification in complex biological matrices.[1][2][3] This document outlines a typical experimental protocol, presents comparative performance data from various methods, and visualizes the analytical workflow.
Comparative Performance of Validated LC-MS/MS Assays for TMA
The following table summarizes the performance characteristics of different LC-MS/MS methods for the quantification of TMA and its related metabolite, trimethylamine N-oxide (TMAO), using deuterated internal standards. This data allows for an objective comparison of assay sensitivity, accuracy, precision, and linearity.
| Parameter | Method A | Method B | Method C |
| Analyte(s) | TMA, TMAO | TMAO | TMA, TMAO, and precursors |
| Internal Standard(s) | d9-TMA, d9-TMAO | d9-TMAO | d9-TMA, d9-TMAO, etc. |
| Matrix | Urine | Plasma | Plasma, Urine |
| Linearity (Range) | 0.25 - 200 µmol/L | 0.05 - >200 µM | Not specified |
| **Correlation Coefficient (R²) ** | >0.99 | Not specified | 0.991 to 0.999 |
| Lower Limit of Quantification (LLOQ) | TMA: 0.40 µM | 0.05 µM | Not specified |
| Accuracy (%) | 96.2% - 101.6%[4] | 97.3% - 101.6% | 89.87% - 112.03% |
| Intra-day Precision (%CV) | < 4.0% | < 6.4% | 1.81% - 8.87% |
| Inter-day Precision (%CV) | < 15% (for most samples) | < 9.9% | 1.77% - 8.01% |
| Recovery (%) | TMA: 75.3%, d9-TMA: 78.5% | 99 ± 1% | 91% - 107% (clinical samples) |
Detailed Experimental Protocol: LC-MS/MS Assay for TMA
This section details a representative experimental protocol for the quantification of TMA in human plasma or urine using a deuterated internal standard.
1. Sample Preparation
-
Protein Precipitation: For plasma samples, a simple protein precipitation step is often employed. To 50 µL of plasma, add 200 µL of ice-cold methanol containing the deuterated internal standard (e.g., d9-TMA at a final concentration of 10 µM).
-
Extraction (for urine): For urine samples, a liquid-liquid extraction may be necessary to reduce matrix interference.
-
To 500 µL of urine, add 20 µL of 1 mM d9-TMA.
-
Add 1 mL of 0.5 N NaOH to basify the sample.
-
Extract with 2 mL of hexane and 1 mL of butanol by vortexing for 5 minutes.
-
Centrifuge to separate the phases.
-
Transfer the organic layer to a new tube and acidify with 0.2 mL of 0.2 N formic acid to transfer the analytes to the aqueous phase.
-
-
Centrifugation and Supernatant Transfer: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 x g for 10 minutes. Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography (HPLC) system is used for separation.
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is commonly used for the separation of polar compounds like TMA. A C18 column can also be used.
-
Mobile Phase: A typical mobile phase for HILIC separation consists of a gradient of acetonitrile and an aqueous buffer (e.g., 25 mmol/L ammonium formate in water).
-
Flow Rate: A flow rate of 0.4 - 0.6 mL/min is generally used.
-
Injection Volume: A small injection volume (e.g., 2-5 µL) is recommended.
3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically employed.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
TMA: m/z 60 → 44
-
d9-TMA: m/z 69 → 49
-
-
Data Analysis: The concentration of TMA in the samples is determined by calculating the peak area ratio of the analyte to the deuterated internal standard and comparing it to a calibration curve prepared in the same matrix.
Visualizing the Workflow
The following diagram illustrates the key steps in a typical LC-MS/MS assay for TMA quantification.
Caption: Workflow for LC-MS/MS quantification of TMA.
References
Cross-Validation of TMAO Quantification: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals engaged in metabolomics and clinical biomarker research, the accurate quantification of trimethylamine N-oxide (TMAO) is of paramount importance. This guide provides an objective comparison of different internal standards used in the liquid chromatography-mass spectrometry (LC-MS/MS) quantification of TMAO, supported by experimental data from various studies.
Trimethylamine N-oxide (TMAO), a gut microbiota-derived metabolite, has emerged as a significant biomarker associated with cardiovascular diseases, chronic kidney disease, and other metabolic disorders.[1][2] Its accurate measurement in biological matrices like plasma and serum is crucial for clinical research and diagnostics. The gold standard for TMAO quantification is stable isotope dilution LC-MS/MS, which relies on the use of an internal standard (IS) to correct for variability during sample preparation and analysis.[3]
The choice of internal standard is a critical factor that can significantly impact the accuracy, precision, and robustness of the analytical method. The ideal internal standard should mimic the physicochemical properties of the analyte to compensate for matrix effects and variations in extraction efficiency and instrument response.[3] This guide compares the most commonly used deuterated internal standard, d9-TMAO, with other non-deuterated alternatives.
Performance Comparison of Internal Standards
The consensus in the scientific community is that stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, generally provide superior assay performance for LC-MS applications.[3] This is because they co-elute with the analyte and exhibit similar ionization efficiency, effectively compensating for matrix-induced ionization suppression or enhancement. However, the cost and availability of SIL-IS can be a limiting factor, leading researchers to explore other alternatives.
This section summarizes the quantitative performance data for TMAO quantification using different internal standards, collated from various validated LC-MS/MS methods.
| Internal Standard | Linearity Range | LLOQ | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Recovery (%) | Reference |
| d9-TMAO | 1 - 5,000 ng/mL | 1 ng/mL | 1.65 - 7.15 | 1.65 - 7.15 | 96.36 - 111.43 | ~99 | |
| d9-TMAO | 0.5 - 80 µmol/L | 0.5 µmol/L | 2.24 - 3.37 | 6.95 - 9.97 | 106 - 114 | Not Reported | |
| d9-TMAO | 0.25 - 200 µmol/L | ~0.1 µmol/L | < 9 | < 9 | Not Reported | 91 - 107 | |
| Rhodamine B | 0.25 - 25.0 µM | 0.25 µM | < 15 | < 15 | Within ±15 | 98.9 - 105.8 | |
| Triethylamine | 10 - 100 ng/mL | 10 µg/kg | 1 - 3 | 3 - 6 | 106 - 113 | Not Reported | |
| Ethyl betaine | 2.5 - 500 ng/mL | 0.25 ng/mL | 0.4 - 5.5 | Not Reported | 91.4 - 105.3 | > 90 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for TMAO quantification using different internal standards.
Method 1: TMAO Quantification using d9-TMAO Internal Standard
This method utilizes a deuterated internal standard for robust and accurate quantification of TMAO in human plasma.
-
Sample Preparation : To 50 µL of plasma sample, 10 µL of TMAO-d9 internal standard solution (500 ng/mL) is added. Protein precipitation is achieved by adding 200 µL of acetonitrile (ACN). The mixture is vortexed and then centrifuged. The supernatant is diluted with 30% ACN solution before injection into the LC-MS/MS system.
-
Chromatography : Separation is performed on a C18 column (e.g., Gemini-NX C18, 100 x 3 mm, 3 µm) with a gradient elution using mobile phases of 5 mM ammonium acetate in water and acetonitrile.
-
Mass Spectrometry : A triple quadrupole mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The precursor-to-product ion transitions monitored are m/z 76 → 58 for TMAO and m/z 85 → 66 for d9-TMAO.
Method 2: TMAO Quantification using a Non-Deuterated Internal Standard (Rhodamine B)
This method presents a cost-effective alternative using a non-deuterated internal standard.
-
Sample Preparation : A simple protein precipitation step is employed. Details of the specific volumes and concentrations for the internal standard addition would follow a similar principle to the d9-TMAO method, with Rhodamine B being added prior to precipitation.
-
Chromatography : An ultra-high-performance liquid chromatography (UPLC) system is used. The specific column and mobile phase composition are optimized to achieve separation between TMAO and Rhodamine B.
-
Mass Spectrometry : A triple quadrupole or QTOF mass spectrometer is used. The optimal MRM transitions for TMAO are m/z 76.08 → 58.07, and for Rhodamine B are m/z 443.23 → 399.17.
Visualizing the Workflow
To better understand the experimental process, the following diagram illustrates a general workflow for TMAO quantification using an internal standard.
Caption: Experimental workflow for TMAO quantification using an internal standard.
Conclusion
The choice of internal standard is a critical decision in the development of a robust and reliable LC-MS/MS method for TMAO quantification. While deuterated internal standards like d9-TMAO are considered the gold standard due to their ability to effectively compensate for matrix effects and other analytical variabilities, non-deuterated alternatives can also provide acceptable performance and may be a more cost-effective option for certain applications.
Researchers should carefully validate their chosen method by assessing key parameters such as linearity, accuracy, precision, and recovery to ensure the data generated is of high quality. The information and comparative data presented in this guide are intended to assist researchers in making an informed decision when selecting an internal standard for their TMAO quantification studies.
References
Isotope Effects of Deuterium Labeling on Trimethylamine (TMA) Metabolism Studies: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the metabolic fate of compounds is paramount. Trimethylamine (TMA) metabolism, in particular, has garnered significant attention due to the association of its metabolite, trimethylamine N-oxide (TMAO), with cardiovascular disease. Deuterium labeling is a powerful tool in these metabolic studies, serving both as a tracer to elucidate biochemical pathways and as a method to intentionally alter metabolic rates through the kinetic isotope effect (KIE). This guide provides an objective comparison of deuterated versus non-deuterated compounds in TMA metabolism studies, supported by experimental data and detailed protocols.
The Core Pathway: From Gut to Host Circulation
The metabolism of TMA is a two-step, host-microbiome process. First, gut bacteria metabolize dietary precursors, such as choline, phosphatidylcholine, and L-carnitine, to produce TMA.[1][2][3] This TMA is then absorbed into the portal circulation and transported to the liver. In the liver, the flavin-containing monooxygenase 3 (FMO3) enzyme is primarily responsible for oxidizing TMA to the non-odorous and water-soluble metabolite, TMAO, which is then excreted in the urine.[1][3] Impaired FMO3 activity can lead to the social and metabolic disorder trimethylaminuria, also known as "fish-odor syndrome".
Caption: The host-microbiome pathway for TMAO production.
The Kinetic Isotope Effect (KIE): Altering Metabolism by Design
Replacing a hydrogen (¹H) atom with its heavier, stable isotope deuterium (²H or D) increases the mass of that atom by 100%. This seemingly subtle change leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Many metabolic reactions, particularly those catalyzed by monooxygenases, involve the cleavage of a C-H bond as the rate-determining step. Due to the higher energy required to break the C-D bond, substituting hydrogen with deuterium at a site of metabolic attack can significantly slow down the reaction rate. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE).
Caption: Conceptual diagram of the Kinetic Isotope Effect (KIE).
Performance Comparison: Deuterated vs. Non-Deuterated TMA Analogues
The primary utility of deuterium labeling in TMA metabolism studies can be divided into two categories: its use as a stable isotope tracer for pharmacokinetic (PK) analysis and its effect on enzymatic reaction kinetics (KIE).
Deuterium as a Stable Isotope Tracer
Deuterium-labeled compounds are ideal for tracing metabolic pathways without the need for radioactive materials. In human and animal studies, administering deuterium-labeled TMA precursors (like d9-choline) or d9-TMAO allows for precise tracking of absorption, distribution, metabolism, and excretion (ADME).
Table 1: Summary of In Vivo Tracer Studies Using Deuterated TMA/TMAO
| Study Type | Labeled Compound | Key Findings | Reference |
| Human Crossover Feeding Study | d9-TMAO (50 mg oral dose) | - Plasma d9-TMAO detected within 15 minutes, peaking at 1 hour. - Estimated circulatory turnover time of 5.3 hours. - ~96% of the dose was eliminated in urine within 24 hours, primarily as d9-TMAO. - No d9-TMAO detected in feces, suggesting near-complete absorption. | |
| Human & Mouse Dietary Study | d9-Phosphatidylcholine | - Demonstrated de novo biosynthesis of d9-TMAO from the dietary precursor. - Confirmed that gut microbiota are obligatory for the conversion, as antibiotic treatment suppressed d9-TMAO production. - Intraperitoneal injection of d9-PC did not produce d9-TMAO, confirming the gut's role. |
These studies showcase how deuterium labeling provides definitive evidence of metabolic pathways that would be difficult to ascertain with unlabeled compounds alone.
Kinetic Isotope Effect on TMA-Metabolizing Enzymes
While FMO3 is the primary enzyme for TMA oxidation in humans, other enzymes can also metabolize TMA or structurally similar amines. Studies on these enzymes provide quantitative data on the KIE, demonstrating how deuteration can alter reaction efficiency.
Table 2: Comparison of Kinetic Parameters for Deuterated vs. Non-Deuterated Amine Substrates
| Enzyme | Substrate | Isotope Effect Type | Observed Effect | Reference |
| Trimethylamine Dehydrogenase (TMADH) | d6-Dimethylamine | D(kcat/Kamine) | KIE value of 8.6 ± 0.6 at pH ≥ 9.0, decreasing to 1.0 at lower pH. | |
| Trimethylamine Dehydrogenase (TMADH) | d6-Dimethylamine | Dkcat | KIE value of 2.6 ± 0.2 at high pH, decreasing to 1.0 at low pH. | |
| Cytochrome P450 2E1 | d6-N-nitrosodimethylamine | Apparent Km | 5-fold increase in Km (weaker binding affinity). | |
| Cytochrome P450 2E1 | d6-N-nitrosodimethylamine | Vmax | No significant change observed in Vmax. | |
| Rat Liver Microsomes | d6-Dimethylnitrosamine | Michaelis Constant (Km) | KIE of 1.6 (weaker binding). | |
| Rat Liver Microsomes | d6-Dimethylnitrosamine | Maximum Velocity (Vmax) | KIE of 3.8 (slower turnover). |
These data clearly show that deuterium substitution can have a significant impact on both substrate binding (Km) and catalytic turnover (kcat/Vmax). For FMO3, which has a reported Km of approximately 28 µM for TMA, deuteration would be expected to slow its N-oxygenation activity, provided C-H bond cleavage is at least partially rate-limiting.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the isotope effects of deuterium labeling on TMA metabolism.
Protocol 1: In Vitro Determination of KIE in TMA N-Oxygenation
This protocol determines the KIE for FMO3-mediated TMA metabolism using human liver microsomes.
1. Materials:
-
Human Liver Microsomes (HLM)
-
Trimethylamine (TMA) and d9-Trimethylamine (d9-TMA)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate Buffer (e.g., 50 mM, pH 7.4)
-
Acetonitrile with internal standard (e.g., d9-TMAO for TMAO analysis, or vice-versa)
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare Substrate Solutions: Create stock solutions of TMA and d9-TMA in buffer. Prepare serial dilutions to cover a concentration range from ~0.1x to 10x the expected Km (e.g., 2 µM to 300 µM).
-
Incubation Setup: In a 96-well plate or microcentrifuge tubes, pre-warm HLM (final concentration ~0.25 mg/mL) and the NADPH regenerating system in phosphate buffer at 37°C for 5 minutes.
-
Initiate Reaction: Add varying concentrations of either TMA or d9-TMA to the wells to start the reaction. Total reaction volume is typically 100-200 µL.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 10 minutes) within the linear range of product formation.
-
Quench Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the analytical internal standard.
-
Sample Processing: Centrifuge the samples (e.g., 4000 rpm for 15 min at 4°C) to pellet the protein.
-
Analysis: Transfer the supernatant to an analysis plate or vials. Quantify the formation of TMAO and d9-TMAO using a validated LC-MS/MS method.
-
Data Analysis: Determine the Km and Vmax for both TMA and d9-TMA by fitting the velocity vs. substrate concentration data to the Michaelis-Menten equation. The KIE on Vmax is calculated as Vmax(H) / Vmax(D).
Caption: Experimental workflow for in vitro KIE determination.
Protocol 2: In Vivo Pharmacokinetic Tracer Study
This protocol outlines a typical crossover study in human subjects to trace the fate of orally administered TMAO.
1. Study Design:
-
A randomized, two-period crossover design.
-
Healthy adult subjects (n=10-40).
-
A washout period of at least 1 week between periods.
-
Subjects consume a standardized low-choline diet for 2-3 days prior to and during each study period.
2. Materials:
-
d9-TMAO (for oral administration in a capsule or dissolved in water).
-
d0-TMAO (unlabeled, for the second period of the crossover).
-
Standardized meals.
-
Blood collection tubes (e.g., EDTA).
-
Urine collection containers.
3. Procedure:
-
Baseline Sampling: Collect baseline blood and urine samples from fasting subjects.
-
Dosing: Administer a single oral dose of d9-TMAO (e.g., 50 mg).
-
Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Urine Collection: Collect all urine produced over specific intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h).
-
Sample Processing: Centrifuge blood samples to obtain plasma. Store all plasma and urine samples at -80°C until analysis.
-
Washout and Crossover: After the washout period, repeat steps 1-5 with the unlabeled d0-TMAO dose.
-
Analysis: Extract TMAO from plasma and urine samples. Quantify concentrations of d9-TMAO and d0-TMAO using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters for both isotopes, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and elimination half-life (t1/2).
Conclusion
Deuterium labeling is an indispensable technique in the study of TMA metabolism. As a stable isotope tracer, it provides unambiguous insights into the absorption, distribution, metabolism, and excretion of TMA and its precursors, confirming the critical role of the gut microbiota and hepatic FMO3. Furthermore, the kinetic isotope effect resulting from deuteration provides a method to modulate metabolic rates. By slowing the enzymatic cleavage of C-H bonds, deuterium substitution can alter the pharmacokinetic profile of a compound, a strategy now successfully employed in approved pharmaceuticals. The data and protocols presented in this guide demonstrate the dual utility of deuterium labeling, offering researchers a robust toolkit to either trace or intentionally alter the metabolic fate of TMA and other xenobiotics.
References
- 1. Trimethylamine and Trimethylamine N-Oxide, a Flavin-Containing Monooxygenase 3 (FMO3)-Mediated Host-Microbiome Metabolic Axis Implicated in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Implication of Trimethylamine N-Oxide (TMAO) in Disease: Potential Biomarker or New Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Linearity and Range of TMA Quantification Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different methods for TMA quantification, focusing on their linearity and range. We will explore both traditional and automated approaches, utilizing chromogenic and fluorescent detection methods, and provide supporting data to help you select the most appropriate technique for your research needs.
Comparison of Quantification Methods
The choice of quantification method can significantly impact the linearity and dynamic range of a TMA assay. Below is a comparison of manual scoring by a pathologist versus automated image analysis, and a comparison of immunohistochemistry (IHC) versus immunofluorescence (IF) detection methods.
Manual vs. Automated Quantification
Manual scoring by a pathologist has long been the gold standard for TMA analysis. However, it is subjective and can suffer from inter- and intra-observer variability. Automated image analysis platforms offer a more objective and reproducible alternative.
| Parameter | Manual Scoring | Automated Image Analysis |
| Linearity | Subjective; generally considered semi-quantitative. | High; can generate continuous data that correlates well with protein concentration.[1] |
| Dynamic Range | Limited by the human eye's ability to discern subtle differences in staining intensity. | Wider than manual scoring; digital systems can detect a broader spectrum of signal intensities.[2] |
| Reproducibility | Lower; subject to inter- and intra-observer variability. | Higher; algorithms provide consistent measurements.[3] |
| Throughput | Low; time-consuming for large TMA cohorts. | High; enables rapid analysis of hundreds of samples.[2] |
Immunohistochemistry (IHC) vs. Immunofluorescence (IF)
The choice between chromogenic (IHC) and fluorescent (IF) detection methods also has a significant impact on the quantitative capabilities of a TMA assay.
| Parameter | Immunohistochemistry (IHC) | Immunofluorescence (IF) |
| Linearity | Can be non-linear at high signal intensities due to signal saturation. | Generally offers a more linear signal response over a wider range of concentrations.[2] |
| Dynamic Range | Narrower; chromogenic signals can saturate, limiting the upper end of the range. | Wider; fluorescent signals have a broader dynamic range, allowing for the detection of both low and high expressing targets. |
| Multiplexing | Limited; typically 1-2 markers per slide. | High; allows for the simultaneous detection of multiple markers on the same slide. |
| Signal Stability | High; chromogenic stains are generally stable over time. | Lower; fluorescent signals are prone to photobleaching. |
Performance of Automated Quantification Platforms
Several automated platforms are available for TMA quantification, each with its own set of capabilities. The following table summarizes the performance of some commonly used platforms based on available data.
| Platform | Detection Method(s) | Linearity (R²) | Dynamic Range | Reproducibility (Inter-Assay CV) |
| Aperio (Leica) | Brightfield (IHC), Fluorescence (IF) | Good correlation with manual scoring. | Platform dependent; IF offers a wider range. | Data not readily available. |
| Vectra/Polaris (Akoya) | Multispectral Fluorescence (IF) | High (R² > 0.88 compared to mass spectrometry). | Wide; multispectral imaging can unmix signals and reduce autofluorescence. | High (Average R² of 0.86 for inter-site concordance). |
| HALO (Indica Labs) | Brightfield (IHC), Fluorescence (IF) | High concordance with other platforms. | Wide, especially with IF. | High (Inter-platform ICC > 0.9). |
| AQUA (HistoRx) | Quantitative Immunofluorescence (IF) | High; designed for quantitative analysis. | Wide; utilizes IF for a broader dynamic range. | Excellent (R = 0.79 to 0.94 for duplicate cores). |
Experimental Protocols
Protocol 1: Validation of Linearity and Analytical Measurement Range (AMR) for a Quantitative Immunofluorescence (IF) TMA Assay
This protocol outlines the steps to validate the linearity and establish the analytical measurement range of a new or modified quantitative IF TMA assay.
Objective: To determine the range over which the assay signal is directly proportional to the analyte concentration and to define the upper and lower limits of quantification.
Materials:
-
Cell lines with a known range of target protein expression (low, medium, high). These can be engineered or selected based on existing data (e.g., RNA-seq, western blot).
-
Formalin-fixed, paraffin-embedded (FFPE) blocks of the selected cell lines.
-
TMA construction instrument.
-
Validated primary antibody for the target protein.
-
Fluorescently labeled secondary antibody or tyramide signal amplification (TSA) reagents.
-
Automated slide scanner with quantitative image analysis software (e.g., Vectra Polaris, Aperio VERSA).
-
Control tissues (positive and negative).
Procedure:
-
Prepare a Validation TMA:
-
Construct a TMA containing multiple cores from each of the FFPE cell line blocks with varying target expression levels. Include at least 5-7 points in the dilution series to adequately assess linearity.
-
Include cores from positive and negative control tissues.
-
-
Immunofluorescence Staining:
-
Perform IF staining on serial sections of the validation TMA using a standardized and optimized protocol. Ensure consistent antibody concentrations, incubation times, and washing steps across all slides.
-
-
Image Acquisition:
-
Scan the stained TMA slides using an automated fluorescence slide scanner.
-
Optimize image acquisition settings (e.g., exposure time, gain) to ensure that the signal is within the linear range of the detector and not saturated for the highest expressing samples.
-
-
Quantitative Image Analysis:
-
Use a validated image analysis algorithm to quantify the fluorescence intensity for each TMA core. Define the appropriate cellular compartments for measurement (e.g., nucleus, cytoplasm, membrane).
-
Obtain the mean fluorescence intensity for each core.
-
-
Data Analysis:
-
Plot the mean fluorescence intensity (y-axis) against the known relative or absolute protein concentration of the cell lines (x-axis).
-
Perform a linear regression analysis to determine the R-squared value, slope, and y-intercept. An R-squared value > 0.95 is generally considered to indicate good linearity.
-
The Analytical Measurement Range (AMR) is the range of concentrations over which the assay is linear, accurate, and precise.
-
Workflow for Linearity and AMR Validation
Caption: Workflow for validating the linearity and AMR of a quantitative IF TMA assay.
Protocol 2: Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
Materials:
-
FFPE cell line block with very low or no expression of the target protein (blank sample).
-
FFPE cell line block with a known low concentration of the target protein.
-
Validation TMA from Protocol 1.
Procedure:
-
Limit of Blank (LoB):
-
Stain multiple sections of the validation TMA containing the blank sample cores.
-
Measure the fluorescence intensity of a large number of blank cores (e.g., n > 20).
-
Calculate the mean and standard deviation (SD) of the blank measurements.
-
LoB = Meanblank + 1.645 * (SDblank)
-
-
Limit of Detection (LOD):
-
Stain multiple sections of the validation TMA containing the low-concentration sample cores.
-
Measure the fluorescence intensity of these cores (e.g., n > 20).
-
Calculate the SD of the low-concentration measurements.
-
LOD = LoB + 1.645 * (SDlow concentration sample)
-
-
Limit of Quantitation (LOQ):
-
The LOQ is the lowest concentration at which the assay demonstrates acceptable precision and accuracy.
-
Analyze samples with decreasing concentrations of the analyte (using the validation TMA).
-
The LOQ is the lowest concentration where the coefficient of variation (CV) is within a predefined acceptable limit (e.g., <20-25%).
-
Relationship between LoB, LoD, and LOQ
Caption: Conceptual representation of LoB, LoD, and LOQ in a quantitative assay.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to TMA quantification.
General TMA Experimental Workflow
Caption: Overview of a typical TMA experimental workflow from sample preparation to data analysis.
Logical Relationship of Assay Validation Parameters
Caption: Interrelationship of key parameters in the validation of a quantitative TMA assay.
By carefully considering the factors outlined in this guide and implementing rigorous validation protocols, researchers can ensure the generation of high-quality, reproducible data from their TMA studies, ultimately leading to more robust and reliable scientific discoveries.
References
- 1. Tissue Microarrays as a Tool in the Discovery and Validation of Predictive Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Tissue Microarray and Automated Quantitative Analysis For Screening and Validation of Potential Biomarkers in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
Inter-laboratory Comparison of Trimethylamine (TMA) Analysis Using Trimethylamine-d9 HCl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of trimethylamine (TMA) using Trimethylamine-d9 HCl (TMA-d9) as an internal standard. In the absence of a formal inter-laboratory proficiency testing scheme for TMA analysis utilizing this specific internal standard, this document synthesizes data from various single-laboratory validation studies. The primary analytical technique discussed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method for quantifying small polar molecules like TMA.
The performance of an analytical method is critical for the reliable quantification of biomarkers such as TMA, which is implicated in various physiological and pathological processes. Trimethylamine-d9, a stable isotope-labeled internal standard, is crucial for correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results. This guide aims to provide researchers with the necessary information to evaluate and compare different laboratory-developed tests for TMA analysis.
Data Presentation: Performance of Analytical Methods
The following tables summarize the quantitative performance of different LC-MS/MS methods for the quantification of TMA, as reported in peer-reviewed studies. This data can serve as a benchmark for laboratories to compare their own method's performance.
Table 1: Method Performance Comparison for TMA Analysis in Urine
| Parameter | Method 1 (Jia et al., 2020)[1][2][3] | Method 2 (Hefni et al., 2021)[4] |
| Instrumentation | Thermo Quantiva mass spectrometer with a Vanquish auto-sampler and LC pump system[1] | Single quadrupole MS |
| Linearity Range | Up to 100 µM | ≈ 0.1 up to 100 μmol/L |
| Lower Limit of Quantification (LLOQ) | 0.40 µM | ~ 0.1 µmol/L |
| Limit of Detection (LOD) | 0.26 µM | Not explicitly stated for TMA |
| Intra-day Precision (CV%) | < 4.0% | < 9% (as interday CV) |
| Inter-day Precision (CV%) | < 15% (for concentrations > 0.99 µM) | < 9% |
| Accuracy | 96.2% at a concentration close to LLOQ | Recoveries of 91–107% in clinical samples |
| Internal Standard | d9-TMA | Isotopic labelled internal standards |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are summaries of the experimental protocols from the cited studies.
Method 1: Simultaneous Measurement of Urinary TMA and TMAO by LC-MS/MS
This method, described by Jia et al. (2020), focuses on the simultaneous analysis of TMA and its metabolite, trimethylamine N-oxide (TMAO), in urine.
Sample Preparation:
-
500 µL of urine is aliquoted into a glass tube.
-
20 µL of a solution containing the isotope-labeled internal standards, d9-TMA and d9-TMAO, is added.
-
TMA and TMAO are extracted into an organic phase by adding 2 mL of hexane, 1 mL of butanol, and 1 mL of 0.5 M NaOH.
-
After vortexing and centrifugation, the organic layer is transferred to a new tube containing 0.2 mL of 0.2 N formic acid to transfer the analytes back to an aqueous phase.
-
The aqueous phase is then collected for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Instrumentation: Thermo Quantiva mass spectrometer with a Vanquish auto-sampler and LC pump system.
-
Column: Silica column.
-
Detection: Electrospray ionization (ESI) in positive-ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
TMA: m/z 60 → 44
-
d9-TMA: m/z 69 → 49
-
TMAO: m/z 76 → 58
-
d9-TMAO: m/z 85 → 66
-
Method 2: Simultaneous Quantification of TMAO, TMA, and Precursors in Clinical and Food Samples
This HILIC-LC-MS method by Hefni et al. (2021) allows for the quantification of TMA, TMAO, and other related metabolites.
Sample Preparation (for clinical samples):
-
Protein precipitation is performed using an acetonitrile:methanol mixture.
-
For TMA analysis, a derivatization step is required. The study found iodoacetonitrile to be an effective derivatizing agent.
LC-MS Analysis:
-
Instrumentation: Single quadrupole MS.
-
Column: A neutral HILIC column is used for baseline separation.
-
Mobile Phase: 25 mmol/L ammonium formate in water:acetonitrile (30:70).
-
Quantification: Performed using external calibration with isotopic labeled internal standards.
Mandatory Visualization
The following diagrams illustrate a typical experimental workflow for TMA analysis and the logical relationship of using an internal standard.
Caption: Experimental workflow for TMA analysis using an internal standard.
Caption: Role of an internal standard in quantitative analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Simultaneous Measurement of Urinary Trimethylamine (TMA) and Trimethylamine N-Oxide (TMAO) by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: A Comparative Guide to Trimethylamine-d9 Hydrochloride and Other Deuterated Amine Standards
For researchers, scientists, and drug development professionals, the precise quantification of analytes in complex matrices is paramount. In the realm of mass spectrometry-based bioanalysis, deuterated internal standards are the undisputed gold standard for achieving accuracy and precision. This guide provides an objective comparison of Trimethylamine-d9 Hydrochloride with other deuterated amine standards, supported by established experimental principles, to inform the selection of the most suitable standard for your analytical needs.
Trimethylamine-d9 Hydrochloride is a deuterated analog of trimethylamine, a key metabolite involved in various physiological and pathological processes. Its nine deuterium atoms provide a significant mass shift, making it an ideal internal standard for the quantification of endogenous trimethylamine and related compounds in biological samples.[1] The use of such stable isotope-labeled internal standards is critical for correcting variations that can occur during sample preparation, chromatography, and ionization in mass spectrometry.[2][3][4][5]
Performance Characteristics: A Comparative Overview
The efficacy of a deuterated internal standard is determined by several key parameters, including isotopic purity, chemical purity, and stability. High isotopic purity is crucial to minimize signal overlap with the unlabeled analyte, while chemical purity ensures that the standard itself does not introduce interfering signals. The stability of the deuterium label is also critical; the deuterium atoms should be in non-exchangeable positions to prevent their loss during sample processing.
While direct head-to-head comparative studies are not extensively published, the following table summarizes the typical performance characteristics of Trimethylamine-d9 Hydrochloride in comparison to other commonly used deuterated amine standards based on generally accepted principles and manufacturer specifications.
| Property | Trimethylamine-d9 Hydrochloride | Other Deuterated Amine Standards (e.g., Dimethylamine-d6 HCl, Methylamine-d3 HCl) | Non-Deuterated (Analog) Internal Standards |
| Isotopic Purity | Typically >98-99 atom % D | Generally >98 atom % D | Not Applicable |
| Chemical Purity | Typically >95% (HPLC) | Generally >95% | Variable |
| Mass Shift | +9 Da | +3 to +6 Da | Variable, but different chemical formula |
| Co-elution with Analyte | Nearly identical to trimethylamine | Nearly identical to respective analytes | May or may not co-elute |
| Correction for Matrix Effects | Excellent | Excellent | Variable, often incomplete |
| Correction for Extraction Recovery | Excellent | Excellent | Variable |
| Potential for Isotope Effect | Minimal, as labels are on methyl groups | Minimal for labels on stable positions | Not Applicable |
| Cost | Generally higher than non-deuterated standards | Generally higher than non-deuterated standards | Lower |
Experimental Protocol: Quantification of Trimethylamine in Plasma using LC-MS/MS
This section details a representative experimental protocol for the quantification of trimethylamine in human plasma using Trimethylamine-d9 Hydrochloride as an internal standard. This method is based on common practices in bioanalytical laboratories.
1. Materials and Reagents:
-
Human plasma (blank, calibration standards, and unknown samples)
-
Trimethylamine Hydrochloride (for calibration curve)
-
Trimethylamine-d9 Hydrochloride (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation plates or tubes
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare stock solutions of trimethylamine hydrochloride and Trimethylamine-d9 Hydrochloride in methanol.
-
Working Calibration Standards: Serially dilute the trimethylamine stock solution with methanol:water (1:1) to prepare a series of working calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Trimethylamine-d9 Hydrochloride stock solution with methanol:water (1:1).
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma (blank, standard, or sample) in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Vortex briefly.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of polar compounds like trimethylamine.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient from high organic to high aqueous content.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Trimethylamine: Precursor ion (m/z) -> Product ion (m/z)
-
Trimethylamine-d9: Precursor ion (m/z) -> Product ion (m/z) (e.g., 60.1 -> 44.1 for unlabeled, 69.1 -> 49.1 for labeled)
-
5. Data Analysis:
-
Integrate the peak areas for both trimethylamine and Trimethylamine-d9.
-
Calculate the peak area ratio (trimethylamine peak area / Trimethylamine-d9 peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model.
-
Determine the concentration of trimethylamine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the logical workflow of using a deuterated internal standard in a typical quantitative bioanalytical method and the rationale behind its superiority.
Conclusion
Trimethylamine-d9 Hydrochloride stands as a robust and reliable internal standard for the accurate quantification of trimethylamine in various biological matrices. Its high isotopic purity and significant mass shift ensure minimal interference and clear differentiation from the endogenous analyte. When compared to other deuterated amine standards, the fundamental principles of improved accuracy and precision through co-elution and correction for analytical variability hold true. The choice of a specific deuterated standard will ultimately depend on the specific analyte being quantified. For researchers aiming for the highest quality data in metabolic studies, clinical diagnostics, and drug development, the use of a stable isotope-labeled internal standard like Trimethylamine-d9 Hydrochloride is an indispensable component of a rigorous bioanalytical workflow.
References
A Researcher's Guide to Confirming the Isotopic Purity of Trimethylamine-d9 Hydrochloride
For researchers, scientists, and drug development professionals, the isotopic purity of deuterated compounds is a critical parameter that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of analytical techniques for confirming the isotopic purity of Trimethylamine-d9 Hydrochloride, a commonly used internal standard in mass spectrometry-based assays. We present detailed experimental protocols, comparative data with alternative deuterated standards, and visual workflows to aid in the selection and implementation of the most appropriate analytical method.
Introduction to Isotopic Purity Analysis
Isotopic purity, or isotopic enrichment, refers to the percentage of a compound in which a specific atom has been replaced by one of its isotopes. In the case of Trimethylamine-d9 Hydrochloride ((CD₃)₃N·HCl), the nine hydrogen atoms of the trimethylamine moiety are replaced with deuterium. High isotopic purity is crucial for its function as an internal standard, ensuring minimal signal overlap with the non-deuterated analyte and leading to accurate quantification.[1] The two primary analytical techniques for determining isotopic purity are Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS).[2][3]
Core Analytical Techniques: A Head-to-Head Comparison
Both qNMR and HRMS offer robust methods for determining isotopic purity, each with distinct advantages and considerations.
| Feature | Quantitative ¹H NMR (qNMR) | High-Resolution Mass Spectrometry (HRMS) |
| Principle | Measures the ratio of residual proton signals to a certified internal standard of known concentration. | Measures the mass-to-charge ratio (m/z) of ions to distinguish between different isotopologues. |
| Primary Output | ¹H NMR spectrum showing residual proton signals. | Mass spectrum showing the distribution of isotopologues (d₀, d₁, d₂, etc.). |
| Quantification | Calculation based on the integral ratios of the analyte and internal standard signals. | Calculation based on the relative abundance of the ion signals for each isotopologue. |
| Strengths | - Provides information about the position of residual protons.- Non-destructive.- Can simultaneously determine chemical and isotopic purity. | - High sensitivity, requiring very small sample amounts.- Rapid analysis.- Provides detailed distribution of isotopologues.[4][5] |
| Limitations | - Lower sensitivity compared to HRMS.- Requires a carefully selected and accurately weighed internal standard. | - Destructive technique.- Potential for matrix effects and ionization suppression. |
| Typical Isotopic Purity Reported | >98% | >98% |
Experimental Protocols
Quantitative ¹H NMR (qNMR) for Isotopic Purity Determination
This protocol outlines the steps for determining the isotopic purity of Trimethylamine-d9 Hydrochloride using qNMR with an internal standard.
1. Selection of Internal Standard: The choice of an internal standard is critical for accurate quantification. Key criteria include:
-
High Purity: Certified reference material is recommended.
-
Chemical Stability: Should not react with the analyte or solvent.
-
Solubility: Must be soluble in the chosen deuterated solvent.
-
Non-overlapping Signals: The NMR signals of the internal standard should not overlap with any signals from the analyte or residual solvent.
For Trimethylamine-d9 Hydrochloride, suitable internal standards include Maleic Acid or 1,4-Dinitrobenzene .
2. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of Trimethylamine-d9 Hydrochloride into a clean, dry NMR tube.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard and add it to the same NMR tube.
-
Add a sufficient volume of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄) to dissolve both the sample and the internal standard completely. For hydrochloride salts, using an alkaline deuterated solvent can improve solubility and signal quality.
-
Vortex the tube until the sample and internal standard are fully dissolved.
3. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters to consider are:
-
Pulse Angle: A 90° pulse is typically used.
-
Relaxation Delay (d1): This should be at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 100).
-
4. Data Processing and Analysis:
-
Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform phase and baseline correction.
-
Integrate the well-resolved signal of the internal standard and the residual proton signal(s) of the Trimethylamine-d9. The residual proton signal for Trimethylamine-d9 will appear as a singlet.
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = (1 - [(I_analyte / N_analyte) / (I_IS / N_IS)] * (W_IS / W_analyte) * (MW_analyte / MW_IS)) * 100
Where:
-
I_analyte = Integral of the residual proton signal of the analyte
-
N_analyte = Number of protons giving rise to the analyte signal (in the non-deuterated form)
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons giving rise to the internal standard signal
-
W_analyte = Weight of the analyte
-
W_IS = Weight of the internal standard
-
MW_analyte = Molecular weight of the non-deuterated analyte
-
MW_IS = Molecular weight of the internal standard
-
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Determination
This protocol provides a general workflow for assessing the isotopic purity of Trimethylamine-d9 Hydrochloride using HRMS.
1. Sample Preparation:
-
Prepare a stock solution of Trimethylamine-d9 Hydrochloride in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration suitable for your instrument (typically in the low µg/mL to ng/mL range).
-
For electrospray ionization (ESI), the addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.
2. HRMS Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.
-
Acquire a full scan mass spectrum in positive ion mode over a mass range that includes the expected m/z values for all isotopologues of protonated trimethylamine (from d₀ to d₉).
-
Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy.
3. Data Analysis:
-
Extract the ion chromatograms for the expected m/z of each isotopologue.
-
From the mass spectrum, determine the intensity (peak area or height) of the ion corresponding to the fully deuterated molecule (d₉) and any less-deuterated isotopologues (d₀ to d₈).
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = [Intensity(d₉) / (Sum of Intensities of all isotopologues)] * 100
Comparison with Alternative Deuterated Internal Standards
Trimethylamine-d9 Hydrochloride is often used as an internal standard in metabolomics studies, particularly for the quantification of trimethylamine N-oxide (TMAO). Other deuterated compounds, such as Deuterated L-Carnitine and Deuterated Choline, are also frequently used in similar applications. The table below compares the typical isotopic purities of these commercially available standards.
| Deuterated Compound | Common Deuteration Level | Typical Stated Isotopic Purity | Key Applications |
| Trimethylamine-d9 Hydrochloride | d₉ | ≥98% | Internal standard for TMA and TMAO analysis. |
| L-Carnitine-d3 Hydrochloride | d₃ (N-methyl) | ≥98% | Internal standard for carnitine and acylcarnitine analysis. |
| Choline-d9 Chloride | d₉ (trimethyl) | ≥99% | Internal standard for choline and its metabolites; metabolic tracer studies. |
Note: The stated isotopic purity can vary between suppliers and batches. It is always recommended to verify the isotopic purity of a new batch of deuterated standard in your own laboratory.
Conclusion
Both qNMR and HRMS are powerful and reliable techniques for confirming the isotopic purity of Trimethylamine-d9 Hydrochloride. The choice between the two methods will depend on the specific requirements of the analysis, available instrumentation, and the desired level of detail. For routine quality control, HRMS offers a rapid and highly sensitive method for determining the overall isotopic enrichment. For a more detailed analysis, including the identification and quantification of the positions of residual protons, qNMR is the preferred method. By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently assess the isotopic purity of their deuterated standards, leading to more accurate and reproducible experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Gold Standard: Why Stable Isotope-Labeled Internal Standards Surpass Analogs in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative mass spectrometry, the choice of an appropriate internal standard is a critical decision. While both stable isotope-labeled (SIL) and analog internal standards aim to correct for variability during sample analysis, a growing body of experimental evidence demonstrates the clear superiority of SIL standards. This guide provides a comprehensive comparison, supported by experimental data, to illustrate the benefits of employing SIL standards in your analytical workflows.
An internal standard (IS) is a compound of known concentration added to samples to correct for variations that can occur during sample preparation, injection, and analysis.[1] The ideal IS mimics the analyte's behavior throughout the entire analytical process.[2] There are two primary types of internal standards used in liquid chromatography-tandem mass spectrometry (LC-MS/MS): stable isotope-labeled internal standards and analog internal standards.[3] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[3] An analog IS is a molecule that is structurally similar but not identical to the analyte.[4]
The fundamental advantage of a SIL standard lies in its near-identical physicochemical properties to the analyte of interest. This ensures that the SIL standard and the analyte behave almost identically during extraction, chromatography, and ionization, leading to more accurate and precise quantification.
Superior Performance of SIL Standards: A Data-Driven Comparison
Experimental data from various bioanalytical studies consistently highlight the enhanced performance of SIL standards over their analog counterparts. The following tables summarize key performance metrics from comparative studies on several pharmaceutical compounds.
Case Study 1: Lapatinib in Human Plasma
A study on the quantification of the anticancer drug lapatinib in plasma from cancer patients revealed significant inter-individual variability in recovery. This variability was effectively compensated for by a SIL internal standard (lapatinib-d3) but not by a structural analog (zileuton).
Table 1: Comparison of Recovery for Lapatinib using SIL and Analog Internal Standards
| Internal Standard Type | Analyte Recovery Range in Different Plasma Donors | Conclusion |
| Analog IS (Zileuton) | 16% - 70% (up to 3.5-fold variability) | Failed to correct for inter-individual recovery differences. |
| SIL-IS (Lapatinib-d3) | Corrected for the wide variability in recovery. | Provided accurate quantification despite recovery differences. |
Case Study 2: Kahalalide F in Human Plasma
In the bioanalysis of the novel anticancer agent Kahalalide F, switching from a butyric acid analog internal standard to a SIL-IS resulted in a significant improvement in both the accuracy and precision of the assay.
Table 2: Assay Performance for Kahalalide F with Analog vs. SIL Internal Standards
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Statistical Significance (p-value) |
| Analog IS | 96.8 | 8.6 | p < 0.0005 (significant deviation from 100%) |
| SIL-IS | 100.3 | 7.6 | p = 0.5 (no significant deviation from 100%) |
The Levene's test showed that the variance was significantly lower with the SIL internal standard (p=0.02), indicating improved precision.
Case Study 3: Angiotensin IV in Rat Brain Dialysates
The quantification of the neuropeptide Angiotensin IV in complex rat brain dialysates demonstrated the indispensable nature of a SIL-IS for achieving reliable results. A structural analog, norleucine1-Ang IV, failed to provide the same level of analytical performance.
Table 3: Performance of Analog vs. SIL Internal Standard for Angiotensin IV Quantification
| Performance Metric | Analog IS (norleucine1-Ang IV) | SIL-IS |
| Repeatability of Injection | Not Improved | Improved |
| Method Precision | Not Improved | Improved |
| Method Accuracy | Not Improved | Improved |
| Correction for Analyte Degradation | Not Effective | Effective |
Case Study 4: Everolimus in Whole Blood
A comparative study for the immunosuppressant drug everolimus using a SIL-IS (everolimus-d4) and an analog IS (32-desmethoxyrapamycin) showed that while both were acceptable, the SIL-IS offered a more favorable comparison with an independent LC-MS/MS method.
Table 4: Comparison of Everolimus Quantification using SIL and Analog Internal Standards
| Parameter | Analog IS (32-desmethoxyrapamycin) | SIL-IS (everolimus-d4) |
| Slope (vs. reference method) | 0.83 | 0.95 |
| Coefficient of Correlation (r) | > 0.98 | > 0.98 |
| Total Coefficient of Variation | 4.3% - 7.2% | 4.3% - 7.2% |
The Underlying Advantage: Mitigating Analytical Variability
The superiority of SIL standards stems from their ability to compensate for various sources of error inherent in the LC-MS/MS workflow. The following diagram illustrates how a SIL standard co-elutes with the analyte and experiences the same variations, leading to a consistent analyte-to-IS ratio and, consequently, more accurate quantification.
Caption: SIL vs. Analog IS workflow compensation.
Experimental Protocols
The following are summaries of the experimental protocols used in the cited studies.
Lapatinib in Human Plasma
-
Sample Preparation: Protein precipitation of plasma samples was performed.
-
Internal Standards: Zileuton (analog) and lapatinib-d3 (SIL) were used.
-
LC-MS/MS System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatography: Isocratic elution on a C18 column.
-
Ionization: Positive electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM).
Kahalalide F in Human Plasma
-
Sample Preparation: Solid-phase extraction (SPE) of plasma samples.
-
Internal Standards: A butyric acid analog and a stable isotope-labeled version of Kahalalide F.
-
LC-MS/MS System: HPLC coupled to a tandem mass spectrometer.
-
Chromatography: Reversed-phase chromatography.
-
Ionization: Electrospray ionization (ESI).
-
Detection: MRM.
Angiotensin IV in Rat Brain Dialysates
-
Sample Preparation: Direct injection of brain dialysate samples.
-
Internal Standards: Norleucine1-Ang IV (analog) and a stable isotope-labeled Angiotensin IV.
-
LC-MS/MS System: Nano-liquid chromatography coupled to an electrospray ionization tandem mass spectrometer (nanoLC/ESI-MS/MS).
-
Ionization: Positive ESI.
Everolimus in Whole Blood
-
Sample Preparation: Protein precipitation of whole blood samples.
-
Internal Standards: 32-desmethoxyrapamycin (analog) and everolimus-d4 (SIL).
-
LC-MS/MS System: HPLC coupled to a tandem mass spectrometer.
-
Detection: Two transitions were monitored for everolimus.
A Critical Consideration: The Deuterium Isotope Effect
While SIL standards are generally superior, it is important to be aware of potential pitfalls. The use of deuterium (²H) labeled standards can sometimes lead to a chromatographic shift known as the "deuterium isotope effect." This can cause the SIL standard to elute slightly earlier or later than the native analyte. If this separation occurs in a region of significant matrix effects, the analyte and the SIL standard can experience different degrees of ion suppression or enhancement, leading to inaccurate results.
A study on the bioanalysis of carvedilol enantiomers demonstrated this phenomenon. A slight difference in retention time between carvedilol and its deuterated internal standard resulted in differential matrix suppression in certain lots of human plasma, affecting the accuracy of the method.
The following diagram illustrates the potential issue arising from the deuterium isotope effect.
Caption: Deuterium isotope effect leading to inaccurate quantification.
To mitigate this risk, it is advisable to use SIL standards labeled with ¹³C or ¹⁵N, which are less prone to chromatographic shifts. When using deuterated standards, it is crucial to verify co-elution with the analyte during method development.
Conclusion
The evidence strongly supports the use of stable isotope-labeled internal standards as the preferred choice for accurate and precise quantification in LC-MS/MS assays. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides superior compensation for matrix effects and variability in sample recovery compared to analog internal standards. While the potential for deuterium isotope effects requires careful consideration during method development, the overall benefits of SIL standards in enhancing data quality and reliability make them an indispensable tool for researchers, scientists, and drug development professionals.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Journal of Harran University Medical Faculty » Submission » LC-MS/MS Yönteminde Radyoaktivitenin Aminoasit Sonuçlarına Etkisinin Deneysel Araştırılması [dergipark.org.tr]
- 4. A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Trimethylamine-d9 Hydrochloride
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Trimethylamine-d9 Hydrochloride, a critical aspect of laboratory safety and chemical handling. Adherence to these guidelines will help you mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Disposal Protocols
The primary and universally recommended method for the disposal of Trimethylamine-d9 Hydrochloride is to use an approved waste disposal plant.[1] This ensures that the chemical is managed in an environmentally responsible and regulated manner.
Core Principles of Disposal:
-
Consult Regulations: All waste materials must be disposed of in accordance with national and local regulations.
-
Original Containers: Whenever possible, leave the chemical in its original container.
-
Avoid Mixing: Do not mix Trimethylamine-d9 Hydrochloride with other waste.
-
Handle with Care: Uncleaned containers should be treated with the same precautions as the product itself.
-
Prevent Environmental Release: Do not allow the product to enter drains or sewage systems.
Step-by-Step Disposal Procedure
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including impervious gloves, safety glasses, and a lab coat. In case of dust generation, a respirator may be required.
-
Container Management: Ensure the waste container is clearly and accurately labeled as "Trimethylamine-d9 Hydrochloride". Keep the container tightly closed and store it in a dry, cool, and well-ventilated area, away from heat and sources of ignition.
-
Spill Management: In the event of a spill, avoid generating dust. Use dry clean-up procedures, such as sweeping or vacuuming (with an explosion-proof machine). The collected material should be placed in a clean, dry, sealable, and labeled container for disposal.
-
Engage a Professional Service: Arrange for the collection and disposal of the waste with a licensed and approved waste disposal company. Provide them with the Safety Data Sheet (SDS) for Trimethylamine-d9 Hydrochloride to ensure they have all the necessary information for safe handling and disposal.
-
Documentation: Maintain records of the disposal, including the date, quantity, and the waste disposal company used, in accordance with your institution's and local regulations.
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following data from safety data sheets are relevant for handling and storage prior to disposal.
| Property | Value | Source |
| Melting Point | -117 °C | |
| Boiling Point | 3 - 4 °C | |
| Density | 0.63 g/cm³ (at 20 °C) | |
| Log Pow (n-octanol/water) | 0.0 (at 25 °C) |
Note: The low boiling point indicates that this substance can easily become a vapor at room temperature, highlighting the importance of well-ventilated storage and handling areas. Bioaccumulation is not expected based on the partition coefficient.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of Trimethylamine-d9 Hydrochloride.
This information is intended as a guide and should not replace a thorough review of the official Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
